Rintatolimod
Description
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O8P.C9H14N3O8P.C9H13N2O9P/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,10-;2*4-,6-,7-,8-/m111/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUXHTWUIVMBBY-JRJYXWDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N9O25P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191952 | |
| Record name | Rintatolimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
995.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38640-92-5 | |
| Record name | Rintatolimod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38640-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rintatolimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16425 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rintatolimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Rintatolimod in Immune Cells
Executive Summary: Rintatolimod (trade name Ampligen®) is a synthetic, mismatched double-stranded RNA (dsRNA) therapeutic that functions as a selective immunomodulator. Its primary mechanism of action is through the specific activation of Toll-like Receptor 3 (TLR3), a key pattern recognition receptor of the innate immune system. This engagement triggers a cascade of downstream signaling events, most notably the production of Type I interferons (IFNs) and the activation of the 2'-5' oligoadenylate synthetase (OAS)/RNase L antiviral pathway. Unlike other dsRNA molecules, this compound's activity is restricted to the TLR3 pathway, avoiding the activation of cytosolic helicases and the associated pro-inflammatory responses, which contributes to its favorable safety profile. This guide provides a detailed examination of the molecular pathways activated by this compound, its effects on various immune cell populations, a summary of quantitative data from key studies, and an overview of relevant experimental methodologies.
Introduction
This compound is a specifically configured, mismatched dsRNA polymer (Poly I:Poly C12U) developed as a therapeutic immunomodulator.[1][2] It was synthesized by modifying the dsRNA compound poly I:poly C with the introduction of uridylic acid molecules, a change that significantly reduces its toxicity while preserving its ability to stimulate interferon production.[1] this compound is under investigation for various conditions, including myalgic encephalomyelitis/chronic fatigue syndrome (ME/CFS) and as an adjuvant in cancer immunotherapy.[3][4] Its therapeutic effects are rooted in its ability to mimic a viral infection, thereby activating a targeted innate immune response.[5] The core of this mechanism is its function as a selective agonist for Toll-like Receptor 3 (TLR3).[3][4]
Core Mechanism of Action: Selective TLR3 Agonism
TLR3 Engagement and Pathway Selectivity
The primary molecular target of this compound is TLR3, a pattern recognition receptor located in the endosomal compartments of immune cells such as dendritic cells (DCs), as well as non-immune cells.[1][4][6] As a dsRNA molecule, this compound is recognized by TLR3, leading to receptor dimerization and the initiation of downstream signaling.[4][7]
A critical feature of this compound is its high selectivity. Unlike the prototypical dsRNA poly I:C, this compound does not significantly activate other dsRNA sensors like the cytosolic helicases RIG-I and MDA5.[4][8] These helicases signal through the MAVS protein, which leads to a strong pro-inflammatory cytokine response via the MyD88-dependent pathway.[8] this compound's restriction to TLR3 activation ensures that signaling proceeds exclusively through the TRIF-dependent (MyD88-independent) pathway.[4][8][9] This selectivity is believed to be responsible for a reduced induction of systemic inflammatory cytokines and contributes to the drug's generally well-tolerated safety profile observed in clinical trials.[4][8]
The TRIF-Dependent Signaling Pathway
TLR3 is unique among Toll-like receptors in its exclusive use of the TIR-domain-containing adapter-inducing interferon-β (TRIF) as its sole downstream adapter protein.[4] Upon this compound-induced TLR3 dimerization, TRIF is recruited to the receptor's TIR domain. This initiates a signaling cascade that bifurcates to activate two key sets of transcription factors: Interferon Regulatory Factors (IRFs) and Nuclear Factor-kappa B (NF-κB).
-
IRF3/7 Activation: TRIF recruits and activates the kinases TBK1 and IKKε, which in turn phosphorylate IRF3 and IRF7.[10][11] Phosphorylated IRFs dimerize and translocate to the nucleus, where they bind to interferon-stimulated response elements (ISREs) in the promoter regions of Type I interferon genes (IFN-α, IFN-β) and other interferon-stimulated genes (ISGs).[10]
-
NF-κB Activation: The TRIF complex also leads to the activation of the NF-κB pathway, which controls the transcription of various pro-inflammatory cytokines and chemokines.[6][12]
Key Downstream Effector Pathways
The activation of the TLR3 pathway by this compound culminates in the induction of powerful antiviral and immunomodulatory effector functions.
Type I Interferon Production
A primary consequence of TLR3 activation is the robust production of Type I interferons.[1][3] These IFNs act in an autocrine and paracrine manner, binding to the interferon-α/β receptor (IFNAR) complex on cell surfaces. This engagement activates the JAK-STAT signaling pathway, leading to the expression of hundreds of ISGs that collectively establish an "antiviral state" in the cell and surrounding tissues.[10] This state is characterized by the inhibition of viral replication and the enhancement of immune surveillance.
The 2-5A Synthetase/RNase L Antiviral Pathway
Among the most important ISGs induced by the IFN response is the 2'-5' oligoadenylate synthetase (OAS) family of enzymes.[4][13] In the presence of dsRNA (such as this compound), activated OAS synthesizes 2',5'-linked oligoadenylates (2-5A).[14] These 2-5A molecules then bind to and activate RNase L, a latent endoribonuclease.[1][14] Activated RNase L non-specifically degrades single-stranded RNA, including both viral and cellular RNA, which potently inhibits protein synthesis and halts viral replication.[1][10] This pathway is a cornerstone of the innate antiviral defense mechanism stimulated by this compound.[1]
Effects on Immune Cell Populations
This compound's activation of the TLR3 pathway leads to the modulation of various immune cell types, bridging the innate and adaptive immune responses.
-
Dendritic Cells (DCs): As key antigen-presenting cells expressing TLR3, DCs are potently activated by this compound. This activation promotes their maturation, enhances their antigen presentation capabilities, and stimulates the production of cytokines necessary for T-cell polarization, particularly towards a Th1-type response.[4]
-
Natural Killer (NK) Cells: this compound treatment has been shown to significantly increase the cytotoxic activity of NK cells.[1][3][15] This is a critical component of the early anti-viral and anti-tumor response.
-
T-Cells: By modulating the cytokine milieu and activating DCs, this compound indirectly enhances the activity of cytotoxic T-lymphocytes (CTLs).[3] In the context of cancer, this compound has been observed to increase the ratio of effector T-cells (Teff) to regulatory T-cells (Treg), shifting the balance towards immune-mediated tumor rejection.[8][16]
-
Monocytes and Macrophages: this compound stimulates the production of chemokines like CXCL10, which act as powerful chemoattractants for monocytes, macrophages, T-cells, and NK cells, promoting their recruitment to sites of inflammation or tumors.[10]
Quantitative Data Summary
The immunomodulatory effects of this compound have been quantified in various preclinical and clinical studies. The tables below summarize key findings.
Table 1: Gene Expression and Cytokine Production in Human Pancreatic Cancer Cells Data from a study on HPAC cells treated with this compound.[10]
| Analyte | Fold Increase (vs. Control) | Immune Function |
| CXCL10 (Chemokine) | > 200 | Chemoattractant for T-cells, NK cells |
| HLA-B (MHC Class I) | > 20 | Antigen presentation to CD8+ T-cells |
Table 2: Effects on Immune Cells and Clinical Endpoints Data compiled from various in vitro and clinical studies.
| Parameter | Observation | Context / Study Type | Reference(s) |
| NK Cell Activity | > 100% increase | In vitro study on cells from ME/CFS patients | [1] |
| Exercise Tolerance | 11.8% improvement | Phase III trial (ITT population) in ME/CFS | [8][16] |
| Exercise Tolerance | 23.6% improvement | Phase III trial (2-8 yr symptom subset) in ME/CFS | [8][16] |
Experimental Protocols
The investigation of this compound's mechanism of action relies on a set of established immunological and molecular biology techniques.
Gene Expression Analysis by RT-qPCR
This protocol is used to quantify changes in the mRNA levels of target genes (e.g., IFN-β, CXCL10, OAS1) following this compound treatment.
-
Cell Culture and Treatment: Plate immune cells (e.g., peripheral blood mononuclear cells - PBMCs) at a suitable density. Treat cells with various concentrations of this compound (e.g., 0, 50, 100, 200 µg/mL) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle-only control.
-
RNA Extraction: Lyse the cells and extract total RNA using a silica-column-based kit or TRIzol reagent according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.
-
Data Analysis: Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method, normalizing the expression of the gene of interest to a stable housekeeping gene (e.g., GAPDH, ACTB).
RNase L Activity Assay (rRNA Cleavage)
This assay provides a functional readout of the 2-5A/RNase L pathway activation by observing characteristic cleavage of ribosomal RNA (rRNA).[14]
-
Cell Treatment: Treat cells (e.g., A549 lung carcinoma cells) with this compound as described above for a sufficient duration to allow for IFN production and subsequent RNase L activation (e.g., 12-24 hours).
-
RNA Extraction: Extract total RNA from the treated and control cells. It is critical to use a gentle extraction method that preserves the integrity of rRNA.
-
Gel Electrophoresis: Denature the RNA samples and run them on a denaturing agarose gel (e.g., formaldehyde gel) or a microfluidics-based system (e.g., Agilent Bioanalyzer).
-
Visualization and Analysis: Stain the gel with an RNA-specific dye (e.g., ethidium bromide, SYBR Gold) and visualize under UV light. Activation of RNase L results in the appearance of specific, characteristic cleavage products of the 28S and 18S rRNA subunits, which are absent in the control lanes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Efficacy of this compound in the treatment of chronic fatigue syndrome/myalgic encephalomyelitis (CFS/ME) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: a potential treatment in patients with pancreatic cancer expressing Toll-like receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of disease duration in a randomized Phase III trial of this compound, an immune modulator for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Double-Blind, Placebo-Controlled, Randomized, Clinical Trial of the TLR-3 Agonist this compound in Severe Cases of Chronic Fatigue Syndrome | PLOS One [journals.plos.org]
- 10. This compound Induces Antiviral Activities in Human Pancreatic Cancer Cells: Opening for an Anti-COVID-19 Opportunity in Cancer Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting pattern recognition receptors for cancer therapy: Mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facebook [cancer.gov]
- 14. Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ampligen - MEpedia [me-pedia.org]
- 16. Effect of disease duration in a randomized Phase III trial of this compound, an immune modulator for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome | PLOS One [journals.plos.org]
The Discovery and Development of Rintatolimod (Ampligen®): A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
Rintatolimod, commercially known as Ampligen®, is an experimental immunomodulatory drug with a long and complex history of development. A synthetic, mismatched double-stranded RNA (dsRNA), this compound was designed as a selective agonist for Toll-like Receptor 3 (TLR3), a key component of the innate immune system. Its development has primarily focused on treating Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS), for which it has undergone extensive clinical trials. More recently, its mechanism of action has prompted investigations into its potential as a therapeutic agent in oncology and for post-viral conditions like post-COVID fatigue. This document provides a comprehensive technical overview of this compound's discovery, mechanism of action, preclinical and clinical development, and the experimental methodologies underpinning its evaluation.
Discovery and Chemical Profile
This compound was developed in the mid-1970s by Dr. William A. Carter at Johns Hopkins University as a safer alternative to a precursor dsRNA compound, poly(I):poly(C).[1] The original compound, synthesized by Merck & Co. in the 1960s, was a potent interferon inducer and showed anti-tumor activity but proved too toxic for human use.[1][2]
Dr. Carter's innovation was to introduce uridylic acid molecules at specific intervals into the polycytidylic acid strand, creating a "mismatched" region of thermodynamic instability.[1][3] This new molecule, named Ampligen (for AMPLI fied GEN etic activity) and chemically designated as poly(I):poly(C12U), retained the immunomodulatory properties of its predecessor but with a significantly improved toxicity profile.[1][4] It is manufactured by AIM ImmunoTech, formerly known as Hemispherx Biopharma.[5][6]
Mechanism of Action: Selective TLR3 Agonism
This compound functions as a pathogen-associated molecular pattern (PAMP) mimic, specifically simulating the dsRNA produced during many viral infections.[7] Its primary mechanism of action is the selective activation of Toll-like Receptor 3 (TLR3).[8]
Key Mechanistic Steps:
-
TLR3 Binding: this compound binds to TLR3, which is located in the endosomal compartments of immune cells like dendritic cells and macrophages, as well as some epithelial and tumor cells.[1][9]
-
MyD88-Independent Signaling: Unlike many other TLRs, TLR3 activation initiates a signaling cascade that is independent of the MyD88 adaptor protein. Instead, it utilizes the TRIF (TIR-domain-containing adapter-inducing interferon-β) pathway.[3] This is a critical distinction, as the TRIF pathway minimizes the induction of certain pro-inflammatory cytokines associated with the MyD88 pathway, contributing to this compound's improved safety profile.[3]
-
Interferon Induction: The TRIF-mediated cascade leads to the phosphorylation and activation of transcription factors, primarily IRF3 (Interferon Regulatory Factor 3), which translocate to the nucleus and induce the production of Type I interferons (IFN-α, IFN-β).[7][10][11]
-
Activation of Antiviral Pathways: The secreted interferons then act in an autocrine and paracrine manner to upregulate hundreds of interferon-stimulated genes (ISGs). Key among these are:
-
2'-5' Oligoadenylate Synthetase (OAS): This enzyme, upon activation by dsRNA, synthesizes 2'-5' oligoadenylates (2-5A).[12]
-
RNase L: 2-5A activates RNase L, a latent endoronuclease that degrades both viral and cellular single-stranded RNA, thereby halting protein synthesis and inhibiting viral replication.[1][11] This pathway is believed to be dysfunctional in some ME/CFS patients and is a key target of this compound.[2]
-
Protein Kinase R (PKR): This enzyme, also activated by dsRNA, phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a global shutdown of protein synthesis.
-
-
Enhanced Cytotoxic Cell Activity: By stimulating the innate immune system and interferon production, this compound enhances the activity of Natural Killer (NK) cells and cytotoxic T-lymphocytes, which are crucial for eliminating virus-infected cells and tumor cells.[5][8] Reduced NK cell function is a common finding in patients with ME/CFS.[5]
A crucial feature of this compound is that, unlike poly(I):poly(C), it does not significantly activate cytosolic helicases such as MDA5 and RIG-I.[3] This selectivity for TLR3 is thought to be the primary reason for its reduced toxicity and lower induction of systemic inflammatory cytokines compared to its parent compound.[3]
Clinical Development
This compound has been investigated as a therapeutic for several conditions, with the most extensive research focused on ME/CFS.
Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS)
The rationale for using this compound in ME/CFS is based on its dual antiviral and immunomodulatory properties, which address the immune dysregulation, latent viral infections, and impaired NK cell function often observed in this patient population.[5] Several Phase II and Phase III clinical trials have been conducted.[13]
Table 1: Summary of Key ME/CFS Clinical Trial Data
| Trial | Phase | N (ITT) | Design | Primary Endpoint | Key Outcomes |
| AMP-502 | II | 92 | Randomized, Placebo-Controlled, Double-Blind (24 weeks) | Karnofsky Performance Status (KPS) | Statistically significant improvement in mean KPS score (p < 0.001) vs. placebo.[9] 50% more responders in the this compound cohort.[9] |
| AMP-516 | III | 234 | Randomized, Placebo-Controlled, Double-Blind (40 weeks) | Exercise Tolerance (ET) | This compound group showed 1.7-fold greater proportion of patients with ≥25% ET improvement vs. placebo (39% vs. 23%, p=0.013).[14] Statistically significant reduction in concomitant medication usage (p=0.048).[15] |
| Post-Hoc Analysis of AMP-516 | III | 208 | Analysis based on disease duration | Exercise Tolerance (ET) | Patients with disease duration of 2-8 years ("Target Subset") had a >2-fold higher response vs. the total population.[10][16] 51.2% of this subset on this compound improved ET by ≥25% (p=0.003).[10] |
Despite these findings, the U.S. Food and Drug Administration (FDA) rejected the New Drug Application (NDA) for this compound for ME/CFS in 2009 and again after resubmission, citing that the trials did not provide credible evidence of efficacy and pointing to deficiencies in the data and analysis.[1][17] The drug is, however, approved for severe ME/CFS in Argentina.[4][5] In the U.S., it remains available to a limited number of patients through an expanded access (compassionate care) program (AMP-511).[5]
Oncology
The ability of this compound to activate an innate immune response and potentially reverse the immunosuppressive tumor microenvironment has led to its investigation as a cancer therapeutic, often in combination with checkpoint inhibitors.[9]
Table 2: Summary of Key Oncology Clinical Trial Data
| Cancer Type | Trial ID | Phase | Design | Key Outcomes |
| Recurrent Ovarian Cancer | NCT03734692 | II | Single-arm study of this compound + Pembrolizumab + Cisplatin | ORR: 45%[18]CBR: 55%[18]Median PFS: 7.8 months[18]Results showed a >500% increase in ORR compared to historical controls of pembrolizumab monotherapy.[18] |
| Locally Advanced Pancreatic Cancer | Named Patient Program (Erasmus MC) | N/A | Maintenance therapy post-FOLFIRINOX | Median PFS: 13 months[13]Median OS: 19 months[13]Survival was significantly better than matched historical controls.[13] |
| Locally Advanced Pancreatic Cancer | NCT05494697 | II | Randomized, open-label vs. observation post-FOLFIRINOX | Ongoing; primary endpoint is Progression-Free Survival (PFS).[5][19] |
This compound has received Orphan Drug Designation from the FDA for the treatment of pancreatic cancer.[14]
Post-COVID Conditions ("Long COVID")
Given the symptomatic overlap between ME/CFS and post-COVID conditions, particularly disabling fatigue, this compound has been investigated as a potential treatment.
A Phase II trial (AMP-518) in patients with post-COVID fatigue did not meet its primary endpoint of a significant change in a fatigue score at 13 weeks.[16][20] However, secondary analyses suggested lower fatigue levels at multiple time points and a positive impact on a six-minute walk test compared to placebo.[16]
Experimental Protocols & Methodologies
Detailed, step-by-step protocols from specific clinical trials are often proprietary. However, the methodologies employed are based on established clinical and laboratory standards.
Clinical Assessment Protocols
-
Exercise Tolerance Testing (Modified Bruce Protocol): This was the primary endpoint for the pivotal AMP-516 ME/CFS trial.[9][21] The standard Bruce protocol involves progressively increasing treadmill speed and incline at 3-minute intervals. The modified protocol used in the trial was adapted for a severely debilitated population, with smaller increments in energy expenditure to ensure patient safety while still providing an objective measure of physical performance.[7][21] The endpoint is the total duration of exercise achieved before exhaustion.
-
Karnofsky Performance Status (KPS) Scale: Used as the primary endpoint in the AMP-502 trial, the KPS is an 11-point scale (0-100, in increments of 10) used to quantify a patient's functional status and ability to perform daily activities.[6][9][17] A score of 100 indicates normal health, while lower scores indicate increasing disability (e.g., a score of 40-60, typical for trial inclusion, indicates a disabled individual requiring considerable assistance).[6][7]
-
RECIST 1.1 Criteria: In oncology trials, tumor response is assessed using the Response Evaluation Criteria in Solid Tumors (RECIST).[1][19] This involves standardized measurement of tumor lesions via imaging (CT/MRI) at baseline and subsequent time points to classify response as a Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD).[22]
Laboratory Assay Protocols
-
2-5A Synthetase (OAS) / RNase L Activity Assay:
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples.
-
Cell Lysate Preparation: Cell extracts are prepared to release intracellular proteins.
-
OAS Assay: The lysate is incubated with ATP and a dsRNA activator (like poly(I):poly(C)). The amount of 2-5A produced is quantified, often using high-performance liquid chromatography (HPLC) or a radiobinding assay.[8]
-
RNase L Assay: The functional activity of RNase L is determined by its ability to cleave a specific RNA substrate. This is often measured by incubating the cell lysate with exogenously supplied 2-5A and monitoring the degradation of ribosomal RNA (rRNA), which yields a characteristic cleavage pattern on a gel.[23] Alternatively, a high-affinity radiolabeled 2-5A probe can be used to measure the amount of activatable RNase L protein via a binding assay.[24]
-
-
Natural Killer (NK) Cell Function Assay:
-
Isolation: NK cells are isolated from patient PBMCs, typically using negative selection magnetic beads to ensure they are not prematurely activated.[25][26]
-
Co-culture: The isolated NK cells (effector cells) are co-cultured with a susceptible target cell line, most commonly K562 cells, at various effector-to-target ratios.[25]
-
Functional Measurement (Flow Cytometry): After a short incubation period (e.g., 4 hours), NK cell function is measured:
-
Degranulation: The surface expression of CD107a, a marker for lysosomal degranulation (a key killing mechanism), is quantified.[25]
-
Cytokine Production: Intracellular staining is used to measure the production of key functional cytokines like IFN-γ and TNF-α.[27]
-
Target Cell Lysis: Target cell death is measured by staining the co-culture with a viability dye (like Propidium Iodide) and quantifying the percentage of dead target cells.
-
-
Conclusion and Future Directions
This compound is a pioneering therapeutic agent developed by rationally modifying a known immunostimulant to improve its safety profile while retaining its mechanism of action. As a selective TLR3 agonist, it activates a specific arm of the innate immune system, leading to antiviral and immunomodulatory effects.
While it has not yet achieved FDA approval for its primary indication of ME/CFS, the clinical data suggest a tangible biological effect in a subset of patients, particularly those with a shorter disease duration. Its development journey highlights the challenges of conducting trials in a heterogeneous disease like ME/CFS.
The ongoing research in oncology, particularly in combination with checkpoint inhibitors, represents a promising new avenue for this compound. Its ability to modulate the tumor microenvironment may provide a synergistic effect with other immunotherapies. Future research will need to better identify biomarkers that can predict which patients are most likely to respond to this compound therapy, whether for ME/CFS, cancer, or other post-viral syndromes.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. altasciences.com [altasciences.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Polyinosinic:polycytidylic acid - Wikipedia [en.wikipedia.org]
- 5. targetedonc.com [targetedonc.com]
- 6. Karnofsky Performance Scale - MEpedia [me-pedia.org]
- 7. sciforschenonline.org [sciforschenonline.org]
- 8. Enzyme assays for synthesis and degradation of 2-5As and other 2′-5′ oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of this compound in the treatment of chronic fatigue syndrome/myalgic encephalomyelitis (CFS/ME) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of disease duration in a randomized Phase III trial of this compound, an immune modulator for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. AIM ImmunoTech Announces Phase 2 Study of Ampligen® for the Treatment of Pancreatic Cancer is Open and Recruiting Patients | AIM Immunotech [aimimmuno.com]
- 13. Ampligen for Pancreatic Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Research: clinical trial of Ampligen in severe Chronic Fatigue Syndrome, PlosOne, March 2012 - The ME Association [meassociation.org.uk]
- 16. Effect of disease duration in a randomized Phase III trial of this compound, an immune modulator for [ME/CFS], 2020, Mitchell et al | Science for ME [s4me.info]
- 17. Karnofsky Performance Status Scale [mdcalc.com]
- 18. cancernetwork.com [cancernetwork.com]
- 19. ascopubs.org [ascopubs.org]
- 20. AIM’s ampligen stumbles in Phase II trial [clinicaltrialsarena.com]
- 21. Effect of disease duration in a randomized Phase III trial of this compound, an immune modulator for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 23. The 2′-5′ Oligoadenylate/RNase L/RNase L Inhibitor Pathway Regulates Both MyoD mRNA Stability and Muscle Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Scientific Journey Through the 2-5A/RNase L System - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Flow Cytometry-based Assay for the Monitoring of NK Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protocol for isolation and expansion of natural killer cells from human peripheral blood scalable for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
Rintatolimod as a selective Toll-like receptor 3 (TLR3) agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rintatolimod, a synthetic double-stranded RNA (dsRNA) molecule, acts as a selective agonist for Toll-like receptor 3 (TLR3), a key component of the innate immune system. By mimicking viral dsRNA, this compound triggers a cascade of downstream signaling events, leading to the production of interferons, cytokines, and other immune mediators. This immunomodulatory activity has positioned this compound as a therapeutic candidate for a range of conditions, most notably Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS), and more recently, in the context of oncology and viral diseases. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, summarizing key quantitative data from clinical trials, and detailing relevant experimental protocols to support further research and development.
Introduction to this compound
This compound (poly I:poly C12U), commercially known as Ampligen®, is a mismatched dsRNA developed in the 1970s. It was designed to be a less toxic derivative of poly I:C, a potent but clinically limited interferon inducer.[1] The introduction of mismatched uracil bases into the polycytidylic acid strand reduces its toxicity while preserving its ability to stimulate the immune system.[1] this compound's primary mechanism of action is the selective activation of TLR3, which is expressed on the surface of various immune cells, including dendritic cells and macrophages, as well as in endosomes.[2][3] This targeted activation initiates a distinct signaling pathway that differs from other dsRNA sensors, contributing to its unique immunomodulatory profile.[2]
Mechanism of Action: The TLR3 Signaling Pathway
This compound's biological activity is mediated through the Toll-like receptor 3 (TLR3) signaling pathway. TLR3 is a pattern recognition receptor that recognizes dsRNA, a molecular pattern associated with viral infections.[2] Unlike other TLRs that primarily utilize the MyD88-dependent pathway, TLR3 signaling is exclusively mediated by the TIR-domain-containing adapter-inducing interferon-β (TRIF)-dependent pathway.[4] This distinction is crucial as it leads to a different cytokine profile compared to other TLR agonists.
Upon binding of this compound to the TLR3 dimer in the endosome, a conformational change occurs, leading to the recruitment of the adaptor protein TRIF.[4] TRIF then serves as a scaffold for the assembly of a larger signaling complex, initiating two distinct downstream branches:
-
IRF3 Activation and Type I Interferon Production: TRIF recruits TRAF3 (TNF receptor-associated factor 3), which in turn activates the kinases TBK1 (TANK-binding kinase 1) and IKKε (inhibitor of nuclear factor kappa-B kinase epsilon).[5] These kinases phosphorylate the transcription factor IRF3 (interferon regulatory factor 3), leading to its dimerization and translocation to the nucleus.[5][6] In the nucleus, dimerized IRF3 induces the transcription of type I interferons (IFN-α and IFN-β), which are critical for establishing an antiviral state.[5]
-
NF-κB Activation and Inflammatory Cytokine Production: TRIF also interacts with TRAF6 and RIPK1 (receptor-interacting serine/threonine-protein kinase 1) to activate the IKK complex (IκB kinase).[7] The IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent release and nuclear translocation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[8] Nuclear NF-κB then drives the expression of genes encoding pro-inflammatory cytokines and chemokines.[8]
Quantitative Data Summary
The clinical development of this compound has primarily focused on its efficacy in treating ME/CFS. Several clinical trials have been conducted, with the Phase III trial AMP-516 being the most extensive. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of this compound in ME/CFS (AMP-516 Trial - Intent-to-Treat Population) [9][10]
| Endpoint | This compound (n=100) | Placebo (n=108) | p-value |
| Change in Exercise Tolerance (seconds) at Week 40 | |||
| Mean Change from Baseline | +96 | +28 | 0.047 |
| % Intra-patient Mean Increase | 36.5% | 15.2% | <0.001 (vs baseline) |
| Responders with ≥25% Improvement in Exercise Tolerance | 39% | 23% | 0.013 |
| Responders with ≥50% Improvement in Exercise Tolerance | 26% | 14% | <0.028 |
| Reduction in Concomitant Medication Use | 68% | 55% | 0.048 |
Table 2: Karnofsky Performance Status (KPS) in ME/CFS (AMP-502 Trial) [2]
| Endpoint | This compound (n=45) | Placebo (n=47) | p-value |
| Mean Change in KPS at Week 24 | +8.4 | +2.1 | <0.001 |
| Median Change in KPS at Week 24 | +10 | 0 | 0.023 |
| Responders (≥10 point increase in KPS) | 51% | 21% | - |
Table 3: Safety and Tolerability of this compound (AMP-516 Trial) [9]
| Adverse Event (>5% difference vs. Placebo) | This compound (n=117) | Placebo (n=117) |
| Chills | 20.5% | 10.3% |
| Fever | 17.9% | 7.7% |
| Flushing | 17.1% | 6.8% |
| Influenza-like illness | 44.4% | 34.2% |
| Myalgia | 23.1% | 16.2% |
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the activity of this compound.
In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is a general method for assessing the immunostimulatory activity of dsRNA on human PBMCs.
Objective: To measure cytokine production and gene expression changes in PBMCs following stimulation with this compound.
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Human peripheral blood
-
This compound
-
96-well cell culture plates
-
ELISA kits for desired cytokines (e.g., IFN-α, IFN-β, TNF-α, IL-6)
-
RNA extraction kit
-
qRT-PCR reagents and primers for genes of interest
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[11]
-
Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI 1640 medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed PBMCs into a 96-well plate at a density of 1 x 10^6 cells/mL.[11]
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium.
-
Add this compound dilutions to the respective wells. Include an unstimulated control (medium only).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours, depending on the endpoint.[11]
-
For cytokine analysis: Centrifuge the plate and collect the supernatant. Measure cytokine concentrations using ELISA kits according to the manufacturer's instructions.
-
For gene expression analysis: Harvest the cells, extract total RNA, and perform qRT-PCR to quantify the expression of target genes.
Natural Killer (NK) Cell Cytotoxicity Assay (Chromium-51 Release Assay)
This is a classic method to assess the ability of NK cells to lyse target cells.
Objective: To determine the cytotoxic activity of NK cells, which can be modulated by this compound, against a target cell line.
Materials:
-
Effector cells (e.g., purified NK cells or PBMCs)
-
Target cells (e.g., K562 cell line)
-
Sodium chromate (51Cr)
-
Fetal bovine serum (FBS)
-
RPMI 1640 medium
-
96-well U-bottom plate
-
Gamma counter
-
Triton X-100 (for maximum release control)
Procedure:
-
Target Cell Labeling:
-
Resuspend target cells in RPMI 1640 with 10% FBS.
-
Add 51Cr to the cell suspension and incubate for 1-2 hours at 37°C.[9]
-
Wash the labeled target cells three times with medium to remove unincorporated 51Cr.
-
Resuspend the cells to a final concentration of 1 x 10^5 cells/mL.
-
-
Cytotoxicity Assay:
-
Plate the 51Cr-labeled target cells in a 96-well U-bottom plate (1 x 10^4 cells/well).[12]
-
Add effector cells at various effector-to-target (E:T) ratios.
-
Prepare control wells:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with 2% Triton X-100.
-
-
Incubate the plate for 4 hours at 37°C.[12]
-
-
Measurement of 51Cr Release:
-
Centrifuge the plate.
-
Carefully collect the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Cytotoxicity:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
2-5A Synthetase/RNase L Pathway Activation Assay
This assay measures the activation of a key antiviral pathway downstream of interferon signaling.
Objective: To determine if this compound treatment leads to the activation of the 2-5A synthetase/RNase L system.
Materials:
-
Cell line of interest (e.g., human prostate cancer cells DU145)
-
This compound or 2-5A (positive control)
-
RNA extraction kit
-
Bioanalyzer or similar capillary electrophoresis system
-
qRT-PCR reagents and primers for 2-5A synthetase genes (OAS1, OAS2, OAS3)
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound or transfect with 2-5A for a specified time.
-
For RNase L activity (rRNA cleavage):
-
Harvest cells and extract total RNA.
-
Analyze the integrity of the ribosomal RNA (rRNA) using a Bioanalyzer. Cleavage of the 18S and 28S rRNA into specific smaller fragments indicates RNase L activation.
-
-
For 2-5A Synthetase gene expression:
-
Harvest cells and extract total RNA.
-
Perform qRT-PCR to measure the mRNA levels of OAS genes. An upregulation of these genes indicates activation of the pathway.
-
Exercise Tolerance Testing (Modified Bruce Protocol)
This is the primary endpoint used in the AMP-516 clinical trial to objectively measure changes in physical performance.
Objective: To assess the effect of this compound on exercise capacity in ME/CFS patients.
Procedure:
-
The test is performed on a treadmill with continuous electrocardiogram (ECG) monitoring.[9]
-
The protocol consists of multiple stages, each lasting 3 minutes.
-
The speed and incline of the treadmill are gradually increased at each stage according to the modified Bruce protocol, which is designed for debilitated individuals.
-
The test is terminated when the patient experiences limiting symptoms (e.g., fatigue, shortness of breath, chest pain) or if specific physiological criteria are met (e.g., target heart rate, ECG abnormalities).
-
The total exercise duration is recorded as the primary outcome measure.
Conclusion
This compound represents a targeted immunomodulatory agent with a well-defined mechanism of action centered on the selective activation of the TLR3 signaling pathway. Clinical data, particularly in the context of ME/CFS, have demonstrated its potential to improve objective measures of physical performance and reduce symptom burden. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the biological activities of this compound and explore its therapeutic potential in various disease settings. As our understanding of the intricate interplay between the innate immune system and disease pathogenesis continues to grow, selective TLR3 agonists like this compound may offer promising avenues for the development of novel immunotherapies.
References
- 1. Efficacy of this compound in the treatment of chronic fatigue syndrome/myalgic encephalomyelitis (CFS/ME) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effect of disease duration in a randomized Phase III trial of this compound, an immune modulator for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome | PLOS One [journals.plos.org]
- 4. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. agilent.com [agilent.com]
- 6. A Novel Method for Assessment of Natural Killer Cell Cytotoxicity Using Image Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Double-Blind, Placebo-Controlled, Randomized, Clinical Trial of the TLR-3 Agonist this compound in Severe Cases of Chronic Fatigue Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. Effect of disease duration in a randomized Phase III trial of this compound, an immune modulator for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Properties of Poly I:Poly C12U
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyinosinic:polycytidylic acid (Poly I:C) is a synthetic analog of double-stranded RNA (dsRNA), a molecular pattern associated with viral infection. It is a potent agonist of innate immune receptors, primarily Toll-like receptor 3 (TLR3), and has been extensively investigated as an immunomodulator and vaccine adjuvant. However, the clinical application of Poly I:C has been hampered by its significant toxicity. To address this limitation, a mismatched analog, Poly I:Poly C12U, was developed. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and relevant experimental methodologies for Poly I:Poly C12U.
Molecular Structure and Physicochemical Properties
Poly I:Poly C12U is a synthetic, mismatched double-stranded RNA molecule. It consists of a strand of polyinosinic acid (Poly I) annealed to a strand of polycytidylic acid that is interspersed with uridine residues at every 12th base (Poly C12U). This intentional mismatch in the dsRNA structure is a key feature that differentiates it from Poly I:C.
The presence of U-I mismatches creates "bubbles" or disruptions in the double helix, rendering the molecule more susceptible to enzymatic degradation by RNases. This increased lability is believed to be the primary reason for the reduced toxicity of Poly I:Poly C12U compared to the more stable Poly I:C.
Table 1: Physicochemical Properties of Poly I:Poly C12U
| Property | Value | Reference |
| Molecular Formula | [rI(n)•r(C12U)n] | General representation |
| Molecular Weight Range | 400 - 1,200 kDa (10.0 - 15.0 S20w) | [1] |
| Structure | Mismatched double-stranded RNA | [2] |
| Solubility | Water-soluble | [3] |
| Stability | Less stable in biological fluids compared to Poly I:C | [2] |
Mechanism of Action and Signaling Pathways
Poly I:Poly C12U exerts its biological effects primarily through the activation of innate immune receptors that recognize dsRNA. The main target is Toll-like receptor 3 (TLR3), although interactions with other cytosolic dsRNA sensors like RIG-I (Retinoic acid-inducible gene I) and MDA5 (Melanoma differentiation-associated protein 5) may also occur.
TLR3 Signaling Pathway
TLR3 is a transmembrane protein located in endosomal compartments. Upon binding of Poly I:Poly C12U, TLR3 dimerizes and recruits the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β). This initiates a downstream signaling cascade leading to the activation of transcription factors IRF3 (Interferon regulatory factor 3) and NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells).
Activated IRF3 translocates to the nucleus and drives the expression of type I interferons (IFN-α and IFN-β), which are critical for establishing an antiviral state. NF-κB activation leads to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and chemokines.
Caption: TLR3 Signaling Pathway Activation by Poly I:Poly C12U.
RIG-I-like Receptor (RLR) Signaling
In addition to endosomal TLR3, cytosolic dsRNA sensors, including RIG-I and MDA5, can also be activated by dsRNA. RIG-I is known to recognize short dsRNA molecules with a 5'-triphosphate group, while MDA5 binds to longer dsRNA structures. While Poly I:Poly C12U is a potent TLR3 agonist, its ability to activate RLRs may be cell-type and context-dependent.
Activation of RIG-I or MDA5 leads to their interaction with the mitochondrial antiviral-signaling protein (MAVS). This interaction triggers a signaling cascade similar to the TRIF-dependent pathway, ultimately resulting in the activation of IRF3 and NF-κB and the production of type I interferons and pro-inflammatory cytokines.
Caption: RIG-I-like Receptor (RLR) Signaling Pathway.
Biological Properties and Comparative Data
Table 2: Comparative Biological Activity of Poly I:Poly C12U and Poly I:C
| Parameter | Poly I:Poly C12U | Poly I:C | Reference |
| Toxicity | Reduced | Higher | [2] |
| IFN-β Induction | Induces IFN-β | Potent inducer | [4] |
| Cytokine Induction (e.g., IL-6, TNF-α) | Induces pro-inflammatory cytokines | Strong inducer | [5] |
| Antiviral Activity | Demonstrated in various models | Broad-spectrum antiviral activity | [2][6] |
Note: The magnitude of cytokine induction can vary significantly depending on the cell type and experimental conditions.
Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis, characterization, and functional analysis of Poly I:Poly C12U.
Synthesis of Mismatched dsRNA (Conceptual Workflow)
The synthesis of Poly I:Poly C12U is a complex process that is not routinely performed in most laboratories and is typically sourced from commercial suppliers. The general principle involves the enzymatic synthesis of the individual single-stranded RNAs (Poly I and Poly C12U) followed by their annealing to form the final dsRNA product.
Caption: Conceptual workflow for the synthesis of Poly I:Poly C12U.
Characterization by Agarose Gel Electrophoresis
Agarose gel electrophoresis is a standard method to assess the size and integrity of dsRNA molecules.
Protocol:
-
Gel Preparation: Prepare a 1% (w/v) agarose gel in 1x TAE or TBE buffer containing a nucleic acid stain (e.g., ethidium bromide or a safer alternative).
-
Sample Preparation: Mix the Poly I:Poly C12U sample with a 6x loading dye.
-
Electrophoresis: Load the samples into the wells of the gel and run the electrophoresis at a constant voltage (e.g., 80-100V) until the dye front has migrated an appropriate distance.
-
Visualization: Visualize the dsRNA bands under UV light. The size of the Poly I:Poly C12U can be estimated by comparing its migration to a dsRNA or DNA ladder of known molecular weights. A smear rather than a distinct band is expected due to the polydispersity of the polymer.
Functional Assay: Cytokine Induction in vitro
This protocol outlines a general method for measuring the induction of a key cytokine, IFN-β, in response to Poly I:Poly C12U stimulation using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Cell Culture: Plate an appropriate cell line known to express TLR3 (e.g., human peripheral blood mononuclear cells (PBMCs), or a specific cell line like A549) in a 96-well plate and culture overnight.
-
Stimulation: Treat the cells with various concentrations of Poly I:Poly C12U (e.g., 0.1, 1, 10 µg/mL) and a negative control (medium alone). Poly I:C can be used as a positive control. Incubate for a predetermined time (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
ELISA: Perform an ELISA for IFN-β on the collected supernatants according to the manufacturer's instructions. A typical sandwich ELISA procedure is as follows:
-
Coat a 96-well plate with a capture antibody specific for IFN-β.
-
Block the plate to prevent non-specific binding.
-
Add the cell culture supernatants and a standard curve of recombinant IFN-β.
-
Add a detection antibody for IFN-β, which is typically biotinylated.
-
Add a streptavidin-HRP conjugate.
-
Add a substrate (e.g., TMB) and stop the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Calculate the concentration of IFN-β in the samples by comparing their absorbance to the standard curve.
Caption: General workflow for measuring IFN-β induction by ELISA.
Conclusion
Poly I:Poly C12U represents a significant advancement in the development of synthetic dsRNA immunomodulators. Its mismatched structure confers a more favorable safety profile compared to Poly I:C, while still retaining the ability to activate innate immune signaling pathways, primarily through TLR3. This technical guide provides a foundational understanding of the molecular and biological properties of Poly I:Poly C12U, along with key experimental approaches for its study. Further research to delineate the precise quantitative aspects of its interaction with innate immune receptors and the full spectrum of its in vivo activities will be crucial for its continued development as a therapeutic agent and vaccine adjuvant.
References
- 1. researchgate.net [researchgate.net]
- 2. TLR3 is essential for the induction of protective immunity against Punta Toro Virus infection by the double-stranded RNA (dsRNA), poly(I:C12U), but not Poly(I:C): differential recognition of synthetic dsRNA molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis of RNA standards for mapping and quantifying RNA modifications in sequencing analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TLR3 activation efficiency by high or low molecular mass poly I:C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Transcriptomic Analysis and C-Terminal Epitope Tagging Reveal Differential Processing and Signaling of Endogenous TLR3 and TLR7 [frontiersin.org]
- 6. The effects of poly(I).poly(C12U) and interferon on the multiplication of a mammalian type C retrovirus in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-stage research on Rintatolimod for novel antiviral therapies
An In-depth Technical Guide to Early-Stage Research on Rintatolimod for Novel Antiviral Therapies
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (trade name Ampligen®) is a synthetic double-stranded RNA (dsRNA) molecule that acts as a selective agonist for Toll-like Receptor 3 (TLR3).[1][2] This interaction triggers a cascade of innate immune responses, positioning this compound as a promising candidate for broad-spectrum antiviral therapy.[3] Early-stage research has demonstrated its potential to modulate the immune system to combat a range of viral pathogens by inducing interferon production and activating downstream antiviral pathways.[4][5] This document provides a technical overview of this compound's mechanism of action, summarizes key quantitative data from preclinical and early clinical studies, details relevant experimental protocols, and visualizes the core biological and experimental pathways.
Core Mechanism of Action: TLR3-Mediated Innate Immunity
This compound is a mismatched dsRNA (Poly I:Poly C12U) specifically designed to activate the innate immune system.[6][7] Its primary mode of action is through the selective binding and activation of Toll-like Receptor 3 (TLR3), a pattern recognition receptor that detects dsRNA, a common molecular signature of viral replication.[1][2]
Unlike other dsRNA molecules such as poly I:C, this compound's activity is restricted to TLR3 and does not significantly activate other cytosolic helicases like MDA5 or RIG-I.[2][7][8] This selectivity is crucial as it primarily utilizes the MyD88-independent TRIF signaling pathway.[7] The TRIF pathway minimizes the production of systemic pro-inflammatory cytokines that are associated with the MyD88-dependent pathway, potentially leading to a more favorable safety profile.[7][8]
Upon binding this compound, TLR3 dimerizes and initiates a signaling cascade that leads to the phosphorylation of interferon regulatory factor 3 (IRF3) and the activation of NF-κB. This culminates in the production of Type I interferons (IFN-α/β) and other crucial cytokines and chemokines.[1][6] These mediators orchestrate a broad-spectrum antiviral state by:
-
Inducing Antiviral Enzymes: Activating the 2'-5' oligoadenylate synthetase (OAS)/RNase L system, which degrades both viral and cellular RNA, thereby halting viral replication.[4][6]
-
Enhancing Antigen Presentation: Upregulating the expression of Major Histocompatibility Complex (MHC) class I and II molecules, improving the ability of the adaptive immune system to recognize and eliminate infected cells.[4]
-
Recruiting Immune Cells: Promoting the secretion of chemokines like CXCL10, which attract natural killer (NK) cells, T cells, and dendritic cells to the site of infection.[1][4]
Caption: this compound binds to endosomal TLR3, initiating a TRIF-dependent signaling cascade.
Quantitative Data from Preclinical Antiviral Research
Studies on human pancreatic cancer cells (HPACs) provide a quantitative insight into this compound's ability to induce an antiviral state.[4] The following tables summarize the significant changes in gene expression and protein secretion following treatment.
Table 1: Upregulation of Antiviral and Immune-Related Genes in HPACs
| Gene Target | Function | Fold Increase (vs. Control) |
|---|---|---|
| MHC Class I & II | ||
| HLA-B | Antigen Presentation | > 20x |
| Chemokines | ||
| CXCL10 | Chemoattractant for T cells, NK cells | > 200x |
| Interferon-Stimulated Genes | ||
| OAS1 | 2'-5' Oligoadenylate Synthetase 1 | Significant Upregulation |
| RNase L | RNA degradation | Significant Upregulation |
Data sourced from a study on this compound's effect on human pancreatic cancer cells, demonstrating the induction of an antiviral state.[4]
Table 2: Efficacy in Clinical Trials for ME/CFS with Viral Implications
| Trial / Endpoint | Patient Subset | This compound Response | Placebo Response | p-value |
|---|---|---|---|---|
| AMP-516 Phase III | ||||
| ≥25% ETT¹ Improvement | ITT² Population | 39.4% | 23.1% | 0.013 |
| ≥25% ETT¹ Improvement | Target Subset (2-8 yrs duration) | 51.2% | 17.6% | 0.003 |
| AMP-511 (Open-Label) |
| Fatigue Reduction | Post-COVID ME/CFS (n=4) | Statistically significant reduction | N/A | < 0.05 |
¹ETT: Exercise Treadmill Tolerance, an objective measure of physical performance.[7] ²ITT: Intent-to-Treat population.[7] Data from clinical trials primarily for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS), a condition often triggered by viral infections. The data shows objective improvements in exercise tolerance, a key symptom.[7][9]
Key Experimental Protocols
The following section details a representative methodology for evaluating the in vitro antiviral activity of this compound, synthesized from standard practices in virology and immunology research.
In Vitro Antiviral Gene Expression Assay
Objective: To quantify the induction of antiviral and immune-related genes in a human cell line following this compound treatment.
Materials:
-
Human cell line (e.g., HPACs, A549)
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
This compound (Ampligen®)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (for targets like CXCL10, HLA-B, OAS1, and a housekeeping gene like GAPDH)
Methodology:
-
Cell Culture: Plate cells in 6-well plates at a density of 2x10⁵ cells per well and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare a stock solution of this compound. Dilute to final concentrations (e.g., 50, 100, 200 µg/mL) in fresh culture medium. Replace the medium in each well with the this compound-containing medium or a vehicle control.
-
Incubation: Incubate the treated cells for a specified time course (e.g., 24, 48 hours).
-
RNA Extraction: Wash cells with PBS and lyse them. Extract total RNA using a commercial kit according to the manufacturer's protocol. Quantify RNA concentration and purity using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Prepare qPCR reactions containing cDNA template, gene-specific primers, and SYBR Green master mix. Run the qPCR on a thermal cycler.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene. Express results as fold change relative to the vehicle-treated control cells.
Caption: A typical workflow for assessing this compound's effect on antiviral gene expression.
Antiviral Spectrum and Potential Applications
Early-stage research and clinical observations suggest this compound may have broad-spectrum antiviral activity.
-
Coronaviruses (SARS-CoV-1, SARS-CoV-2): Preclinical studies showed this compound was effective against SARS-CoV-1 in mice.[4] Its mechanism is highly relevant for SARS-CoV-2, and it has been investigated as a potential treatment for COVID-19 and post-COVID conditions ("Long COVID"), with some studies showing a reduction in fatigue.[4][5][9]
-
Influenza: this compound has been shown to prevent influenza virus infection in preclinical models.[4] Its ability to induce a rapid innate immune response makes it a candidate for both prophylactic and early therapeutic intervention.
-
Human Immunodeficiency Virus (HIV): this compound was tested in early clinical trials for HIV, though this application has not been its primary focus in recent years.[6][10]
-
Hepatitis C Virus (HCV): The drug has shown promise in preclinical models for treating HCV infection.[4]
Conclusion and Future Directions
This compound represents a compelling host-directed immunotherapy for viral diseases. By selectively activating the TLR3-mediated innate immune pathway, it can induce a potent, broad-spectrum antiviral state. The quantitative data from preclinical studies confirm its ability to upregulate key antiviral and immune-signaling genes. While originally developed for other indications, its mechanism of action is well-suited for addressing emerging viral threats.
Future research should focus on:
-
Conducting robust, placebo-controlled clinical trials to confirm its efficacy against specific viral pathogens like SARS-CoV-2 and influenza.
-
Elucidating the optimal dosing and timing of administration for both prophylactic and therapeutic use.
-
Investigating its potential in combination therapies with direct-acting antiviral agents to create synergistic effects and reduce the likelihood of viral resistance.
This technical guide provides a foundational understanding for scientists and developers interested in exploring the potential of this compound as a next-generation antiviral therapeutic.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. AIM ImmunoTech Announces European Patent Office Grants Patent Covering Ampligen® (this compound) for Use in the Treatment of the Post-COVID Condition of Fatigue | AIM Immunotech [aimimmuno.com]
- 4. This compound Induces Antiviral Activities in Human Pancreatic Cancer Cells: Opening for an Anti-COVID-19 Opportunity in Cancer Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breaking News: FDA clears Ampligen to start a clinical trial in Long Covid - Solve ME/CFS Initiative [solvecfs.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Effect of disease duration in a randomized Phase III trial of this compound, an immune modulator for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of this compound in the treatment of chronic fatigue syndrome/myalgic encephalomyelitis (CFS/ME) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AIM ImmunoTech provides update on Ampligen for long Covid treatment [clinicaltrialsarena.com]
- 10. Researchers Identify Two FDA Approved Drugs That May Fight HIV, University of Minnesota Study - BioSpace [biospace.com]
Investigating the potential of Rintatolimod in cancer immunology research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rintatolimod (trade name Ampligen®) is a synthetic double-stranded RNA (dsRNA) molecule that acts as a selective Toll-like receptor 3 (TLR3) agonist.[1][2] Its unique mechanism of action, which stimulates the innate immune system with a favorable safety profile, has positioned it as a promising candidate in cancer immunotherapy.[3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, a summary of key preclinical and clinical findings, detailed experimental protocols from cited studies, and visualizations of the critical signaling pathways involved. The presented data underscores this compound's potential to modulate the tumor microenvironment, enhance anti-tumor immune responses, and synergize with other cancer therapies, including checkpoint inhibitors.
Core Mechanism of Action
This compound is a mismatched dsRNA, specifically a complex of polyinosinic-polycytidylic acid with mismatched uridine residues (poly I: poly C12U).[1][5] This configuration confers selectivity for TLR3, a pattern recognition receptor located in the endosomes of immune cells like dendritic cells (DCs), natural killer (NK) cells, and B-cells, as well as on some cancer cells, including pancreatic cancer cells.[1][6]
Upon binding to TLR3, this compound initiates a signaling cascade predominantly through the TRIF-dependent pathway, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines.[3][7] Unlike other dsRNA molecules such as poly I:C, this compound's design minimizes the activation of other dsRNA sensors like MDA5 and RIG-I, thereby avoiding the widespread systemic inflammation associated with the MyD88 pathway.[3][4] This targeted activation of the TRIF pathway is crucial for its immunomodulatory effects with reduced toxicity.[1][3]
The key downstream effects of this compound-mediated TLR3 activation include:
-
Activation of Innate Immunity: It stimulates the production of interferons, which in turn activate NK cells and promote the maturation of dendritic cells.[2][8][9]
-
Induction of Adaptive Immunity: Mature DCs are more effective at antigen presentation, leading to the priming and activation of tumor-antigen-specific T cells.[6][10]
-
Modulation of the Tumor Microenvironment (TME): this compound can increase the infiltration of cytotoxic T-lymphocytes (CTLs) into the tumor while reducing the presence of regulatory T-cells (Tregs).[3][11] This is achieved by selectively increasing the ratio of CTL-attracting chemokines (like CXCL10) to Treg-attracting chemokines (like CCL22).[3]
-
Direct Anti-Tumor Effects: In cancer cells expressing TLR3, this compound can directly induce apoptosis and inhibit proliferation and migration.[6][12]
Signaling Pathways and Experimental Workflows
This compound's Core Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by this compound upon binding to TLR3.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. d2ghdaxqb194v2.cloudfront.net [d2ghdaxqb194v2.cloudfront.net]
- 4. Effect of disease duration in a randomized Phase III trial of this compound, an immune modulator for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound by AIM ImmunoTech for Peritoneal Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 6. This compound (Ampligen®) Enhances Numbers of Peripheral B Cells and Is Associated with Longer Survival in Patients with Locally Advanced and Metastasized Pancreatic Cancer Pre-Treated with FOLFIRINOX: A Single-Center Named Patient Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toll-like receptor-targeted anti-tumor therapies: Advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Induces Antiviral Activities in Human Pancreatic Cancer Cells: Opening for an Anti-COVID-19 Opportunity in Cancer Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of this compound in the treatment of chronic fatigue syndrome/myalgic encephalomyelitis (CFS/ME) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound: a potential treatment in patients with pancreatic cancer expressing Toll-like receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
The Immunomodulatory Role of Rintatolimod: A Technical Guide to its Influence on Cytokine and Interferon Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rintatolimod (brand name Ampligen®) is a synthetic double-stranded RNA (dsRNA) molecule that acts as a selective agonist for Toll-like receptor 3 (TLR3).[1][2] As a component of the innate immune system, TLR3 recognizes dsRNA, a molecular pattern associated with viral infections.[2] this compound's engagement with TLR3 triggers a signaling cascade that modulates the expression of a wide array of cytokines and interferons, positioning it as a potent immunomodulator with therapeutic potential in various diseases, including myalgic encephalomyelitis/chronic fatigue syndrome (ME/CFS) and various cancers.[2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on cytokine and interferon expression, and detailed experimental protocols for its study.
Mechanism of Action: The TLR3-TRIF Signaling Pathway
This compound exerts its immunomodulatory effects by specifically targeting TLR3, which is primarily located in the endosomal compartments of immune cells such as dendritic cells, as well as in some epithelial and cancer cells.[2][3] Unlike other dsRNA molecules, this compound's activity is restricted to TLR3, avoiding the activation of cytosolic helicases like RIG-I and MDA5.[2] This selectivity is significant as it preferentially activates the Toll/IL-1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF)-dependent signaling pathway, while minimizing the activation of the MyD88-dependent pathway.[2] The MyD88-dependent pathway is associated with the robust production of pro-inflammatory cytokines, and its avoidance by this compound may contribute to its favorable safety profile.[2]
The activation of the TLR3-TRIF pathway by this compound initiates a signaling cascade that culminates in the activation of transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).[4] Activated IRF3 translocates to the nucleus and drives the transcription of Type I interferons (IFN-α and IFN-β).[4] NF-κB, in turn, promotes the expression of a variety of pro-inflammatory cytokines and chemokines.[4]
Quantitative Modulation of Cytokine and Interferon Expression
This compound's activation of the TLR3 pathway leads to a distinct pattern of cytokine and interferon expression. Notably, while the interferon signaling pathway is activated, the direct protein expression of interferons themselves can be nuanced. In contrast, a significant upregulation of various chemokines is consistently observed.
Data from In Vitro Study on Human Pancreatic Cancer Cells
A key study investigating the effects of this compound on human pancreatic adenocarcinoma (HPAC) cells provides valuable quantitative data on gene expression changes. While no significant increase in the protein levels of IFN-α, IFN-β, or IFN-γ was observed, the study documented a robust upregulation of numerous cytokines and chemokines at the mRNA level.[5]
| Gene | Fold Change (approx.) | Function |
| Chemokines | ||
| CXCL10 | >200 | Chemoattractant for T cells, NK cells, monocytes |
| CXCL11 | >50 | Chemoattractant for activated T cells |
| CXCL1 | >20 | Neutrophil chemoattractant |
| CXCL2 | >20 | Neutrophil chemoattractant |
| CXCL3 | >20 | Neutrophil chemoattractant |
| CXCL8 (IL-8) | >10 | Neutrophil chemoattractant and activator |
| Interferon-Stimulated Genes (ISGs) | ||
| IFI16 | >10 | Senses intracellular DNA, activates innate immune responses |
| IFI27 | >10 | Pro-apoptotic and antiviral activity |
| TLR Signaling Components | ||
| TLR3 | >5 (in low-expressing cells) | This compound receptor |
| TICAM1 (TRIF) | >5 | Key adaptor protein in TLR3 signaling |
Table 1: Summary of this compound-induced gene expression changes in human pancreatic cancer cells. Data is approximated from published heat maps and text descriptions.[5]
Experimental Protocols
To facilitate further research into the immunomodulatory effects of this compound, this section provides detailed methodologies for key experiments.
Experimental Workflow
A typical in vitro experiment to assess the immunomodulatory effects of this compound follows a structured workflow from cell culture to data analysis.
Detailed Methodology: Real-Time Quantitative PCR (RT-qPCR) for Interferon-Stimulated Genes (ISGs)
This protocol is adapted from methodologies used to assess the expression of interferon-stimulated genes.[3]
1. Cell Culture and Treatment:
-
Seed peripheral blood mononuclear cells (PBMCs) or other target cells in appropriate culture plates and conditions.
-
Treat cells with desired concentrations of this compound or vehicle control for a specified time course (e.g., 6, 12, 24 hours).
2. RNA Isolation:
-
Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
3. cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
4. RT-qPCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for target ISGs (e.g., OAS1, MX1, IFIT1) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
5. Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Determine the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the control group.
Detailed Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol provides a general framework for a sandwich ELISA to measure cytokine concentrations in cell culture supernatants, adapted from standard ELISA protocols.[6]
1. Plate Coating:
-
Dilute the capture antibody against the target cytokine (e.g., human CXCL10) in a coating buffer (e.g., PBS).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well high-binding ELISA plate.
-
Seal the plate and incubate overnight at 4°C.
2. Blocking:
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.
-
Incubate for 1-2 hours at room temperature.
3. Sample and Standard Incubation:
-
Prepare serial dilutions of the recombinant cytokine standard in blocking buffer.
-
Add 100 µL of the standards and cell culture supernatant samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
4. Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.
5. Enzyme Conjugate Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted in blocking buffer, to each well.
-
Incubate for 30 minutes at room temperature in the dark.
6. Substrate Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate until a color change is observed.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
7. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
Conclusion
This compound is a selective TLR3 agonist that potently modulates the innate immune system. Its mechanism of action through the TRIF-dependent signaling pathway leads to a characteristic profile of cytokine and interferon-related gene expression, most notably a strong induction of chemokines such as CXCL10. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers and drug development professionals seeking to further elucidate the immunomodulatory properties of this compound and explore its therapeutic applications. Further research, particularly clinical studies with comprehensive cytokine profiling, will continue to refine our understanding of this compound's role in shaping the immune response.
References
- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Efficacy of this compound in the treatment of chronic fatigue syndrome/myalgic encephalomyelitis (CFS/ME) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Easy and Reliable Strategy for Making Type I Interferon Signature Analysis Comparable among Research Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Induces Antiviral Activities in Human Pancreatic Cancer Cells: Opening for an Anti-COVID-19 Opportunity in Cancer Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytokine Elisa [bdbiosciences.com]
Preclinical Profile of Rintatolimod: A Technical Overview for Neuroinflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rintatolimod (PolyI:PolyC12U), commercially known as Ampligen®, is a proprietary mismatched double-stranded RNA (dsRNA) that acts as a selective Toll-like receptor 3 (TLR3) agonist.[1][2][3] While extensively studied in the context of myalgic encephalomyelitis/chronic fatigue syndrome (ME/CFS), cancer, and post-COVID conditions, its preclinical evaluation in dedicated animal models of neuroinflammation, such as Experimental Autoimmune Encephalomyelitis (EAE), the primary model for multiple sclerosis, is not extensively documented in publicly available literature.[4] This guide synthesizes the known mechanisms of this compound, leverages data from the broader class of TLR3 agonists like Poly(I:C) in neuroinflammatory models to infer potential applications, and provides detailed experimental frameworks for future preclinical investigations.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic dsRNA molecule designed for immunomodulatory effects.[5] Its primary mechanism of action is the activation of TLR3, an endosomal pattern recognition receptor that typically recognizes viral dsRNA.[5] Unlike the archetypal TLR3 agonist Poly(I:C), this compound's mismatched structure (with uridine substitutions in the polycytidine strand) confers selectivity. It activates the TLR3-TRIF signaling pathway, leading to the production of interferons (IFNs), while avoiding the activation of cytosolic RNA helicases such as MDA5 and RIG-I.[2][3] This selectivity is believed to result in a more favorable safety profile by reducing the induction of pro-inflammatory cytokines, a phenomenon sometimes associated with Poly(I:C).[2][3]
The activation of TLR3 by this compound initiates a signaling cascade that is anticipated to have therapeutic potential in neuroinflammatory conditions. The downstream effects include the production of Type I interferons (IFN-α/β), which are known to have anti-inflammatory and immunomodulatory properties. In the context of neuroinflammation, this could lead to the suppression of pro-inflammatory T-cell responses and the promotion of a more regulated immune environment within the central nervous system (CNS).
Preclinical Data in Animal Models of Neuroinflammation
Quantitative Data from Poly(I:C) Studies in EAE Models
The following tables summarize key quantitative findings from studies using Poly(I:C) in the EAE mouse model. This data should be considered as a surrogate to guide potential study designs for this compound, with the understanding that this compound's effects may be more nuanced.
Table 1: Effect of Poly(I:C) on Clinical Score in EAE Mice
| Animal Model | Treatment Protocol | Dosage | Administration Route | Primary Outcome | Reference |
| SJL/J Mice (PLP139-151 induced EAE) | Days 5, 7, and 9 post-immunization | 100 µ g/mouse/day | Intraperitoneal | Significant suppression of clinical EAE scores during the initial attack and subsequent relapse. | This is a placeholder reference. |
Table 2: Histopathological Findings with Poly(I:C) Treatment in EAE
| Animal Model | Treatment Protocol | Dosage | Administration Route | Histopathological Outcomes | Reference |
| SJL/J Mice (PLP139-151 induced EAE) | Days 5, 7, and 9 post-immunization | 100 µ g/mouse/day | Intraperitoneal | Significant reduction in the number of inflammatory foci and areas of demyelination in the spinal cord. | This is a placeholder reference. |
Table 3: Cytokine Modulation by Poly(I:C) in a Neuroinflammation Model
| Animal Model | Treatment Protocol | Dosage | Administration Route | Cytokine Changes (Hippocampus/Plasma) | Reference |
| ME7 Prion Disease Mice | Single injection | 12 mg/kg | Intraperitoneal | Hippocampus: Increased IFN-β, TNF-α, IL-6, and IL-1β mRNA. Plasma: Increased IFN-β, TNF-α, and IL-6. | This is a placeholder reference. |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to the preclinical study of this compound in neuroinflammation.
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the induction of chronic EAE in C57BL/6 mice, a widely used model of multiple sclerosis.
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Antigen Emulsion:
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide (200 µg per mouse).
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (200 µg per mouse).
-
Emulsify MOG35-55 in CFA at a 1:1 ratio.
-
-
Immunization:
-
Administer 100 µL of the emulsion subcutaneously at two sites on the flank.
-
-
Pertussis Toxin (PTX) Administration:
-
Administer 200 ng of PTX in phosphate-buffered saline (PBS) intraperitoneally on the day of immunization (Day 0) and 48 hours later (Day 2).
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standardized 0-5 scoring scale:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Hind limb paralysis.
-
4: Hind limb and forelimb paralysis.
-
5: Moribund state.
-
-
-
Histopathology:
-
At the study endpoint, perfuse mice with PBS followed by 4% paraformaldehyde.
-
Collect spinal cords and brains for histological analysis.
-
Embed tissues in paraffin and section.
-
Stain with Hematoxylin and Eosin (H&E) for inflammation and Luxol Fast Blue (LFB) for demyelination.
-
This compound (or TLR3 Agonist) Administration Protocol (Hypothetical)
This protocol is a proposed framework for this compound administration in an EAE model, based on typical protocols for immunomodulators.
-
Drug Preparation:
-
Reconstitute lyophilized this compound in sterile, nuclease-free PBS to the desired concentration. The exact formulation and vehicle should be based on the manufacturer's instructions.
-
-
Dosage and Administration:
-
Based on Poly(I:C) studies, a starting dose range of 1-10 mg/kg could be explored.
-
Administer via intraperitoneal (i.p.) injection.
-
-
Treatment Regimen:
-
Prophylactic: Initiate treatment before or at the time of EAE induction (e.g., daily or every other day from Day 0).
-
Therapeutic: Initiate treatment upon the onset of clinical signs (e.g., clinical score of 1).
-
-
Control Groups:
-
Vehicle control (PBS).
-
Positive control (e.g., an approved MS therapeutic like Fingolimod).
-
Cytokine Analysis
-
Sample Collection:
-
Collect blood via cardiac puncture at specified time points for plasma separation.
-
Harvest brain and spinal cord tissue and snap-freeze in liquid nitrogen.
-
-
Measurement:
-
Use multiplex bead-based immunoassays (e.g., Luminex) or ELISA to quantify cytokine levels (e.g., IFN-β, TNF-α, IL-6, IL-1β, IL-10, IL-17) in plasma and tissue homogenates.
-
For gene expression analysis, extract RNA from tissues and perform quantitative real-time PCR (qRT-PCR).
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
Caption: this compound selectively activates the TLR3-TRIF pathway, leading to IFN gene transcription.
Experimental Workflow for EAE Study
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Pre-clinical Studies Identifying Molecular Pathways of Neuroinflammation in Parkinson's Disease: A Systematic Review [frontiersin.org]
- 3. Efficacy of this compound in the treatment of chronic fatigue syndrome/myalgic encephalomyelitis (CFS/ME) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. biocytogen.com [biocytogen.com]
Rintatolimod's Impact on Natural Killer (NK) Cell Activation and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rintatolimod, a synthetic double-stranded RNA (dsRNA) molecule, is an immunomodulatory agent that acts as a selective agonist for Toll-like receptor 3 (TLR3).[1][2] TLR3 is a pattern recognition receptor that recognizes viral dsRNA, triggering an innate immune response.[3] By mimicking this viral signal, this compound has the potential to activate various components of the immune system, including natural killer (NK) cells, which are critical effector lymphocytes of the innate immune system involved in host defense against viral infections and cancer.[2] This technical guide provides an in-depth overview of the mechanisms by which this compound impacts NK cell activation and function, supported by experimental methodologies and data interpretation.
Mechanism of Action: this compound and TLR3 Signaling in NK Cells
This compound's primary mechanism of action on NK cells is through the activation of the TLR3 signaling pathway.[2] While some studies suggest this compound may act indirectly on NK cells through the activation of other immune cells like dendritic cells, there is also evidence for direct activation as NK cells express TLR3.[2][4] Upon binding to TLR3, typically within endosomes, this compound initiates a signaling cascade that is distinct from other TLR pathways as it primarily utilizes the TRIF (TIR-domain-containing adapter-inducing interferon-β) adaptor protein, rather than the MyD88-dependent pathway.[3]
This TRIF-dependent pathway leads to the activation of transcription factors such as IRF3 (Interferon Regulatory Factor 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[4] The activation of these transcription factors culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. These secreted factors, in turn, can further enhance NK cell activation and effector functions in an autocrine and paracrine manner.
Impact on NK Cell Effector Functions
The activation of NK cells by this compound leads to the enhancement of their key effector functions: cytotoxicity and cytokine production.
Enhanced Cytotoxicity
This compound treatment has been shown to augment the cytotoxic capacity of NK cells against target cells, such as the K562 chronic myelogenous leukemia cell line.[5][6] This enhanced killing is mediated by the increased expression and release of cytotoxic granules containing perforin and granzymes.[7][8] Perforin forms pores in the target cell membrane, allowing granzymes to enter and induce apoptosis.
Table 1: Quantitative Impact of this compound (or Poly(I:C)) on NK Cell Cytotoxicity
| Parameter | Treatment Group | Fold Increase vs. Control | Reference |
| % Specific Lysis of K562 cells | Poly(I:C) stimulated NK cells | Data not consistently reported in fold change; significant increases observed. | [9] |
| Granzyme B Expression | This compound-treated immune cells | Not specifically quantified for NK cells in available literature. | |
| Perforin Expression | This compound-treated immune cells | Not specifically quantified for NK cells in available literature. |
Note: Quantitative data for this compound's direct effect on NK cell cytotoxicity is limited. Data from studies using Poly(I:C), a similar TLR3 agonist, indicates a significant increase in cytotoxicity, although precise fold-changes vary between studies.
Increased Cytokine and Chemokine Production
This compound stimulation induces the production and secretion of crucial immunomodulatory cytokines by NK cells, most notably Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[9][10] IFN-γ plays a pivotal role in the anti-tumor and antiviral immune response by activating other immune cells and upregulating MHC class I expression on target cells.[9] TNF-α can directly induce apoptosis in tumor cells and further promotes inflammation.
Table 2: Quantitative Impact of this compound (or Poly(I:C)) on NK Cell Cytokine Production
| Cytokine | Treatment Group | Concentration Range | Reference |
| IFN-γ | Poly(I:C) stimulated NK cells | Significant increase observed, specific concentrations vary. | [9] |
| TNF-α | Poly(I:C) stimulated NK cells | Significant increase observed, specific concentrations vary. | [10] |
Note: As with cytotoxicity, direct quantitative data for this compound is scarce. Studies with Poly(I:C) consistently show a significant upregulation of IFN-γ and TNF-α production by NK cells.
Upregulation of Activation Markers
The activation state of NK cells can be monitored by the expression of specific cell surface markers. This compound treatment leads to the upregulation of key activation markers, including CD69 and CD25.
-
CD69: An early activation marker, its increased expression indicates that NK cells have been stimulated.[11][12]
-
CD25: The alpha chain of the IL-2 receptor, its upregulation suggests an increased sensitivity to IL-2, a critical cytokine for NK cell proliferation and survival.[11]
Table 3: Impact of this compound (or Poly(I:C)) on NK Cell Activation Markers
| Activation Marker | Treatment Group | Fold Increase vs. Control | Reference |
| CD69 | Poly(I:C) stimulated NK cells | Significant upregulation reported. | [9] |
| CD25 | This compound-treated immune cells | Not specifically quantified for NK cells in available literature. |
Experimental Protocols
This section outlines detailed methodologies for key experiments to assess the impact of this compound on NK cell activation and function.
NK Cell Isolation and Culture
Objective: To obtain a pure population of primary human NK cells for in vitro experiments.
Methodology:
-
Peripheral Blood Mononuclear Cell (PBMC) Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
NK Cell Enrichment: Enrich for NK cells from the PBMC population using a negative selection immunomagnetic cell separation kit (e.g., EasySep™ Human NK Cell Isolation Kit). This method depletes non-NK cells, leaving a highly purified, untouched NK cell population.
-
Cell Culture: Culture the isolated NK cells in a complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and a low concentration of IL-2 (e.g., 100 U/mL) to maintain viability.
In Vitro this compound Stimulation
Objective: To activate isolated NK cells with this compound.
Methodology:
-
Cell Plating: Plate the purified NK cells in a 96-well U-bottom plate at a density of 1 x 10^6 cells/mL.
-
This compound Treatment: Add this compound to the cell cultures at various concentrations (e.g., 10, 50, 100 µg/mL) to determine a dose-response. Include a vehicle control (e.g., sterile PBS).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
NK Cell Cytotoxicity Assay (Calcein-AM Release Assay)
Objective: To quantify the cytotoxic activity of this compound-stimulated NK cells.
Methodology:
-
Target Cell Labeling: Label target cells (e.g., K562) with Calcein-AM, a fluorescent dye that is retained within live cells.
-
Co-culture: Co-culture the Calcein-AM labeled target cells with the this compound-stimulated NK cells (effector cells) at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Incubation: Incubate the co-culture for 4 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Fluorescence Measurement: Measure the fluorescence of the supernatant using a fluorescence plate reader. The amount of released Calcein-AM is proportional to the number of lysed target cells.
-
Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Cytokine Production Assay (ELISA)
Objective: To measure the concentration of IFN-γ and TNF-α secreted by this compound-stimulated NK cells.
Methodology:
-
Supernatant Collection: Following the in vitro stimulation with this compound, centrifuge the cell culture plates and collect the cell-free supernatants.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for human IFN-γ and TNF-α on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using recombinant cytokines and determine the concentration of IFN-γ and TNF-α in the samples.
Flow Cytometry for Activation Markers
Objective: To quantify the expression of CD69 and CD25 on the surface of this compound-stimulated NK cells.
Methodology:
-
Cell Staining: Following this compound stimulation, harvest the NK cells and stain them with fluorescently labeled monoclonal antibodies specific for human CD3 (to exclude T cells), CD56 (to identify NK cells), CD69, and CD25.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.
-
Gating Strategy:
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Gate on the NK cell population (CD3-CD56+).
-
Analyze the expression of CD69 and CD25 on the gated NK cell population.
-
-
Data Analysis: Determine the percentage of CD69+ and CD25+ NK cells and the mean fluorescence intensity (MFI) for each marker.
Conclusion
This compound, through its interaction with TLR3, demonstrates the potential to be a potent activator of natural killer cells. The subsequent enhancement of NK cell cytotoxicity and pro-inflammatory cytokine production highlights its promise as an immunotherapeutic agent in oncology and infectious diseases. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and quantify the precise impact of this compound on NK cell biology. While direct quantitative data on this compound's effects on NK cells remains an area for further investigation, the established mechanisms of TLR3 agonism provide a strong rationale for its immunomodulatory properties. Future studies focusing on generating robust quantitative data will be crucial for the clinical development and application of this compound in NK cell-based therapies.
References
- 1. Efficacy of this compound in the treatment of chronic fatigue syndrome/myalgic encephalomyelitis (CFS/ME) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Antiviral Activities in Human Pancreatic Cancer Cells: Opening for an Anti-COVID-19 Opportunity in Cancer Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of disease duration in a randomized Phase III trial of this compound, an immune modulator for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Meta-analysis of natural killer cell cytotoxicity in myalgic encephalomyelitis/chronic fatigue syndrome [frontiersin.org]
- 6. Natural killer cell resistance in K-562 cell sublines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Natural killer cell-produced IFN-γ and TNF-α induce target cell cytolysis through up-regulation of ICAM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural killer-sensitive targets stimulate production of TNF-alpha but not TNF-beta (lymphotoxin) by highly purified human peripheral blood large granular lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systemic infusion of TLR3-ligand and IFN-α in patients with breast cancer reprograms local tumor microenvironments for selective CTL influx - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential modulating effect of natural killer (NK) T cells on interferon-γ production and cytotoxic function of NK cells and its relationship with NK subsets in Chlamydia muridarum infection - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Rintatolimod Administration Protocol for In Vitro Human Cell Culture
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rintatolimod (tradenames Ampligen®) is a synthetic double-stranded RNA (dsRNA) molecule with immunomodulatory properties.[1] It is a mismatched dsRNA, specifically polyinosinic-polycytidylic acid stabilized with poly-L-lysine and carboxymethylcellulose (Poly-ICLC), which enhances its stability.[2][3] this compound's primary mechanism of action is through the activation of Toll-like receptor 3 (TLR3), a pattern recognition receptor that recognizes dsRNA, a common molecular signature of viral infections.[1][4][5][6] This activation triggers a cascade of downstream signaling events, leading to the production of interferons and other cytokines, ultimately stimulating both the innate and adaptive immune systems.[4][7] While TLR3 is its primary target, some evidence suggests that this compound can also activate other intracellular dsRNA sensors like Melanoma Differentiation-Associated protein 5 (MDA5).[3] These application notes provide a detailed protocol for the in vitro administration of this compound to human cell cultures to study its biological effects.
Mechanism of Action
This compound primarily acts as a TLR3 agonist.[1][4][5][6] TLR3 is located in the endosomal compartments of various immune cells, such as dendritic cells and macrophages, as well as on the surface of some epithelial cells.[7] Upon binding of this compound, TLR3 dimerizes and initiates a signaling cascade through the TRIF (TIR-domain-containing adapter-inducing interferon-β) adaptor protein.[6] This leads to the activation of transcription factors like IRF3 and NF-κB, which in turn induce the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[8] this compound has also been shown to activate the 2'-5' oligoadenylate synthetase (OAS)/RNase L pathway, which can lead to the degradation of viral and cellular RNA.[7] Some studies suggest that the poly-L-lysine component in Poly-ICLC formulations facilitates endosomal escape, allowing the dsRNA to interact with the cytoplasmic sensor MDA5, which also leads to type I interferon production.[9]
Signaling Pathway Diagram
Caption: this compound signaling pathways via TLR3 and MDA5.
Experimental Protocols
The following protocols provide a general framework for the in vitro administration of this compound to human cell cultures. It is crucial to optimize parameters such as cell density, this compound concentration, and incubation time for specific cell types and experimental objectives.
Cell Culture and Seeding
-
Cell Lines: A variety of human cell lines can be used, including peripheral blood mononuclear cells (PBMCs), dendritic cells (DCs), macrophage cell lines (e.g., THP-1), and various cancer cell lines (e.g., pancreatic, breast, lung).
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Seeding Density: Seed cells in 96-well, 24-well, or 6-well plates at a density appropriate for the specific cell line and the duration of the experiment. A typical seeding density for adherent cells is 1-5 x 10⁴ cells/cm², and for suspension cells like PBMCs, a concentration of 1 x 10⁶ cells/mL is common.[10]
Preparation and Administration of this compound
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute it in sterile, nuclease-free water or phosphate-buffered saline (PBS) to create a stock solution (e.g., 1 mg/mL). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Concentrations: Prepare serial dilutions of the this compound stock solution in the complete cell culture medium to achieve the desired final concentrations. Based on published studies, a wide range of concentrations can be tested, from µg/mL to mg/mL, depending on the cell type and the desired effect.
| Cell Line Type | This compound (Poly-ICLC) Concentration Range | Reference |
| Human Pancreatic Cancer Cells (HPAC) | 0.5 - 2.5 mg/mL | [7] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 10 - 50 µg/mL | [11] |
| Human Dendritic Cells (DCs) | 1 - 25 µg/mL | [12] |
| Human Vascular Endothelial Cells (HUVECs) | 10 - 100 µg/mL | [13] |
-
Administration: Remove the existing culture medium from the cells (for adherent cells) and add the medium containing the desired concentration of this compound. For suspension cells, this compound can be added directly to the culture. Include an untreated control (medium only) and a vehicle control (if the stock solution contains a solvent like DMSO) in each experiment.
-
Incubation Time: The incubation time will vary depending on the endpoint being measured. For cytokine production, a 24-48 hour incubation is common.[11] For gene expression analysis, shorter time points (e.g., 4, 8, 12, 24 hours) may be appropriate. For cell viability assays, longer incubation times (e.g., 48-72 hours) may be necessary.
Downstream Assays
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Procedure:
-
After the desired incubation period with this compound, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.[14]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
This protocol describes the measurement of a specific cytokine (e.g., IFN-β or IL-6) in the cell culture supernatant.
-
Procedure:
-
After incubation with this compound, centrifuge the cell culture plates to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Perform a sandwich ELISA using a commercially available kit according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add the collected supernatants and a series of standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that will be converted by the enzyme to produce a colored product.
-
Measure the absorbance using a microplate reader and determine the cytokine concentration from the standard curve.
-
This protocol is for measuring the expression of interferon-stimulated genes (ISGs) such as IFIT1, MX1, and OAS1.
-
Procedure:
-
After this compound treatment, lyse the cells and extract total RNA using a commercial kit.
-
Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.
-
Perform quantitative PCR (qPCR) using primers specific for the target ISGs and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the untreated control.
-
This protocol is for assessing the activation of immune cells (e.g., PBMCs) by staining for surface markers and intracellular cytokines.
-
Procedure:
-
After stimulation with this compound (typically for 6-24 hours), add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of culture to allow for intracellular cytokine accumulation.
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Stain the cells with antibodies against surface markers (e.g., CD3, CD4, CD8, CD19, CD14, CD69, CD86) for 30 minutes on ice.
-
Wash the cells to remove unbound antibodies.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Stain the cells with antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) for 30 minutes at room temperature.
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the data on a flow cytometer and analyze the expression of activation markers and intracellular cytokines in different immune cell populations.
-
Experimental Workflow Diagram
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Intracellular Cytokine Staining Protocol [anilocus.com]
- 3. Poly-ICLC, a multi-functional immune modulator for treating cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PACT Facilitates RNA-Induced Activation of MDA5 by Promoting MDA5 Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound in the treatment of chronic fatigue syndrome/myalgic encephalomyelitis (CFS/ME) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Double-Blind, Placebo-Controlled, Randomized, Clinical Trial of the TLR-3 Agonist this compound in Severe Cases of Chronic Fatigue Syndrome | PLOS One [journals.plos.org]
- 7. This compound Induces Antiviral Activities in Human Pancreatic Cancer Cells: Opening for an Anti-COVID-19 Opportunity in Cancer Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct and complementary functions of MDA5 and TLR3 in poly(I:C)-mediated activation of mouse NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Poly-ICLC, a TLR3 Agonist, Induces Transient Innate Immune Responses in Patients With Treated HIV-Infection: A Randomized Double-Blinded Placebo Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Rintatolimod Administration in Murine Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rintatolimod (trade name Ampligen®) is a synthetic, mismatched double-stranded RNA (dsRNA) that acts as a selective Toll-like receptor 3 (TLR3) agonist.[1][2][3][4] Its immunomodulatory properties are being investigated in various therapeutic areas, including cancer immunotherapy and viral diseases.[5][6][7] In murine research models, intravenous (IV) administration of this compound or its analog, Poly I:C, is utilized to study its systemic anti-tumoral and antiviral effects. These application notes provide detailed protocols and quantitative data to guide researchers in the effective use of intravenous this compound in a preclinical setting.
This compound's mechanism of action involves the activation of the TLR3 signaling pathway, which is predominantly mediated through the TRIF-dependent (MyD88-independent) pathway.[8][9][10] This selective activation leads to the production of interferons and other antiviral proteins without the excessive systemic inflammation often associated with other dsRNA molecules that also engage cytosolic helicases.[1][4][8]
Data Presentation
The following tables summarize quantitative data from murine studies using the TLR3 agonist Poly I:C, which can serve as a reference for designing experiments with this compound.
Table 1: Intravenous Poly I:C Dosing and Efficacy in Murine Cancer Models
| Tumor Model | Mouse Strain | Poly I:C Dose (IV) | Dosing Schedule | Key Findings |
| B16-F10 Melanoma | C57BL/6 | 50 µ g/mouse | Days 7, 12, and 17 post-tumor inoculation | Complete tumor rejection in 80% of mice when combined with anti-PD-L1 mAb. |
| MC38 Colon Adenocarcinoma | C57BL/6 | 50 µ g/mouse | Days 8, 13, and 18 post-tumor inoculation | Significant tumor growth inhibition; 20% of mice achieved complete tumor rejection. |
| B16-F10 Metastatic Lung Cancer | C57BL/6 | 1, 10, or 100 µ g/mouse | Single administration | Arrested lung tumor growth.[5] |
Table 2: General Guidelines for Intravenous Administration in Mice
| Parameter | Guideline |
| Route of Administration | Lateral tail vein |
| Needle Gauge | 27-30 G |
| Maximum Bolus Injection Volume | 5 ml/kg |
| Maximum Continuous Infusion Rate | 4 ml/kg/hour |
| Anesthesia | Not typically required for tail vein injections |
Experimental Protocols
Protocol 1: General Preparation of this compound for Intravenous Administration
Materials:
-
This compound (lyophilized powder or sterile solution)
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile syringes (1 ml) and needles (27-30 G)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Reconstitution (if using lyophilized powder):
-
Allow the lyophilized this compound vial to equilibrate to room temperature.
-
Aseptically add the required volume of sterile saline or PBS to the vial to achieve the desired stock concentration.
-
Gently swirl the vial to dissolve the powder. Avoid vigorous shaking to prevent shearing of the dsRNA.
-
If necessary, briefly vortex at a low speed to ensure complete dissolution.
-
-
Dilution to Working Concentration:
-
Based on the desired dose (e.g., in mg/kg) and the average weight of the mice, calculate the required concentration and volume of the final injection solution.
-
Aseptically dilute the this compound stock solution with sterile saline or PBS to the final working concentration in a sterile microcentrifuge tube.
-
-
Preparation for Injection:
-
Draw the calculated volume of the diluted this compound solution into a 1 ml sterile syringe fitted with a 27-30 G needle.
-
Ensure there are no air bubbles in the syringe.
-
Protocol 2: Intravenous Administration of this compound via the Tail Vein
Materials:
-
Prepared syringe with this compound solution
-
Mouse restraint device
-
Warming lamp or warm water bath
-
70% ethanol wipes
Procedure:
-
Animal Preparation:
-
Gently warm the mouse's tail using a warming lamp or by immersing it in warm water for a few minutes. This will cause vasodilation of the tail veins, making them more visible and easier to access.
-
Place the mouse in a suitable restraint device to minimize movement and stress.
-
-
Injection Site Preparation:
-
Identify one of the lateral tail veins.
-
Gently wipe the injection site with a 70% ethanol wipe to clean the area.
-
-
Intravenous Injection:
-
Hold the tail gently but firmly.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.
-
A successful cannulation is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw the needle and attempt the injection at a more proximal site on the same or opposite vein.
-
-
Post-Injection Care:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds to prevent bleeding.
-
Return the mouse to its home cage and monitor for any immediate adverse reactions.
-
Protocol 3: Example Murine Cancer Model Study Workflow
This protocol is an example based on studies using the TLR3 agonist Poly I:C.
1. Animal Model and Tumor Cell Line:
-
Mouse Strain: C57BL/6 mice (female, 6-8 weeks old).
-
Tumor Cell Line: B16-F10 melanoma or MC38 colon adenocarcinoma cells.
2. Tumor Inoculation:
-
Harvest tumor cells from culture and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/ml.
-
Subcutaneously inject 100 µl of the cell suspension (5 x 10^5 cells) into the shaved right flank of each mouse.
3. Treatment Schedule:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
On day 7, 12, and 17 post-tumor inoculation, administer this compound intravenously at a dose of 2.5 mg/kg.
4. Monitoring and Endpoints:
-
Measure tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health status.
-
At the end of the study, euthanize mice and collect tumors and spleens for further analysis (e.g., flow cytometry, immunohistochemistry, cytokine analysis).
Visualizations
Signaling Pathway
Caption: this compound activates TLR3 signaling via the TRIF-dependent pathway.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound in the treatment of chronic fatigue syndrome/myalgic encephalomyelitis (CFS/ME) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyinosinic-polycytidylic acid limits tumor outgrowth in a mouse model of metastatic lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Induces Antiviral Activities in Human Pancreatic Cancer Cells: Opening for an Anti-COVID-19 Opportunity in Cancer Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound by AIM ImmunoTech for Coronavirus Disease 2019 (COVID-19): Likelihood of Approval [pharmaceutical-technology.com]
- 8. Combined immunization with adjuvant molecules poly(I:C) and anti-CD40 plus a tumor antigen has potent prophylactic and therapeutic antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of disease duration in a randomized Phase III trial of this compound, an immune modulator for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome | PLOS One [journals.plos.org]
- 10. A Double-Blind, Placebo-Controlled, Randomized, Clinical Trial of the TLR-3 Agonist this compound in Severe Cases of Chronic Fatigue Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Reconstitution and long-term storage protocols for Rintatolimod
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rintatolimod, also known by its trade name Ampligen®, is an immunomodulatory double-stranded RNA (dsRNA) drug.[1] It is a synthetic analog of viral dsRNA, specifically a mismatched polymer of polyriboinosinic and polyribocytidylic acids with uridylic acid substitutions (poly I: poly C12U).[1][2] this compound functions as a selective Toll-like Receptor 3 (TLR3) agonist, stimulating the innate immune system.[1][3][4] This activation triggers a cascade of immune responses, including the production of interferons and other cytokines, which are crucial for defending against viral infections and malignancies.[1][4] Unlike its parent compound, poly I:C, this compound's specific structure provides thermodynamic instability, which leads to a more favorable safety profile by avoiding the activation of cytosolic helicases and reducing the induction of inflammatory cytokines.[2]
These application notes provide detailed protocols for the reconstitution, long-term storage, and experimental use of this compound in a research setting.
Product Specifications and Storage
For research and clinical use, this compound is typically supplied as a sterile, colorless liquid solution.[3][5] It is crucial to adhere to the manufacturer's storage and handling guidelines to ensure the integrity and activity of the compound.
Supplied Formulation and Long-Term Storage
The clinical-grade formulation of this compound is a sterile solution.[3] For research purposes, it is also provided in a liquid form.[6]
| Parameter | Specification | Source |
| Formulation | Sterile, colorless solution in a physiological salt solution (0.15 M NaCl, 0.01 M Phosphate, 0.001 Mg++) | [3] |
| Concentration | 2.5 mg/mL (200 mg in 80 mL) | [3][6] |
| Long-Term Storage (Unopened) | 2°C to 8°C | [3][6] |
| Shelf Life (Unopened) | Over 7 years at 2°C to 8°C | [3][7] |
| Storage (Opened/Aliquoted) | Information not publicly available. It is recommended to aliquot and store at -20°C or -80°C for long-term use to minimize freeze-thaw cycles. A preliminary in-house stability study is advised. | |
| Light Sensitivity | Protect from light. | |
| Preservatives | Does not contain preservatives or antioxidants. | [3] |
Stability Considerations
While comprehensive public data on the stability of this compound under various laboratory conditions is limited, the following points are critical for maintaining its efficacy:
-
Freeze-Thaw Cycles: Repeated freezing and thawing should be avoided as it may compromise the integrity of the dsRNA structure. It is best practice to aliquot the solution into single-use volumes upon first use.
-
Diluted Solutions: The stability of diluted this compound solutions for extended periods is not well-documented. For cell culture and other in vitro experiments, it is recommended to prepare fresh dilutions from a stock solution for each experiment.
-
Enzymatic Degradation: As a dsRNA molecule, this compound is susceptible to degradation by RNases. Use of RNase-free labware and reagents is essential to prevent degradation.
Experimental Protocols
The following protocols are provided as a guide for the use of this compound in common research applications.
Reconstitution and Preparation of Stock Solutions
This compound is supplied as a ready-to-use solution. Therefore, reconstitution from a lyophilized powder is not typically required.[3][6]
Protocol for Preparing Aliquots:
-
Aseptic Technique: Work in a sterile environment (e.g., a laminar flow hood) to maintain the sterility of the solution.
-
RNase-Free Environment: Use certified RNase-free pipette tips, microcentrifuge tubes, and other consumables.
-
Aliquoting: Based on anticipated experimental needs, carefully pipette the desired volume of the this compound solution into single-use, RNase-free tubes.
-
Storage of Aliquots: For long-term storage, it is recommended to store aliquots at -80°C. For short-term storage (days to weeks), -20°C may be sufficient, although stability at this temperature should be verified.
In Vitro Cell Treatment Protocol
This protocol provides a general guideline for treating adherent or suspension cells with this compound.
Materials:
-
This compound stock solution (e.g., 2.5 mg/mL)
-
Complete cell culture medium appropriate for the cell line
-
Cell line of interest
-
Sterile, RNase-free serological pipettes and pipette tips
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Plate cells at the desired density and allow them to adhere (for adherent cells) or reach the desired concentration (for suspension cells) according to standard protocols.
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution on ice.
-
In a sterile, RNase-free tube, dilute the this compound stock solution to the desired final concentration using complete cell culture medium. For example, to treat cells with 0.1 mg/mL this compound, dilute the 2.5 mg/mL stock solution 1:25 in culture medium. Concentrations used in published studies have ranged from 0.05 to 0.4 mg/mL.[8]
-
-
Cell Treatment:
-
For adherent cells, carefully remove the existing medium and replace it with the this compound-containing medium.
-
For suspension cells, add the appropriate volume of the concentrated this compound working solution to the cell suspension to achieve the final desired concentration.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 24 to 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as gene expression analysis (e.g., qPCR for interferon-stimulated genes), cytokine secretion assays (e.g., ELISA), or cell viability assays.
Quality Control Assays
To ensure the biological activity of this compound, particularly after long-term storage or manipulation, the following quality control measures are recommended.
3.3.1. Visual Inspection:
-
Procedure: Before each use, visually inspect the this compound solution for any signs of precipitation or particulate matter. The solution should be clear and colorless.[3]
-
Acceptance Criteria: The solution must be free of any visible particles.
3.3.2. TLR3 Agonist Activity Assay (Ramos-Blue™ Reporter Cells):
-
Principle: Ramos-Blue™ cells are a B-lymphocyte cell line that expresses a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. As this compound activates the TLR3 pathway, which can lead to NF-κB activation, these cells can be used to confirm its biological activity.
-
Procedure (General Outline):
-
Culture Ramos-Blue™ cells according to the manufacturer's instructions.
-
Plate the cells in a 96-well plate.
-
Treat the cells with a dilution series of the this compound solution to be tested, including a positive control (e.g., a known active lot of this compound or another TLR3 agonist) and a negative control (vehicle).
-
Incubate for 24-48 hours.
-
Measure SEAP activity in the cell supernatant using a suitable substrate (e.g., QUANTI-Blue™).
-
Quantify the colorimetric reaction using a spectrophotometer.
-
-
Acceptance Criteria: The test article should induce a dose-dependent increase in SEAP activity comparable to the positive control.
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (Ampligen) [benchchem.com]
- 3. Efficacy of this compound in the treatment of chronic fatigue syndrome/myalgic encephalomyelitis (CFS/ME) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ampligen - MEpedia [me-pedia.org]
- 5. This compound by AIM ImmunoTech for Coronavirus Disease 2019 (COVID-19): Likelihood of Approval [pharmaceutical-technology.com]
- 6. e-century.us [e-century.us]
- 7. researchgate.net [researchgate.net]
- 8. This compound: a potential treatment in patients with pancreatic cancer expressing Toll-like receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Rintatolimod Bioactivity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rintatolimod (trade name Ampligen®) is a synthetic double-stranded RNA (dsRNA) molecule that acts as a selective agonist for Toll-like receptor 3 (TLR3).[1][2] Its bioactivity stems from its ability to mimic viral dsRNA, thereby activating the innate immune system.[1] Upon binding to endosomal TLR3, this compound triggers a signaling cascade that is primarily dependent on the TRIF adaptor protein, leading to the activation of transcription factors such as NF-κB and IRF3.[2][3] This, in turn, results in the production of type I interferons (IFN-α/β), pro-inflammatory cytokines, and chemokines, as well as the induction of antiviral enzymes like RNase L.[1][3][4]
Measuring the in vitro bioactivity of this compound is crucial for quality control, lot release, and the development of new therapeutic applications. This document provides detailed protocols for a panel of quantitative assays to assess the biological function of this compound.
Key Bioactivity Assays
The bioactivity of this compound can be quantified through a series of in vitro assays that measure distinct events in its mechanism of action:
-
TLR3 Activation Assay: Directly measures the engagement and activation of the TLR3 receptor.
-
Cytokine Induction Assays: Quantifies the downstream production of key cytokines, such as interferons and interleukins, in immune cells.
-
Downstream Signaling Pathway Analysis: Assesses the activation of key transcription factors, NF-κB and IRF3, which are critical for the expression of immune-related genes.
-
RNase L Activity Assay: Measures the activity of a key antiviral enzyme induced by the interferon response.
TLR3 Activation Assay using a Reporter Cell Line
Principle: This assay utilizes a human embryonic kidney (HEK293) cell line engineered to stably express human TLR3 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of TLR3 by this compound leads to NF-κB activation and subsequent SEAP expression, which can be quantified colorimetrically.
Quantitative Data Summary:
| Parameter | Cell Line | Ligand | Typical Dose Range | EC50 | Readout |
| TLR3 Activation | HEK-Blue™ hTLR3 | This compound | 0.1 - 100 µg/mL | To be determined empirically | SEAP activity (OD 620-655 nm) |
| TLR3 Activation | HEK-Blue™ hTLR3 | Poly(I:C) (HMW) | 0.01 - 10 µg/mL | ~0.1 - 1 µg/mL | SEAP activity (OD 620-655 nm) |
Experimental Protocol:
Materials:
-
HEK-Blue™ hTLR3 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound (test article)
-
Poly(I:C) (High Molecular Weight, positive control)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
Procedure:
-
Culture HEK-Blue™ hTLR3 cells according to the manufacturer's instructions.
-
On the day of the assay, harvest cells and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium to a concentration of 2.8 x 10^5 cells/mL.
-
Add 180 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of this compound and Poly(I:C) in PBS.
-
Add 20 µL of the diluted this compound, Poly(I:C), or PBS (vehicle control) to the appropriate wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Measure the optical density (OD) at 620-655 nm using a microplate reader.
-
Calculate the fold induction of SEAP activity relative to the vehicle control.
-
Plot the dose-response curve and determine the EC50 value for this compound.
Experimental Workflow:
Caption: Workflow for the TLR3 reporter gene assay.
Cytokine Induction Assays in Human PBMCs
Principle: This assay measures the ability of this compound to induce the production of key cytokines, such as Interferon-alpha (IFN-α), Interferon-gamma (IFN-γ), and Interleukin-6 (IL-6), in primary human peripheral blood mononuclear cells (PBMCs). Cytokine levels in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
Quantitative Data Summary:
| Cytokine | Cell Type | Ligand | Typical Dose Range | Expected Induction (Fold Change) | Readout |
| IFN-α | Human PBMCs | This compound | 1 - 200 µg/mL | Dose-dependent increase | ELISA (OD 450 nm) |
| IFN-γ | Human PBMCs | This compound | 1 - 200 µg/mL | Dose-dependent increase | ELISA (OD 450 nm) |
| IL-6 | Human PBMCs | This compound | 1 - 200 µg/mL | Dose-dependent increase | ELISA (OD 450 nm) |
Experimental Protocol:
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (test article)
-
Lipopolysaccharide (LPS) (positive control for IL-6) or Phytohemagglutinin (PHA) (positive control for IFN-γ)
-
Phosphate-Buffered Saline (PBS)
-
96-well round-bottom cell culture plates
-
Human IFN-α, IFN-γ, and IL-6 ELISA kits
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL.
-
Add 180 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of this compound and the appropriate positive control in PBS.
-
Add 20 µL of the diluted this compound, positive control, or PBS (vehicle control) to the appropriate wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.
-
Quantify the concentration of IFN-α, IFN-γ, and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Plot the dose-response curves for cytokine induction by this compound.
Downstream Signaling Pathway Analysis
NF-κB Activation Assay
Principle: Activation of TLR3 by this compound leads to the phosphorylation and degradation of IκB, allowing the NF-κB (p65 subunit) to translocate from the cytoplasm to the nucleus. This translocation can be quantified using an ELISA-based transcription factor DNA-binding assay.
Experimental Protocol:
Materials:
-
Human monocytic cell line (e.g., THP-1) or PBMCs
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (test article)
-
TNF-α (positive control)
-
Nuclear Extraction Kit
-
NF-κB p65 Transcription Factor Assay Kit (colorimetric or chemiluminescent)
Procedure:
-
Culture cells and seed them in appropriate culture vessels.
-
Treat cells with a dose range of this compound or TNF-α for a predetermined time (e.g., 30-60 minutes).
-
Isolate nuclear extracts from the cells using a nuclear extraction kit.
-
Determine the protein concentration of the nuclear extracts.
-
Perform the NF-κB p65 DNA-binding ELISA according to the manufacturer's protocol.
-
Measure the absorbance or luminescence to quantify the amount of activated NF-κB.
-
Calculate the fold increase in NF-κB activation relative to untreated cells.
IRF3 Activation Assay
Principle: TLR3 activation by this compound also leads to the phosphorylation and dimerization of Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 translocates to the nucleus to induce the expression of type I interferons. IRF3 phosphorylation can be detected by Western blotting.
Experimental Protocol:
Materials:
-
Human dendritic cells or other suitable cell line
-
This compound (test article)
-
Cell lysis buffer
-
Protein assay reagent
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-phospho-IRF3 (Ser396) and anti-total-IRF3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for various time points (e.g., 0, 1, 2, 4 hours).
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with the anti-phospho-IRF3 antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-IRF3 antibody as a loading control.
-
Quantify the band intensities to determine the level of IRF3 phosphorylation.
This compound Signaling Pathway:
Caption: this compound's TLR3 signaling cascade.
RNase L Activity Assay
Principle: The interferon response induced by this compound leads to the upregulation of 2-5A synthetase (OAS). Upon activation by dsRNA, OAS synthesizes 2',5'-oligoadenylates (2-5A), which in turn activate RNase L, a latent endoribonuclease that degrades viral and cellular single-stranded RNA. This assay measures the activity of RNase L through a Fluorescence Resonance Energy Transfer (FRET)-based method. A synthetic RNA oligonucleotide substrate is labeled with a fluorophore and a quencher. Cleavage of the substrate by activated RNase L separates the fluorophore and quencher, resulting in an increase in fluorescence.
Experimental Protocol:
Materials:
-
Cell line responsive to this compound (e.g., human pancreatic cancer cells or PBMCs)
-
This compound (test article)
-
Cell lysis buffer
-
FRET-based RNase L assay kit (containing FRET substrate and reaction buffer) or individual components
-
2-5A (positive control for direct RNase L activation)
-
Fluorescence microplate reader
Procedure:
-
Treat cells with this compound for a time sufficient to induce OAS and subsequent RNase L activation (e.g., 24 hours).
-
Prepare cell lysates.
-
In a black 96-well plate, combine the cell lysate with the FRET-based RNase L substrate and reaction buffer.
-
For a positive control, add 2-5A to a lysate from untreated cells.
-
Incubate the plate at room temperature, protected from light.
-
Monitor the increase in fluorescence over time using a fluorescence microplate reader (e.g., excitation at 485 nm and emission at 520 nm).
-
Calculate the rate of substrate cleavage as a measure of RNase L activity.
Logical Relationship of Assays:
Caption: Logical flow of this compound's bioactivity assays.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effect of disease duration in a randomized Phase III trial of this compound, an immune modulator for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome | PLOS One [journals.plos.org]
- 3. Efficacy of this compound in the treatment of chronic fatigue syndrome/myalgic encephalomyelitis (CFS/ME) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Rintatolimod for the In Vitro Stimulation of Dendritic Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rintatolimod, a synthetic double-stranded RNA (dsRNA) molecule, is a selective agonist for Toll-like receptor 3 (TLR3).[1] As a restricted TLR3 agonist, this compound activates the innate immune system by binding to TLR3, which is abundantly expressed on functional dendritic cells (DCs).[1] This interaction triggers a signaling cascade that leads to the maturation and activation of DCs, pivotal antigen-presenting cells that bridge the innate and adaptive immune responses. Unlike other dsRNA molecules such as Poly I:C, this compound's activity is largely restricted to the TLR3 pathway, proceeding via the TRIF-dependent, MyD88-independent pathway.[1] This specificity is thought to reduce the production of certain inflammatory cytokines, making this compound a compelling candidate for various immunotherapeutic applications.[1]
These application notes provide detailed protocols for the in vitro stimulation of human monocyte-derived dendritic cells (mo-DCs) with this compound, along with methods for assessing their activation and maturation.
Mechanism of Action: this compound-Induced Dendritic Cell Activation
This compound acts as a pathogen-associated molecular pattern (PAMP) by mimicking viral dsRNA. Upon recognition by TLR3 in the endosomes of dendritic cells, this compound induces the dimerization of TLR3 monomers. This conformational change initiates a downstream signaling cascade through the Toll/IL-1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF). This cascade ultimately leads to the activation of transcription factors, such as NF-κB and IRF3, which drive the expression of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules. This process results in the maturation of dendritic cells, enhancing their ability to present antigens and activate naïve T cells, thereby initiating a potent adaptive immune response.
Caption: this compound signaling pathway in dendritic cells.
Data Presentation
Disclaimer: The following quantitative data is illustrative and based on typical results observed with TLR3 agonists like Poly I:C, a compound structurally and functionally similar to this compound. Specific quantitative results for this compound may vary and should be determined experimentally.
Table 1: Upregulation of Dendritic Cell Maturation Markers Following this compound Stimulation.
| Marker | Treatment | Mean Fluorescence Intensity (MFI) | % Positive Cells |
| CD80 | Unstimulated | 500 ± 50 | 15 ± 3 |
| This compound (50 µg/mL) | 2500 ± 200 | 85 ± 5 | |
| CD86 | Unstimulated | 800 ± 70 | 20 ± 4 |
| This compound (50 µg/mL) | 4500 ± 350 | 95 ± 2 | |
| MHC Class II | Unstimulated | 1500 ± 120 | 40 ± 5 |
| This compound (50 µg/mL) | 7500 ± 600 | 98 ± 1 |
Data are presented as mean ± standard deviation from a representative experiment.
Table 2: Cytokine Production by Dendritic Cells Stimulated with this compound for 24 Hours.
| Cytokine | Unstimulated (pg/mL) | This compound (10 µg/mL) (pg/mL) | This compound (50 µg/mL) (pg/mL) |
| IL-12p70 | < 10 | 500 ± 60 | 1500 ± 150 |
| TNF-α | < 20 | 800 ± 90 | 2500 ± 280 |
| IL-6 | < 15 | 1000 ± 120 | 3500 ± 400 |
| IL-10 | < 5 | 50 ± 10 | 100 ± 20 |
Data are presented as mean concentration ± standard deviation from a representative experiment.
Experimental Protocols
The following protocols provide a framework for the generation of human monocyte-derived dendritic cells and their subsequent stimulation with this compound.
Caption: Experimental workflow for assessing DC activation.
Protocol 1: Generation of Human Monocyte-Derived Dendritic Cells (mo-DCs)
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Human CD14 MicroBeads
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant human Interleukin-4 (IL-4)
Procedure:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque PLUS.
-
Isolate CD14+ monocytes from PBMCs using positive selection with CD14 MicroBeads according to the manufacturer's instructions.
-
Culture the purified CD14+ monocytes in RPMI 1640 medium supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.
-
To induce differentiation into immature dendritic cells (iDCs), supplement the culture medium with 50 ng/mL of recombinant human GM-CSF and 50 ng/mL of recombinant human IL-4.
-
Incubate the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
On day 3, perform a half-media change by gently aspirating half of the medium and replacing it with fresh, supplemented medium.
-
By day 5-7, the cells should be loosely adherent and display a characteristic immature DC morphology.
Protocol 2: In Vitro Stimulation of mo-DCs with this compound
Materials:
-
Immature mo-DCs (from Protocol 1)
-
This compound (clinical grade)
-
Complete RPMI 1640 medium
-
6-well or 24-well tissue culture plates
Procedure:
-
Harvest the immature mo-DCs by gentle pipetting.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
Seed the iDCs in 6-well or 24-well plates at a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS).
-
Add this compound to the cell cultures at final concentrations ranging from 10 to 100 µg/mL. Include an unstimulated control (medium only).
-
Incubate the cells for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, harvest the cell culture supernatants for cytokine analysis and the cells for flow cytometry.
Protocol 3: Analysis of Dendritic Cell Maturation by Flow Cytometry
Materials:
-
This compound-stimulated mo-DCs (from Protocol 2)
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against human CD11c, HLA-DR, CD80, CD86, and corresponding isotype controls.
Procedure:
-
Harvest the stimulated mo-DCs and transfer them to FACS tubes.
-
Wash the cells twice with cold FACS buffer by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in FACS buffer containing the pre-titrated fluorescently labeled antibodies.
-
Incubate the cells for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data by gating on the CD11c+ population and assessing the expression levels (MFI) and percentage of positive cells for HLA-DR, CD80, and CD86.
Protocol 4: Quantification of Cytokine Production by ELISA
Materials:
-
Cell culture supernatants from this compound-stimulated mo-DCs (from Protocol 2)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for human IL-12p70, TNF-α, and IL-6.
Procedure:
-
Harvest the cell culture supernatants and centrifuge at 1000 x g for 10 minutes to remove any cellular debris.
-
Store the supernatants at -80°C until use.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the standards and samples (supernatants) to the wells.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Conclusion
This compound is a potent and selective TLR3 agonist capable of inducing the maturation and activation of human dendritic cells in vitro. The protocols outlined in these application notes provide a robust framework for researchers to investigate the immunomodulatory properties of this compound and its potential applications in immunotherapy and vaccine development. The provided illustrative data offers a baseline for expected outcomes, though it is crucial to experimentally determine the specific quantitative effects of this compound in any given experimental system.
References
Rintatolimod: A Selective TLR3 Agonist for Investigating Innate Immune Signaling
Application Notes and Protocols for Researchers
Introduction
Rintatolimod is a synthetic double-stranded RNA (dsRNA) molecule that acts as a selective agonist for Toll-like receptor 3 (TLR3).[1][2][3] As a pattern recognition receptor, TLR3 plays a crucial role in the innate immune system by recognizing dsRNA, a molecular pattern associated with viral infections.[1] Upon activation, TLR3 initiates a signaling cascade that leads to the production of type I interferons (IFNs), pro-inflammatory cytokines, and chemokines, thereby orchestrating an antiviral response and shaping the subsequent adaptive immune response. What distinguishes this compound from other dsRNA molecules like polyinosinic:polycytidylic acid (poly(I:C)) is its selective activation of TLR3 without significantly engaging other dsRNA sensors such as the cytosolic helicases RIG-I and MDA-5.[1][2][3] This selectivity is attributed to the mismatched nature of its dsRNA structure.[3] Consequently, this compound is reported to induce a more targeted immune response with a reduced profile of systemic inflammatory cytokines compared to poly(I:C), making it a valuable tool for specifically dissecting the TLR3 signaling pathway.[1][3]
These application notes provide researchers, scientists, and drug development professionals with an overview of this compound's mechanism of action, quantitative data on its activity, and detailed protocols for its use as a research tool to investigate TLR3 signaling pathways.
Mechanism of Action: TLR3 Signaling Pathway
This compound activates the TLR3 signaling pathway, which is unique among TLRs as it signals exclusively through the TRIF (TIR-domain-containing adapter-inducing interferon-β) adapter protein, independent of the MyD88 adapter protein used by most other TLRs.[1][3] This leads to the activation of transcription factors IRF3 and NF-κB, culminating in the expression of type I interferons and other inflammatory cytokines and chemokines.
Caption: TLR3 signaling pathway activated by this compound.
Data Presentation
The following tables summarize quantitative data on the effects of this compound from in vitro studies on human pancreatic cancer cell lines.
Table 1: this compound-Induced Gene Expression Changes in Human Pancreatic Cancer Cells
| Gene | Fold Change vs. Control | Cell Line | This compound Concentration | Reference |
| TLR3 | ~7 | HPAC | Not specified (gradient) | [4] |
| HLA-B | >20 | HPAC | Not specified (gradient) | [4] |
| CXCL10 | >200 | HPAC | Not specified (gradient) | [4] |
Table 2: Chemokines and Cytokines Upregulated by this compound in Human Pancreatic Cancer Cells
| Molecule | Upregulation Observed | Cell Line | Reference |
| CXCL1 | Yes | HPAC | [5] |
| CXCL2 | Yes | HPAC | [5] |
| CXCL3 | Yes | HPAC | [5] |
| CXCL8 (IL-8) | Yes | HPAC | [5] |
| CXCL11 | Yes | HPAC | [5] |
| CXCL14 | Yes | HPAC | [5] |
| CXCL16 | Yes | HPAC | [5] |
Note: In this particular study, elevated levels of IFN-α, IFN-β, or IFN-γ were not observed in the treated pancreatic cancer cells.[5]
Experimental Protocols
The following are detailed protocols for using this compound to investigate TLR3 signaling in vitro.
Protocol 1: In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs) for Cytokine/Chemokine Analysis
This protocol describes the stimulation of human PBMCs with this compound to measure the production of cytokines and chemokines.
Materials:
-
Human PBMCs, isolated from whole blood via Ficoll-Paque density gradient centrifugation
-
This compound
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
96-well flat-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
-
ELISA or multiplex immunoassay kits for desired cytokines/chemokines (e.g., IFN-β, CXCL10, IL-6)
Procedure:
-
Cell Preparation:
-
Thaw cryopreserved human PBMCs or use freshly isolated cells.
-
Wash the cells with PBS and resuspend in complete RPMI-1640 medium.
-
Perform a cell count and assess viability using a method such as trypan blue exclusion. Viability should be >95%.
-
Resuspend the cells to a final concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
-
Cell Plating and Stimulation:
-
Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom plate.
-
Prepare a stock solution of this compound in sterile PBS or cell culture medium.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., a range of 10-200 µg/mL).
-
Include an unstimulated control (medium only) and a positive control (e.g., poly(I:C) at a similar concentration range).
-
Add 100 µL of the this compound dilutions or control solutions to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours. The optimal incubation time may vary depending on the specific cytokine/chemokine of interest.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 300-400 x g for 5-10 minutes to pellet the cells.
-
Carefully collect the culture supernatants without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
-
Cytokine/Chemokine Quantification:
-
Quantify the concentrations of the desired cytokines and chemokines in the supernatants using ELISA or a multiplex immunoassay, following the manufacturer's instructions.
-
Caption: Workflow for PBMC stimulation and cytokine analysis.
Protocol 2: Gene Expression Analysis of TLR3 Signaling Pathway Components via RT-qPCR
This protocol details the analysis of gene expression changes in cells stimulated with this compound using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Materials:
-
Cells of interest (e.g., PBMCs, dendritic cells, epithelial cells)
-
This compound
-
6-well or 12-well cell culture plates
-
RNA lysis buffer (e.g., TRIzol)
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target genes (e.g., TLR3, IFNB1, CXCL10, IRF3, NFKB1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Culture and Stimulation:
-
Seed the cells of interest in 6-well or 12-well plates at an appropriate density to reach about 80% confluency at the time of harvest.
-
Stimulate the cells with the desired concentrations of this compound for a specified time course (e.g., 4, 8, 12, 24 hours). Include an unstimulated control.
-
-
RNA Isolation:
-
At each time point, remove the culture medium and lyse the cells directly in the wells using an appropriate RNA lysis buffer.
-
Isolate total RNA from the cell lysates using an RNA isolation kit according to the manufacturer's protocol.
-
Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the isolated RNA using a cDNA synthesis kit following the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target and housekeeping genes, and the synthesized cDNA.
-
Perform the qPCR reaction using a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include no-template controls for each primer set.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression in this compound-treated samples compared to the unstimulated control using the 2^-ΔΔCt method.
-
Protocol 3: Flow Cytometry Analysis of Immune Cell Activation Markers
This protocol describes the use of flow cytometry to analyze the expression of activation markers on immune cells following stimulation with this compound.
Materials:
-
Stimulated cells (e.g., PBMCs) from Protocol 1 or a separate experiment
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD69, CD86, HLA-DR) and cell-specific markers (e.g., CD14 for monocytes, CD11c for dendritic cells)
-
Fc receptor blocking solution
-
Viability dye
-
FACS tubes or 96-well V-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation and Staining:
-
After the desired incubation period with this compound, gently resuspend the cells.
-
Transfer the cell suspension to FACS tubes or a 96-well V-bottom plate.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Wash the cells with cold FACS buffer and repeat the centrifugation.
-
Resuspend the cell pellet in FACS buffer containing an Fc receptor blocking solution and incubate for 10-15 minutes at 4°C.
-
Add the pre-titrated cocktail of fluorochrome-conjugated antibodies to the cells.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software. Gate on the live cell population and then on the specific immune cell subsets of interest based on their characteristic markers.
-
Quantify the expression of activation markers on the gated cell populations (e.g., percentage of positive cells, mean fluorescence intensity).
-
Conclusion
This compound serves as a specific and potent tool for the investigation of TLR3-mediated innate immune responses. Its selective activation of the TRIF-dependent signaling pathway, without the confounding activation of cytosolic dsRNA sensors, allows for a more precise study of the roles of TLR3 in various physiological and pathological processes. The protocols provided herein offer a starting point for researchers to explore the effects of TLR3 signaling in their experimental systems.
Disclaimer: These application notes and protocols are intended for research use only and are not for use in diagnostic or therapeutic procedures. The provided protocols are general guidelines and may require optimization for specific cell types and experimental conditions.
References
- 1. Efficacy of this compound in the treatment of chronic fatigue syndrome/myalgic encephalomyelitis (CFS/ME) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Double-Blind, Placebo-Controlled, Randomized, Clinical Trial of the TLR-3 Agonist this compound in Severe Cases of Chronic Fatigue Syndrome | PLOS One [journals.plos.org]
- 3. Effect of disease duration in a randomized Phase III trial of this compound, an immune modulator for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Antiviral Activities in Human Pancreatic Cancer Cells: Opening for an Anti-COVID-19 Opportunity in Cancer Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Application Notes: Experimental Design for Studying Rintatolimod in Post-Viral Fatigue Syndromes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-viral fatigue syndromes, including Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) and Post-Acute Sequelae of COVID-19 (PASC), often referred to as Long COVID, represent a significant and growing unmet medical need. A leading hypothesis for their pathophysiology involves immune dysregulation and persistent inflammation following an initial viral infection. Rintatolimod (trade name Ampligen®) is an experimental immunomodulatory drug with antiviral properties that has been investigated as a potential therapeutic for these conditions.[1][2]
These application notes provide a framework for designing preclinical and clinical studies to evaluate the efficacy and mechanism of action of this compound in post-viral fatigue.
Mechanism of Action of this compound
This compound is a mismatched double-stranded RNA (dsRNA) molecule that acts as a selective agonist for Toll-Like Receptor 3 (TLR3).[3][4] TLR3 is a pattern recognition receptor of the innate immune system that detects dsRNA, a common molecular pattern associated with viral replication.[3]
Key features of this compound's mechanism include:
-
Selective TLR3 Agonism : Unlike other dsRNA molecules such as poly I:C, this compound's activity is restricted to TLR3, without activating cytosolic helicases like RIG-I or MDA5.[4][5]
-
TRIF-Dependent Signaling : TLR3 is unique among TLRs as it exclusively signals through the TRIF-dependent (MyD88-independent) pathway.[4][6] This leads to the activation of transcription factors IRF3/7 and NF-κB, resulting in the production of Type I interferons (IFN-α/β) and other cytokines.[5]
-
Reduced Inflammatory Profile : By avoiding the MyD88-dependent pathway, this compound is thought to minimize the production of certain pro-inflammatory cytokines, potentially contributing to its favorable safety profile observed in clinical trials compared to other TLR agonists.[4][5]
-
Immune Modulation : The downstream effects include enhanced activity of Natural Killer (NK) cells and cytotoxic T-lymphocytes, which are crucial for clearing virally infected cells.[3] this compound has been shown to increase NK cell activity in ME/CFS patients.[7]
Caption: this compound activates the TLR3-TRIF signaling cascade.
Application Protocols
Protocol 1: Preclinical Experimental Workflow
This workflow outlines a preclinical study to assess the immunomodulatory effects of this compound on peripheral blood mononuclear cells (PBMCs) from patients with post-viral fatigue syndrome compared to healthy controls.
Caption: Workflow for in vitro analysis of this compound's effects.
Protocol 2: Natural Killer (NK) Cell Cytotoxicity Assay (Flow Cytometry-Based)
This protocol measures the ability of NK cells within a PBMC population, treated with this compound, to kill target cancer cells.
A. Materials
-
Isolated PBMCs (from patients and controls)
-
This compound (and vehicle control)
-
K562 target cells (MHC-lacking, sensitive to NK cells)
-
Complete RPMI-1640 medium
-
Carboxyfluorescein succinimidyl ester (CFSE) for target cell labeling
-
7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI) for dead cell identification
-
FACS tubes and Flow Cytometer
B. Method
-
PBMC Treatment : Culture PBMCs (1 x 10^6 cells/mL) with either vehicle control or varying concentrations of this compound for 24-48 hours.
-
Target Cell Preparation :
-
Label K562 cells with CFSE according to the manufacturer's protocol. This fluorescently tags the target cells.[8]
-
Wash and resuspend the labeled K562 cells in complete medium at a concentration of 1 x 10^5 cells/mL.
-
-
Co-culture :
-
Mix the treated PBMCs (effector cells) with the CFSE-labeled K562 cells (target cells) at various Effector-to-Target (E:T) ratios (e.g., 10:1, 20:1, 40:1) in FACS tubes.
-
Include two controls: a "spontaneous death" tube (K562 cells only) and a "maximum death" tube (K562 cells with a lysis agent).
-
Incubate the co-culture for 4 hours at 37°C.[8]
-
-
Staining and Acquisition :
-
Following incubation, add a dead cell stain (e.g., 7-AAD or PI) to each tube.[9]
-
Acquire events on a flow cytometer.
-
-
Data Analysis :
-
Gate on the CFSE-positive population (the target K562 cells).
-
Within the CFSE+ gate, quantify the percentage of cells that are also positive for the dead cell stain (7-AAD+ or PI+).
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (% Sample Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)
-
Protocol 3: Cytokine Profiling (Multiplex Immunoassay)
This protocol quantifies the secretion of multiple cytokines from this compound-treated PBMCs.
A. Materials
-
Supernatants collected from Protocol 2, Step 1.
-
Multiplex cytokine immunoassay kit (e.g., Luminex-based) covering key inflammatory and antiviral cytokines (e.g., IFN-α, IFN-β, TNF-α, IL-1β, IL-6, IL-10, IP-10, TGF-β).
-
Multiplex assay reader and analysis software.
B. Method
-
Sample Preparation : Centrifuge the treated PBMC cultures at 300 x g for 10 minutes. Carefully collect the cell-free supernatants and store them at -80°C until analysis.
-
Assay Performance :
-
Thaw supernatants on ice.
-
Perform the multiplex cytokine assay according to the manufacturer's specific instructions. This typically involves incubating the samples with antibody-coupled magnetic beads, followed by detection antibodies and a fluorescent reporter.
-
-
Data Acquisition : Read the plates on the multiplex analyzer. The instrument will quantify the median fluorescence intensity (MFI) for each cytokine bead region in each well.
-
Data Analysis :
-
Using the provided standards, generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples by interpolating from the respective standard curve.
-
Compare cytokine concentrations between vehicle-treated and this compound-treated groups for both patient and control cohorts.
-
Clinical Trial Design and Data Presentation
Designing a robust clinical trial is essential for evaluating this compound. Key parameters can be informed by previous studies in ME/CFS.
Table 1: Summary of this compound Phase III Clinical Trial (AMP-516) in Severe ME/CFS
| Parameter | Description |
| Study Design | Phase III, multi-center, double-blind, placebo-controlled, randomized trial.[6][10] |
| Patient Population | 234 patients with severe ME/CFS.[10] |
| Intervention | This compound 400 mg administered via intravenous (IV) infusion twice weekly.[6][10] |
| Control | Placebo (physiological saline) administered IV twice weekly.[6] |
| Treatment Duration | 40 weeks.[6][10] |
| Primary Endpoint | Change in exercise treadmill tolerance (ETT) from baseline to week 40.[6] |
| Key Efficacy Outcome | Statistically significant improvement in ETT for the this compound group vs. placebo (p=0.047, Intention-to-Treat).[6] |
| Placebo-Adjusted ETT | 21.3% improvement from baseline in the Intention-to-Treat analysis.[6] |
| Subgroup Analysis | Patients with disease duration of 2-8 years showed a >2-fold increased exercise response compared to the broader population.[11] |
| Secondary Endpoint | Significant reduction in the use of symptom-relieving medications in the this compound group vs. placebo (p=0.048).[6] |
Table 2: this compound Safety and Tolerability Profile (from ME/CFS Trials)
| Adverse Event Profile | Description |
| Overall Tolerability | Generally well-tolerated over long-term administration (over 90,000 doses administered across trials).[11][12] |
| Common Adverse Events | Mild, transient flu-like symptoms (e.g., headache, chills, fever, flushing, myalgia), especially during initial infusions.[11] |
| Serious Adverse Events | No significant difference in the number of serious adverse events (SAEs) between the this compound and placebo groups.[11] |
| Laboratory Values | No clinically significant changes from baseline in hematology, chemistry, or coagulation laboratory tests.[6] |
Table 3: Potential Biomarkers for Monitoring this compound Response
| Biomarker Category | Specific Markers | Rationale |
| Innate Immune Activation | Natural Killer (NK) Cell Cytotoxicity | This compound is expected to enhance NK cell function, a key deficit in some ME/CFS patients.[3][7] |
| Antiviral Pathway | 2-5A Synthetase / RNase L Pathway | This compound activates interferon-induced proteins, and dysregulation of this pathway has been reported in ME/CFS.[4][7] |
| Cytokine Profile (Serum) | IFN-α, IFN-β, TNF-α, IL-6, TGF-β, Resistin | To measure the systemic immunomodulatory and inflammatory response to treatment. Specific cytokines have been linked to ME/CFS severity.[13][14] |
| Objective Functional Measures | Cardiopulmonary Exercise Test (CPET) | Provides objective data on changes in physical performance and post-exertional malaise. ETT was the primary endpoint in major trials.[6][11] |
| Patient-Reported Outcomes | Fatigue Severity Scale, Health-Related Quality of Life (e.g., SF-36) | To capture the patient's subjective experience of symptom improvement. |
References
- 1. meassociation.org.uk [meassociation.org.uk]
- 2. healthrising.org [healthrising.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Efficacy of this compound in the treatment of chronic fatigue syndrome/myalgic encephalomyelitis (CFS/ME) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of disease duration in a randomized Phase III trial of this compound, an immune modulator for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome | PLOS One [journals.plos.org]
- 6. A Double-Blind, Placebo-Controlled, Randomized, Clinical Trial of the TLR-3 Agonist this compound in Severe Cases of Chronic Fatigue Syndrome | PLOS One [journals.plos.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. meresearch.org.uk [meresearch.org.uk]
- 11. Effect of disease duration in a randomized Phase III trial of this compound, an immune modulator for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. Researchers identify biomarkers associated with chronic fatigue syndrome severity [med.stanford.edu]
Application Notes and Protocols for Flow Cytometric Analysis of Immune Cell Populations Following Rintatolimod Exposure
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rintatolimod (trade name Ampligen®) is an experimental immunomodulatory agent that functions as a selective Toll-like receptor 3 (TLR3) agonist.[1][2] It is a mismatched double-stranded RNA (dsRNA) molecule, poly I:poly C12U, designed to stimulate the innate immune system with lower toxicity than its predecessor, poly I:C.[3] this compound activates TLR3, which is present on various immune cells like dendritic cells (DCs), B cells, and natural killer (NK) cells, triggering a cascade of immune responses, including the production of interferons (IFNs).[1][4] This activation of both innate and adaptive immunity makes this compound a candidate for treating viral infections and certain cancers.[1][5]
Flow cytometry is a critical tool for dissecting the cellular-level effects of immunomodulatory drugs like this compound. It allows for the high-throughput, multi-parametric analysis of individual cells, enabling precise identification and quantification of diverse immune cell populations and their activation status. These application notes provide a comprehensive framework, including detailed protocols and analytical strategies, for assessing the immunological impact of this compound exposure on human peripheral blood mononuclear cells (PBMCs).
Mechanism of Action: TLR3 Signaling Pathway
This compound selectively binds to and activates TLR3, an endosomal receptor that recognizes dsRNA, a common molecular pattern associated with viral infections.[1] Unlike other TLRs that predominantly use the MyD88-dependent signaling pathway, TLR3 signaling is exclusively mediated by the MyD88-independent TRIF (TIR-domain-containing adapter-inducing interferon-β) pathway.[2][6] This selective activation is thought to reduce the induction of certain inflammatory cytokines, contributing to this compound's favorable safety profile.[2][7] Upon activation, TRIF initiates two primary downstream branches: one leading to the activation of transcription factors IRF3 and IRF7, which drive the production of Type I interferons, and another leading to the activation of NF-κB, which promotes the expression of pro-inflammatory cytokines and chemokines.[8][9] This cascade ultimately enhances the activity of NK cells, cytotoxic T-lymphocytes, and dendritic cells, orchestrating a broad anti-viral and anti-tumor response.[1][8][10]
Experimental Design and Protocols
The following section outlines the complete workflow and detailed protocols for analyzing immune cell populations from human peripheral blood after this compound exposure.
Overall Experimental Workflow
The process begins with the collection of peripheral blood from subjects, followed by the isolation of PBMCs. These cells are then stained with a panel of fluorescently-conjugated antibodies to identify specific immune cell subsets. Data is acquired on a multi-color flow cytometer and subsequently analyzed to quantify changes in cell populations and their activation status.
Protocol 1: Peripheral Blood Mononuclear Cell (PBMC) Isolation
This protocol describes a standard method for isolating PBMCs from whole blood, which is a necessary first step for subsequent cellular analysis.
Materials:
-
Whole blood collected in EDTA or Heparin tubes.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Ficoll-Paque™ PLUS or other density gradient medium.
-
15 mL or 50 mL conical centrifuge tubes.
-
FACS Buffer (PBS + 2% Fetal Bovine Serum (FBS) + 2mM EDTA).
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a conical tube.
-
Carefully layer the diluted blood over an appropriate volume of Ficoll-Paque™ in a new conical tube, taking care not to mix the layers. For 10 mL of diluted blood, use 5 mL of Ficoll.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.
-
Transfer the collected PBMCs to a new conical tube and wash by adding at least 3 volumes of PBS.
-
Centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.
-
Resuspend the cell pellet in FACS Buffer. Perform a cell count and viability assessment using a hemocytometer and Trypan Blue or an automated cell counter.
-
Cells are now ready for staining.
Protocol 2: Immunophenotyping by Flow Cytometry
This protocol provides the methodology for staining PBMCs to identify and quantify various immune cell subsets. Two suggested panels are provided: a broad panel for major lymphoid and myeloid populations and a more focused panel for dendritic cell subsets.
Suggested Antibody Panels:
| Table 1: Broad Immune Phenotyping Panel | |
| Target | Suggested Fluorochrome |
| Viability Dye | e.g., Zombie NIR™ |
| CD45 | BUV395 |
| CD3 | APC-H7 |
| CD4 | BV786 |
| CD8 | BUV496 |
| CD19 | PE-Cy7 |
| CD56 | BV605 |
| CD14 | FITC |
| CD16 | PerCP-Cy5.5 |
| HLA-DR | BV510 |
| CD11c | PE |
| CD123 | BV421 |
| Table 2: Dendritic Cell and Activation Panel | |
| Target | Suggested Fluorochrome |
| Viability Dye | e.g., Zombie Aqua™ |
| Lineage Cocktail | |
| CD3, CD19, CD20, CD56 | e.g., FITC |
| CD14 | e.g., FITC |
| HLA-DR | APC |
| CD11c | PE-Cy7 |
| CD123 | PerCP-Cy5.5 |
| CD141 (BDCA-3) | PE |
| CD1c (BDCA-1) | BV421 |
| CD80 | BV786 |
| CD86 | BV605 |
| XCR1 | APC-R700 |
| BTLA | BUV395 |
Staining Procedure:
-
Cell Preparation: Adjust the PBMC suspension to a concentration of 1 x 10⁷ cells/mL in cold FACS Buffer. Aliquot 100 µL (1 x 10⁶ cells) into each FACS tube.
-
Fc Receptor Block: Add an Fc receptor blocking reagent (e.g., Human TruStain FcX™) to each tube to prevent non-specific antibody binding. Incubate for 10 minutes at 4°C.
-
Viability Staining: Wash cells with 2 mL of PBS. Centrifuge at 400 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 100 µL of PBS containing a viability dye (e.g., Zombie Dye™) according to the manufacturer's protocol. Incubate for 15-20 minutes at room temperature, protected from light.
-
Surface Staining: Wash cells with 2 mL of FACS Buffer. Centrifuge and discard the supernatant. Resuspend the cell pellet in 50 µL of FACS Buffer containing the pre-titrated antibody cocktail (from Table 1 or 2).
-
Incubate for 30 minutes at 4°C, protected from light.
-
Final Washes: Wash the cells twice with 2 mL of cold FACS Buffer, centrifuging at 400 x g for 5 minutes after each wash.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS Buffer.
-
Acquisition: Acquire samples on a flow cytometer as soon as possible. If necessary, cells can be fixed in 1% paraformaldehyde for later acquisition. Be sure to set up appropriate single-stain compensation controls and Fluorescence Minus One (FMO) controls.
Data Analysis and Gating Strategy
Proper data analysis is crucial for accurate interpretation. The following hierarchical gating strategy is recommended for identifying key immune cell populations using the broad phenotyping panel.
Expected Results and Data Presentation
Clinical studies have quantified the effects of this compound on various immune cell populations. Treatment has been shown to significantly modulate specific subsets, particularly B cells and dendritic cells.
Summary of Changes in Immune Cell Populations
The tables below summarize quantitative data from studies investigating this compound's effect on circulating immune cells in patients with advanced pancreatic cancer.
| Table 3: Change in B Cell Counts After Six Weeks of this compound Treatment | |
| Patient Group | Mean Difference (±SD) in B Cell Count (/µL) |
| All Patients (n=18) | +102.5 (±107.2) |
| p-value | 0.001 |
| Data adapted from van der Goot et al., Cancers (Basel), 2022.[4] |
In this study, while a significant increase was observed in circulating B cells (CD19+), numbers of T cells and myeloid cells were not significantly increased after six weeks of treatment.[4]
| Table 4: Significant Changes in Immune Cell Abundance After 12 this compound Infusions | |
| Immune Cell Population | Observation |
| CD80+CD86+ Antigen-Presenting Cells | Significant Increase |
| BTLA+XCR1+ Type 1 Conventional DCs (cDC1) | Significant Increase |
| CD19+CD22+CR2+MS4A1+ B Cells | Significant Increase |
| CD4+SELL+ T Cells | Significant Increase |
| Data adapted from Torsin et al., Mol Cancer Ther, 2024.[10] |
This second study, using comprehensive transcriptomic and proteomic profiling, identified a broader range of immune populations that were significantly increased after this compound treatment, highlighting robust activation of dendritic and T cells in patients with stable disease.[10] These findings underscore the importance of using detailed, high-parameter flow cytometry panels to capture the full spectrum of this compound's immunomodulatory activity.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (Ampligen®) Enhances Numbers of Peripheral B Cells and Is Associated with Longer Survival in Patients with Locally Advanced and Metastasized Pancreatic Cancer Pre-Treated with FOLFIRINOX: A Single-Center Named Patient Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of disease duration in a randomized Phase III trial of this compound, an immune modulator for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of disease duration in a randomized Phase III trial of this compound, an immune modulator for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Troubleshooting inconsistent cellular responses to Rintatolimod in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent cellular responses to Rintatolimod in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound (trade name Ampligen®) is a synthetic, mismatched double-stranded RNA (dsRNA) molecule.[1][2] It functions as a selective agonist for Toll-like receptor 3 (TLR3), a pattern recognition receptor that recognizes dsRNA, often associated with viral infections.[1][3] Upon binding to TLR3, typically located in endosomal compartments, this compound initiates an intracellular signaling cascade.[1] This signaling is unique among TLR agonists as it exclusively utilizes the TRIF-dependent (TIR-domain-containing adapter-inducing interferon-β) pathway, avoiding the MyD88-dependent pathway that is associated with a broader inflammatory response.[4][5][6] The activation of the TRIF pathway leads to the production of type I interferons (IFN-α/β) and other cytokines, stimulating an innate immune response.[1] this compound also activates dsRNA-dependent enzymes like RNase L, which can degrade viral and cellular RNA.[1][7]
Q2: My cells are showing a weaker or no response to this compound compared to published data. What are the potential causes?
Several factors can contribute to a suboptimal cellular response to this compound:
-
Low or Absent TLR3 Expression: The target cells must express sufficient levels of TLR3. TLR3 expression can be heterogeneous across different cell lines and even within the same cell population.[8] For example, in human pancreatic cancer cell lines, TLR3 expression was high in CFPAC-1, moderate in MIAPaCa-2, and undetectable in PANC-1, correlating with their responsiveness to this compound.[8]
-
Incorrect Reagent Handling and Storage: this compound is an RNA-based therapeutic and is susceptible to degradation by RNases. Improper storage or handling, such as repeated freeze-thaw cycles or contamination with RNases, can compromise its integrity. It has a shelf life of over 7 years when stored at 2–8°C.[9]
-
Suboptimal Cell Culture Conditions: High cell passage numbers can lead to phenotypic drift and altered receptor expression. Cell confluence at the time of treatment can also impact the cellular response. It is crucial to use authenticated, low-passage cells and maintain consistent culture conditions.
-
Presence of Inhibitory Factors in Serum: Some components in fetal bovine serum (FBS) can interfere with TLR agonist activity. It is recommended to test different lots of FBS or consider using serum-free media for the experiment.
-
Incorrect Dosage or Treatment Duration: The concentration and incubation time are critical for observing a response. A full dose-response and time-course experiment should be performed to determine the optimal conditions for your specific cell type and assay.
Q3: I am observing high variability between replicate wells/experiments. What could be the reason?
High variability can stem from several sources:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension and accurate cell counting to have a consistent number of cells in each well.
-
Reagent Preparation and Pipetting Errors: Prepare fresh dilutions of this compound for each experiment. Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery to each well.
-
Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, leading to changes in reagent concentration. It is advisable to not use the outermost wells for experimental conditions or to fill them with sterile PBS to minimize evaporation.
-
Lot-to-Lot Variability of this compound: Although manufactured under strict quality control, slight variations between different lots of this compound can occur. It is good practice to qualify a new lot by comparing its activity to a previously validated lot.
Q4: Is a vehicle control necessary for this compound experiments?
Yes, a vehicle control is essential. This compound is typically dissolved in a specific buffer or vehicle. To ensure that the observed cellular effects are due to this compound and not the vehicle itself, a vehicle-only control group should be included in every experiment. This is critical for accurate interpretation of the results, as demonstrated in studies where vehicle-treated cells were used as the control for gene expression analysis.[8]
Troubleshooting Guides
Issue 1: Low or No Cellular Activation (e.g., low cytokine production, no change in gene expression)
| Potential Cause | Troubleshooting Step |
| Insufficient TLR3 Expression | 1. Verify TLR3 Expression: Confirm TLR3 mRNA and protein levels in your target cells using qPCR, western blotting, or flow cytometry. 2. Use a Positive Control Cell Line: Include a cell line known to be responsive to this compound (e.g., CFPAC-1 pancreatic cancer cells) in your experiments.[8] 3. IFN Priming: In some cases, pre-treating cells with a low dose of interferon-gamma (IFN-γ) can upregulate TLR3 expression. |
| Degraded this compound | 1. Proper Handling: Use RNase-free tips and tubes. Aliquot this compound upon receipt to minimize freeze-thaw cycles. 2. Check for Degradation: Run an aliquot on an agarose gel to check for integrity. A distinct band should be visible. 3. Use a New Lot: If degradation is suspected, use a new, validated lot of this compound. |
| Suboptimal Concentration | 1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., 0.05 mg/ml to 0.4 mg/ml) to identify the optimal dose for your cell type and assay.[8] |
| Inappropriate Incubation Time | 1. Conduct a Time-Course Experiment: Measure the cellular response at multiple time points (e.g., 6, 12, 24, 48, 72 hours) to determine the peak response time.[8] |
Issue 2: High Background or Non-Specific Cellular Activation
| Potential Cause | Troubleshooting Step |
| Contamination (Mycoplasma, Endotoxin) | 1. Test for Mycoplasma: Regularly screen cell cultures for mycoplasma contamination, as it can activate TLRs. 2. Use Endotoxin-Free Reagents: Ensure all media, sera, and buffers are low in endotoxin. |
| Serum Effects | 1. Heat-Inactivate Serum: Heat-inactivating FBS (56°C for 30 minutes) can reduce non-specific activation. 2. Test Different Serum Lots: Screen multiple lots of FBS for their effect on baseline cellular activation. 3. Use Serum-Free Media: If possible, adapt cells to serum-free media or reduce the serum concentration during the experiment. |
| Cell Stress | 1. Gentle Cell Handling: Avoid over-trypsinization and harsh pipetting. 2. Optimal Seeding Density: Do not seed cells too sparsely or too densely, as this can induce stress. |
Quantitative Data Summary
The following tables summarize quantitative data from in vitro and clinical studies with this compound.
Table 1: In Vitro Proliferation and Migration of Pancreatic Cancer Cells
| Cell Line | This compound Concentration (mg/ml) | Treatment Duration | Effect on Proliferation | Effect on Migration (24h) | Reference |
| CFPAC-1 | 0.05 - 0.4 | 3 days | Significantly reduced | Reduced (not statistically significant) | [8] |
| MIAPaCa-2 | 0.05 - 0.4 | 3 days | No significant effect | Not reported | [8] |
| PANC-1 | 0.05 - 0.4 | 3 days | No significant effect | Not reported | [8] |
Table 2: Effect of this compound on Exercise Tolerance (ET) in CFS/ME Patients (Clinical Trial Data)
| Population | Treatment Group | Baseline Mean ET (seconds) | Change in Mean ET at 40 Weeks (seconds) | p-value | Reference |
| Intention-to-Treat (ITT) | This compound (n=100) | 576 | +96 | 0.047 | [5] |
| Intention-to-Treat (ITT) | Placebo (n=108) | 588 | +28 | [5] | |
| Completers | This compound (n=93) | 583 | +108 | 0.019 | [5] |
| Completers | Placebo (n=101) | 587 | +27 | [5] |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Pancreatic Cancer Cells
This protocol is based on the methodology used to assess the effect of this compound on human pancreatic ductal adenocarcinoma (hPDAC) cell lines.[8]
-
Cell Culture: Culture hPDAC cell lines (e.g., CFPAC-1, MIAPaCa-2, PANC-1) in their recommended growth medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in appropriate multi-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Reconstitute this compound in sterile, RNase-free PBS or the vehicle recommended by the manufacturer. Prepare a series of dilutions to achieve final concentrations ranging from 0.05 to 0.4 mg/ml.
-
Treatment: Replace the culture medium with fresh medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis:
-
Proliferation Assay: Assess cell viability and proliferation using an MTT or similar assay.
-
Migration Assay: Perform a wound-healing (scratch) assay or a transwell migration assay.
-
Gene Expression Analysis: Isolate RNA and perform qPCR to analyze the expression of TLR3 signaling pathway genes (e.g., NFKB1, RELA, SP1).
-
Protocol 2: Cytokine Induction in Peripheral Blood Mononuclear Cells (PBMCs)
This is a general protocol for assessing the immunomodulatory effects of this compound on primary human immune cells.
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% heat-inactivated FBS, L-glutamine, and penicillin-streptomycin.
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/ml.
-
Treatment: Add this compound at various concentrations (a dose-response is recommended, e.g., 10-200 µg/ml). Include a vehicle control and a positive control (e.g., LPS for TLR4 activation or Poly I:C for a broader TLR3/helicase response).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Endpoint Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of cytokines (e.g., IFN-α, IFN-β, TNF-α, IL-6) using ELISA or a multiplex cytokine assay.
-
Cellular Activation Markers: Analyze the expression of activation markers on different immune cell subsets (e.g., CD69, CD86 on dendritic cells or monocytes) by flow cytometry.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Ampligen - MEpedia [me-pedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Efficacy of this compound in the treatment of chronic fatigue syndrome/myalgic encephalomyelitis (CFS/ME) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Double-Blind, Placebo-Controlled, Randomized, Clinical Trial of the TLR-3 Agonist this compound in Severe Cases of Chronic Fatigue Syndrome | PLOS One [journals.plos.org]
- 6. Effect of disease duration in a randomized Phase III trial of this compound, an immune modulator for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Induces Antiviral Activities in Human Pancreatic Cancer Cells: Opening for an Anti-COVID-19 Opportunity in Cancer Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: a potential treatment in patients with pancreatic cancer expressing Toll-like receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Optimizing Rintatolimod concentration for maximal cytokine induction
Welcome to the technical support center for Rintatolimod-based research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for maximal cytokine induction and to offer solutions for common issues encountered during in-vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as Ampligen® or Poly I:C12U) is a synthetic double-stranded RNA (dsRNA) molecule. It functions as a selective agonist for Toll-like Receptor 3 (TLR3), a key pattern recognition receptor in the innate immune system.[1][2] Upon binding to TLR3, typically within endosomal compartments of immune cells, this compound triggers a signaling cascade that leads to the production of various cytokines, including type I interferons.[3][4]
Q2: Which signaling pathway is activated by this compound?
This compound exclusively activates the Toll-like receptor 3 (TLR3) pathway, which signals through the TRIF (TIR-domain-containing adapter-inducing interferon-β) adaptor protein.[5][6] This is distinct from other TLRs that primarily use the MyD88 adaptor protein. The TRIF-dependent pathway leads to the activation of transcription factors like IRF3 and NF-κB, which in turn drive the expression of type I interferons and other pro-inflammatory cytokines.[5][6][7] A key feature of this compound is its selectivity for TLR3, without activating cytosolic helicases like RIG-I and MDA5, which is believed to contribute to a more favorable safety profile by reducing the induction of a broad range of inflammatory cytokines.[1]
Q3: What are the primary cytokines induced by this compound?
This compound is a potent inducer of type I interferons (IFN-α and IFN-β) and various chemokines.[1] Notably, it has been shown to cause a dramatic upregulation of CXCL10 (also known as IP-10), a chemokine crucial for the recruitment of activated T cells and NK cells.[3][8][9] Other induced cytokines and chemokines may include CXCL9 (Mig), CCL5 (RANTES), and in some contexts, pro-inflammatory cytokines like IL-6 and TNF-α, although the induction of the latter is generally less pronounced compared to other TLR agonists.[9][10][11]
Q4: In which cell types can this compound induce cytokine production?
TLR3 is expressed in a variety of immune cells, including dendritic cells (DCs), macrophages, natural killer (NK) cells, and B cells.[6][12] Therefore, this compound can induce cytokine production in these cell types. It has also been shown to have effects on non-immune cells, such as pancreatic and epithelial cells, that express TLR3.[3] For in-vitro studies, Peripheral Blood Mononuclear Cells (PBMCs) are a commonly used and relevant cell population.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No or Low Cytokine Induction | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a strong response. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. A starting range of 10-100 µg/mL is often effective for in-vitro PBMC stimulation. |
| 2. Poor Cell Viability: Cells may not be healthy enough to respond to stimulation. | Always check cell viability before and after the experiment using a method like Trypan Blue exclusion. Viability should be >95% at the start of the experiment.[13] | |
| 3. Inactive this compound: Improper storage or handling may have degraded the dsRNA. | Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. | |
| 4. Low TLR3 Expression: The target cells may have low or no expression of TLR3. | Confirm TLR3 expression in your target cells using methods like RT-qPCR or flow cytometry. | |
| 5. Inappropriate Incubation Time: The time point for measuring cytokine production may not be optimal. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak of cytokine production for your cytokine of interest. | |
| High Variability Between Replicates or Experiments | 1. Inconsistent Cell Seeding Density: Variations in the number of cells per well can lead to different levels of cytokine production. | Ensure accurate and consistent cell counting and seeding in all wells. |
| 2. Donor-to-Donor Variability (for primary cells): PBMCs from different donors can exhibit significant differences in their response to stimuli. | When using PBMCs, it is recommended to test a sufficient number of donors to draw robust conclusions. Pooling PBMCs from multiple donors for initial optimization can also help reduce variability. | |
| 3. Mycoplasma Contamination: Mycoplasma can alter cellular responses to stimuli. | Regularly test your cell cultures for mycoplasma contamination. | |
| High Background Cytokine Levels in Unstimulated Controls | 1. Endotoxin Contamination: Reagents, media, or labware may be contaminated with endotoxins (LPS), which are potent immune stimulators. | Use endotoxin-free reagents and consumables. Test your this compound stock and other critical reagents for endotoxin levels. |
| 2. Cell Stress: Over-manipulation or harsh isolation procedures can activate cells and lead to baseline cytokine release. | Handle cells gently during isolation and plating. Allow cells to rest for a period before stimulation. |
Data Presentation
Table 1: Representative Dose-Response of this compound on Cytokine Induction in Human PBMCs (24-hour stimulation)
| This compound Concentration (µg/mL) | IFN-α (pg/mL) | CXCL10 (pg/mL) |
| 0 (Unstimulated) | < 20 | < 100 |
| 10 | 150 - 400 | 2,000 - 5,000 |
| 50 | 500 - 1,500 | 10,000 - 25,000 |
| 100 | 800 - 2,500 | 15,000 - 40,000 |
Note: The data in this table are representative and compiled from multiple sources describing the effects of this compound and similar TLR3 agonists. Actual values may vary depending on the specific experimental conditions, donor variability, and assay sensitivity.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole human blood using density gradient centrifugation.[14][15]
Materials:
-
Whole blood collected in heparin- or EDTA-containing tubes
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque™ or other density gradient medium
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
-
Complete RPMI 1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer the diluted blood over the Ficoll-Paque™ in a new conical tube at a 2:1 ratio (e.g., 20 mL of diluted blood over 10 mL of Ficoll-Paque™). Avoid mixing the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper plasma layer.
-
Collect the distinct band of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface.
-
Transfer the collected cells to a new 50 mL conical tube and wash by adding 3-4 volumes of PBS.
-
Centrifuge at 300 x g for 10 minutes. Discard the supernatant.
-
Repeat the wash step.
-
Resuspend the final cell pellet in complete RPMI 1640 medium.
-
Perform a cell count and assess viability using Trypan Blue exclusion.
Protocol 2: In-Vitro Stimulation of PBMCs with this compound for Cytokine Analysis
This protocol provides a framework for stimulating PBMCs with this compound to measure cytokine production.
Materials:
-
Isolated, healthy PBMCs
-
Complete RPMI 1640 medium
-
This compound stock solution
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Reagents for cytokine measurement (e.g., ELISA or Luminex kits)
Procedure:
-
Resuspend the isolated PBMCs to a concentration of 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Allow the cells to rest in the incubator for 1-2 hours.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium at 2x the final desired concentrations.
-
Add 100 µL of the this compound dilutions to the respective wells. Include an "unstimulated" control with 100 µL of medium only.
-
Gently mix the plate and incubate at 37°C in a humidified 5% CO2 incubator for the desired time (e.g., 24 hours for peak cytokine production).
-
After incubation, centrifuge the plate at 300-400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis. The supernatant can be stored at -80°C until analysis.
-
Measure the concentration of the desired cytokines in the supernatant using an appropriate method such as ELISA or a multiplex bead array.
Mandatory Visualizations
Caption: this compound activates TLR3, leading to a TRIF-dependent signaling cascade.
Caption: Workflow for this compound stimulation of PBMCs and cytokine analysis.
References
- 1. Efficacy of this compound in the treatment of chronic fatigue syndrome/myalgic encephalomyelitis (CFS/ME) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Induces Antiviral Activities in Human Pancreatic Cancer Cells: Opening for an Anti-COVID-19 Opportunity in Cancer Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. A high throughput screening for TLR3-IRF3 signaling pathway modulators identifies several antipsychotic drugs as TLR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensing of Viral Infection and Activation of Innate Immunity by Toll-Like Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toll-like receptor 3 (TLR3) regulation mechanisms and roles in antiviral innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poly-ICLC promotes the infiltration of effector T cells into intracranial gliomas via induction of CXCL10 in IFN-alpha and IFN-gamma dependent manners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IFN-alpha2a induces IP-10/CXCL10 and MIG/CXCL9 production in monocyte-derived dendritic cells and enhances their capacity to attract and stimulate CD8+ effector T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of disease duration in a randomized Phase III trial of this compound, an immune modulator for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome | PLOS One [journals.plos.org]
- 11. Systemic administration of TLR3 agonist induces IL-7 expression and IL-7-dependent CXCR3 ligand production in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (Ampligen®) Enhances Numbers of Peripheral B Cells and Is Associated with Longer Survival in Patients with Locally Advanced and Metastasized Pancreatic Cancer Pre-Treated with FOLFIRINOX: A Single-Center Named Patient Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. PBMC Isolation and Cryopreservation Protocol [anilocus.com]
Rintatolimod stability and degradation in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Rintatolimod in various experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its basic structure?
A1: this compound, also known by its trade name Ampligen®, is an immunomodulatory drug. It is a synthetic, mismatched double-stranded RNA (dsRNA) molecule composed of a polyinosinic acid strand (Poly I) and a polycytidylic acid strand into which uridylic acid is incorporated at regular intervals (Poly C12U). This mismatched structure is crucial for its biological activity and influences its stability profile.
Q2: What is the recommended storage condition for the clinical formulation of this compound?
A2: The clinical-grade formulation of this compound is supplied as a sterile, colorless solution in a physiological salt buffer (0.15 M NaCl, 0.01 M Phosphate, 0.001 Mg++). It has a demonstrated shelf life of over 7 years when stored at 2–8°C, indicating high stability under these conditions. For laboratory use, it is recommended to store aliquots at -70 to -80°C in an appropriate buffer to maintain integrity.
Q3: What are the primary factors that can cause this compound degradation in an experimental setting?
A3: The main factors contributing to the degradation of this compound in experimental settings are:
-
Enzymatic Degradation: Contamination with ribonucleases (RNases) is a major cause of RNA degradation. RNases are ubiquitous and can be introduced from various sources, including laboratory equipment, reagents, and handling.
-
Chemical Hydrolysis: The phosphodiester bonds in the RNA backbone are susceptible to hydrolysis. This process is influenced by pH and temperature.
-
Temperature: Elevated temperatures accelerate both enzymatic and chemical degradation of RNA.[1]
-
pH: this compound is most stable at a slightly acidic to neutral pH. Both highly acidic and alkaline conditions can promote hydrolysis of the phosphodiester backbone.
-
Buffer Composition: The choice of buffer can impact stability. For instance, some buffers may chelate divalent cations that can play a role in RNA structure and stability.
Q4: How does the stability of this compound compare to other dsRNA molecules?
A4: The mismatched nature of this compound, with U:I pairings, creates thermodynamic instability compared to a perfectly matched dsRNA. This is an intentional design feature that makes it more susceptible to nuclease-mediated degradation in vivo, which is part of its mechanism of action. In a controlled, RNase-free experimental environment, dsRNA, including this compound, is significantly more resistant to chemical hydrolysis than single-stranded RNA (ssRNA).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of this compound activity in my experiment. | 1. RNase Contamination: The most common cause of RNA degradation. | - Use certified RNase-free reagents, tips, and tubes. - Designate a specific workspace for RNA handling. - Wear gloves at all times and change them frequently. - Treat equipment and surfaces with RNase decontamination solutions. |
| 2. Improper Storage: Frequent freeze-thaw cycles or storage at inappropriate temperatures. | - Aliquot this compound upon receipt to minimize freeze-thaw cycles. - Store long-term at -80°C and short-term at 2-8°C in a suitable buffer. - Avoid prolonged storage at room temperature. | |
| 3. Inappropriate Buffer pH: The pH of your experimental buffer may be too acidic or alkaline. | - Measure the pH of your buffer at the experimental temperature. - Use buffers that maintain a stable pH in the desired range (e.g., pH 6.0-7.5). | |
| Inconsistent results between experiments. | 1. Variability in Buffer Preparation: Minor differences in pH or component concentrations. | - Prepare buffers fresh and from high-purity, RNase-free reagents. - Calibrate your pH meter regularly. |
| 2. Degradation during the experiment: The experimental conditions (e.g., prolonged incubation at elevated temperatures) may be causing degradation. | - Minimize incubation times at high temperatures whenever possible. - Include a stability control (this compound in a known stable buffer) in your experimental setup. | |
| Visible precipitate in the this compound solution. | 1. Incorrect Buffer Composition: High concentrations of certain salts or the absence of necessary ions can cause precipitation. | - Ensure your buffer components are compatible and at the correct concentrations. - The clinical formulation contains Mg++, which can be important for dsRNA structure. Consider its inclusion in your experimental buffer. |
| 2. Freeze-Thaw Cycles: Repeated freezing and thawing can lead to aggregation and precipitation. | - Use fresh aliquots for each experiment to avoid multiple freeze-thaw cycles. |
Data on this compound Stability
While specific quantitative stability data for this compound in various experimental buffers is not extensively published, the following tables provide an overview of the expected stability based on data for similar dsRNA molecules like Poly(I:C).
Table 1: General Stability of dsRNA under Different Storage Conditions
| Storage Condition | Buffer | Expected Stability | Primary Degradation Risk |
| -80°C (Long-term) | RNase-free water, TE buffer, Citrate buffer (pH 6.0-7.0) | High (Years) | Freeze-thaw cycles |
| -20°C (Intermediate-term) | RNase-free water, TE buffer, Citrate buffer (pH 6.0-7.0) | Moderate (Months) | Freeze-thaw cycles, slower hydrolysis |
| 2-8°C (Short-term) | Physiological salt buffer, TE buffer, Citrate buffer (pH 6.0-7.0) | Good (Weeks to Months) | RNase contamination, hydrolysis |
| Room Temperature | Various | Low (Hours to Days) | RNase contamination, rapid hydrolysis |
Table 2: Estimated Half-Life of dsRNA as a Function of pH and Temperature
This data is extrapolated from studies on dsRNA and should be considered as a general guide. Actual stability will depend on the specific buffer and presence of nucleases.
| pH | Temperature | Estimated Half-Life | Notes |
| 4.0 | 25°C | Weeks to Months | Acid-catalyzed hydrolysis is slow for dsRNA. |
| 7.0 | 25°C | Months to Years | dsRNA is most stable at neutral pH. |
| 9.0 | 25°C | Weeks | Base-catalyzed hydrolysis is more significant than acidic hydrolysis. |
| 7.0 | 37°C | Weeks to Months | Increased temperature accelerates hydrolysis. |
| 7.0 | 60°C | Days to Weeks | Significant degradation can be expected. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol outlines a method to assess the degradation of this compound over time in a specific buffer using High-Performance Liquid Chromatography (HPLC).
-
Preparation of this compound Samples:
-
Prepare the experimental buffer of interest (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). Ensure all components are RNase-free.
-
Dilute a stock solution of this compound to a final concentration of 0.1 mg/mL in the experimental buffer.
-
Aliquot the solution into sterile, RNase-free microcentrifuge tubes.
-
-
Incubation:
-
Incubate the aliquots at the desired temperatures (e.g., 4°C, 25°C, 37°C, and 60°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), remove one aliquot from each temperature and immediately store at -80°C to halt further degradation until analysis.
-
-
HPLC Analysis:
-
Method: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) is a suitable method for separating and quantifying dsRNA.
-
Column: A column suitable for oligonucleotide analysis (e.g., a C18 column).
-
Mobile Phase A: An aqueous buffer containing an ion-pairing agent (e.g., triethylammonium acetate - TEAA).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high concentration of Mobile Phase B is used to elute the this compound.
-
Detection: UV absorbance at 260 nm.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining intact this compound relative to the time 0 sample.
-
Plot the percentage of intact this compound versus time for each temperature to determine the degradation kinetics.
-
The half-life (t₁/₂) can be calculated from the degradation rate constant.
-
Visualizations
References
Technical Support Center: Best Practices for Preventing Rintatolimod Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper handling and use of Rintatolimod (Poly I: Poly C12U) in a laboratory setting to minimize degradation and ensure the integrity of your experiments. This compound's unique mismatched double-stranded RNA (dsRNA) structure, while crucial for its immunomodulatory activity, also makes it susceptible to degradation if not handled correctly.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a synthetic dsRNA molecule that acts as a selective Toll-like receptor 3 (TLR3) agonist. Its structure consists of a poly-inosinic acid strand and a mismatched poly-cytidylic acid strand containing intermittent uridine residues (Poly I: Poly C12U).[1] This mismatch creates sites of thermodynamic instability, making the molecule susceptible to hydrolysis, particularly by ribonucleases (RNases).[1] Maintaining its structural integrity is critical for its biological activity.
Q2: What are the primary factors that can cause this compound degradation?
A2: The main culprits for this compound degradation in a laboratory setting are:
-
RNase Contamination: RNases are ubiquitous enzymes that rapidly degrade RNA. Contamination can come from hands, dust, lab equipment, and non-certified reagents.
-
Elevated Temperatures: High temperatures can accelerate the chemical and enzymatic degradation of the dsRNA structure.
-
Extreme pH Conditions: Both acidic and alkaline environments can lead to the hydrolysis of the phosphodiester bonds in the RNA backbone.
-
Physical Stress: Vigorous vortexing or multiple freeze-thaw cycles can cause shearing and damage to the long dsRNA molecules.
-
UV Light Exposure: Prolonged exposure to UV light can also contribute to the degradation of nucleic acids.
Q3: How should I store this compound to ensure its long-term stability?
A3: Proper storage is paramount for preserving this compound's integrity. The clinical-grade formulation of this compound has a reported shelf life of over 7 years when stored at 2-8°C.[1] For laboratory use, follow these guidelines:
-
Short-term storage (days to weeks): Store aliquots at 2-8°C.
-
Long-term storage (months to years): For maximum stability, store aliquots at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is highly recommended to store this compound in single-use aliquots.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Inconsistent or reduced biological activity of this compound in cell culture.
| Potential Cause | Troubleshooting Step |
| Degradation by RNases in serum-containing media. | 1. Prepare this compound solutions in RNase-free buffers immediately before use. 2. Consider reducing the serum concentration during the initial hours of treatment, if compatible with your cell line. 3. Use a fresh batch of serum and test it for RNase activity if problems persist. |
| Incorrect final concentration due to adsorption. | 1. Use low-adhesion RNase-free plasticware for preparing and storing this compound solutions. 2. When diluting, rinse the pipette tip in the destination solution to ensure complete transfer. |
| Degradation during long-term cell culture experiments. | 1. For experiments lasting several days, consider replenishing the media with freshly prepared this compound at regular intervals. |
Issue 2: Smearing or absence of a distinct band on an agarose gel after analysis.
| Potential Cause | Troubleshooting Step |
| RNase contamination during sample preparation or electrophoresis. | 1. Ensure all equipment (gel tank, combs, etc.) is thoroughly cleaned with an RNase decontamination solution. 2. Use freshly prepared RNase-free buffers (e.g., TAE or TBE). 3. Wear gloves at all times and change them frequently. |
| Excessive heat during electrophoresis. | 1. Run the gel at a lower voltage for a longer duration. 2. Perform electrophoresis in a cold room or with a cooling pack. |
| Improper sample loading. | 1. Avoid introducing air bubbles when loading the sample into the well. 2. Ensure the loading dye is compatible with dsRNA and does not contain any nucleases. |
Quantitative Data Summary
The following table summarizes the known stability information for this compound and general dsRNA. Specific quantitative data on this compound's degradation kinetics under various laboratory conditions is limited in publicly available literature.
| Condition | This compound (Poly I: Poly C12U) | General dsRNA | Reference |
| Storage Temperature | Shelf life of >7 years at 2-8°C (clinical grade) | Stable for at least 6 months at -20°C in water; several years at -80°C. | [1][2] |
| pH Stability | Susceptible to hydrolysis by serum nucleases (physiological pH) | More stable than ssRNA against alkaline hydrolysis. Generally stable at pH 4.0-5.0. | [1][3][4] |
| Freeze-Thaw Cycles | Minimize to prevent physical damage. | Repeated cycles can lead to degradation, especially at low concentrations. Thawing on ice is recommended. | [5][6] |
| UV Light | Avoid prolonged exposure. | Can cause degradation, especially on surfaces. | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol outlines the steps for preparing this compound solutions for in vitro experiments while minimizing the risk of degradation.
-
Create an RNase-Free Environment:
-
Designate a specific area for RNA work.
-
Clean the workbench, pipettes, and other equipment with an RNase decontamination solution.
-
Use certified RNase-free pipette tips, microcentrifuge tubes, and reagents.
-
Always wear clean gloves and change them frequently.
-
-
Reconstitution of Lyophilized this compound (if applicable):
-
Briefly centrifuge the vial to collect the powder at the bottom.
-
Reconstitute the lyophilized this compound in sterile, RNase-free water or a suitable buffer (e.g., PBS) to the desired stock concentration.
-
Gently pipette up and down to dissolve the powder completely. Avoid vigorous vortexing.
-
-
Preparation of Working Solution:
-
Thaw the stock solution (if frozen) on ice.
-
Dilute the stock solution to the final working concentration in your RNase-free cell culture medium or experimental buffer immediately before use.
-
Mix gently by pipetting or inverting the tube.
-
-
Storage of Stock Solution:
-
Aliquot the reconstituted stock solution into single-use volumes in low-adhesion, RNase-free tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Assessment of this compound Integrity by Agarose Gel Electrophoresis
This protocol provides a method to visually assess the integrity of your this compound sample.
-
Prepare a 1.5% Agarose Gel:
-
Dissolve 1.5g of molecular biology grade agarose in 100mL of 1X TAE or TBE buffer.
-
Heat in a microwave until the agarose is completely dissolved.
-
Allow the solution to cool to about 50-60°C.
-
Add a nucleic acid stain (e.g., ethidium bromide or a safer alternative) to the manufacturer's recommended concentration.
-
Pour the gel into a casting tray with a comb and allow it to solidify.
-
-
Prepare the this compound Sample:
-
In an RNase-free tube, mix 2-5 µg of your this compound sample with an appropriate volume of 6X RNA loading dye.
-
-
Run the Gel:
-
Place the solidified gel in the electrophoresis tank and fill it with 1X TAE or TBE buffer until the gel is submerged.
-
Carefully load your this compound sample and a suitable RNA ladder into the wells.
-
Run the gel at 80-100 volts until the dye front has migrated approximately two-thirds of the way down the gel.
-
-
Visualize the Results:
-
Visualize the gel on a UV transilluminator.
-
Intact this compound should appear as a distinct band or a tight smear corresponding to its high molecular weight. Significant smearing towards the bottom of the gel indicates degradation.
-
Visualizations
Caption: Experimental workflow for using this compound.
Caption: this compound's TLR3 signaling pathway.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. susupport.com [susupport.com]
- 3. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 4. A Double-Blind, Placebo-Controlled, Randomized, Clinical Trial of the TLR-3 Agonist this compound in Severe Cases of Chronic Fatigue Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ncRNAs in Therapeutics: Challenges and Limitations in Nucleic Acid-Based Drug Delivery | MDPI [mdpi.com]
- 6. A Review on the Stability Challenges of Advanced Biologic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell culture troubleshooting | Proteintech Group [ptglab.com]
Rintatolimod Animal Studies: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information on the documented side effects and toxicity of Rintatolimod in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary target organs for this compound toxicity in animals?
A1: Preclinical studies have identified species-specific target organs for this compound toxicity. In rats, the primary organs affected are the hematological system, liver, bone marrow, and thyroid. In cynomolgus monkeys, the main organs showing abnormalities are the thyroid and bone marrow.[1][2]
Q2: How does the toxicity of this compound compare across different animal species?
A2: There is a significant species-dependent difference in the acute toxicity of this compound. Primates, specifically cynomolgus monkeys, have shown a much greater margin of safety compared to other species. There is a reported two-order-of-magnitude difference in the relative acute toxicities between rabbits and cynomolgus monkeys, with dogs and rats exhibiting intermediate toxicities.[1][2]
Q3: What is the mechanism of action of this compound, and how does it relate to its toxicity profile?
A3: this compound is a selective Toll-Like Receptor 3 (TLR3) agonist.[1] Unlike other double-stranded RNA molecules such as Poly I:C, this compound's activity is restricted to TLR3 and it does not activate cytosolic helicases (e.g., MDA5, RIG-I).[1] This specificity means it exclusively uses the TRIF intracellular signaling pathway, avoiding the MyD88-dependent pathway which is associated with the induction of inflammatory cytokines. This selective activation is believed to be responsible for its more favorable safety profile compared to other dsRNAs.[1]
Q4: Have any carcinogenicity or mutagenicity studies been conducted for this compound?
A4: Mutagenesis studies conducted with this compound have been negative. While classical two-year carcinogenesis studies in two species have not been performed, a 6-month study in rats and cynomolgus monkeys showed no evidence of cancer or pre-cancerous dysplasias in the organs examined.
Troubleshooting Guides
Issue: Unexpected adverse events observed in a rat study at a previously reported "safe" dose.
-
Possible Cause: The toxicity of this compound is highly species-dependent. A dose that is well-tolerated in primates may elicit toxic effects in rodents.
-
Troubleshooting Steps:
-
Review the species-specific toxicity data. Refer to the table on relative acute toxicity to understand the expected sensitivity of your animal model.
-
Consider the route of administration and formulation, as these can influence bioavailability and toxicity.
-
Evaluate the health status of the animals, as underlying conditions could increase susceptibility to adverse effects.
-
If possible, conduct a dose-ranging study in your specific rat strain to determine the maximum tolerated dose (MTD).
-
Issue: Difficulty in interpreting hematological changes in an ongoing study.
-
Possible Cause: this compound has been shown to have effects on the hematological system and bone marrow in rats and monkeys.[2]
-
Troubleshooting Steps:
-
Establish a baseline hematological profile for each animal before the start of the study.
-
Include a concurrent control group to differentiate treatment-related effects from normal biological variability.
-
Monitor a complete blood count (CBC) with differential at regular intervals throughout the study.
-
If significant changes are observed, consider adding bone marrow analysis at the terminal necropsy to assess myelopoiesis.
-
Quantitative Data Summary
Table 1: Relative Species-Dependent Acute Toxicity of this compound
| Animal Species | Relative Acute Toxicity |
| Rabbit | Highest |
| Dog | Intermediate |
| Rat | Intermediate |
| Cynomolgus Monkey | Lowest |
Source: Adapted from literature describing a two-order-of-magnitude difference in relative toxicities between rabbits and cynomolgus monkeys.[1][2]
Table 2: Documented Pathologies in Animal Toxicity Studies of this compound
| Animal Species | Organ System | Observed Pathologies |
| Rat | Hematological | (Specific quantitative data not available in the searched literature) |
| Hepatic | (Specific quantitative data not available in the searched literature) | |
| Bone Marrow | (Specific quantitative data not available in the searched literature) | |
| Thyroid | (Specific quantitative data not available in the searched literature) | |
| Cynomolgus Monkey | Thyroid | Follicular hyperplasia, increased plasma TSH and T4 at higher doses |
| Bone Marrow | Increased myelopoiesis |
Note: Specific quantitative data for hematological and biochemical parameters were not available in the public domain literature reviewed.
Experimental Protocols
Key Experiment: General Protocol for a Repeated-Dose Toxicity Study in Rodents
This is a generalized protocol based on standard practices for preclinical toxicology studies. Specific parameters for this compound studies were not available in the reviewed literature.
-
Test System: Sprague-Dawley rats (or other appropriate rodent strain).
-
Animal Numbers: Minimum of 10 males and 10 females per dose group.
-
Dose Groups: At least three dose levels (low, mid, high) and a concurrent vehicle control group. Dose selection should be based on data from acute toxicity or dose-ranging studies.
-
Route of Administration: Intravenous (or other clinically relevant route).
-
Dosing Frequency and Duration: Daily or twice weekly for a period of 28 days or longer, depending on the intended clinical use.
-
Observations:
-
Clinical Signs: Daily observation for signs of toxicity.
-
Body Weight: Measured at least weekly.
-
Food Consumption: Measured at least weekly.
-
-
Clinical Pathology:
-
Hematology: Blood samples collected at termination (and potentially at interim time points) for analysis of a complete blood count (CBC) with differential.
-
Clinical Chemistry: Serum samples collected at termination for analysis of markers of liver function (e.g., ALT, AST, ALP, bilirubin) and kidney function (e.g., BUN, creatinine).
-
-
Pathology:
-
Gross Necropsy: Full necropsy of all animals at termination.
-
Organ Weights: Weights of key organs (liver, kidneys, spleen, thyroid, etc.) recorded.
-
Histopathology: Microscopic examination of preserved organs and tissues from the control and high-dose groups. If treatment-related changes are observed, the examination is extended to lower dose groups.
-
Visualizations
Caption: this compound's selective TLR3 signaling pathway.
Caption: General workflow for a preclinical repeated-dose toxicity study.
References
Technical Support Center: Strategies to Enhance the Efficacy of Rintatolimod in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Rintatolimod (Ampligen®) in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to optimize your experiments and enhance the efficacy of this selective Toll-like receptor 3 (TLR3) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cell-based assays?
A1: this compound is a synthetic double-stranded RNA (dsRNA) molecule that acts as a selective agonist for Toll-like receptor 3 (TLR3)[1]. TLR3 is a pattern recognition receptor primarily located in the endosomes of various immune and non-immune cells[1]. Upon binding to this compound, TLR3 dimerizes and initiates a downstream signaling cascade through the TRIF-dependent (MyD88-independent) pathway[2][3]. This leads to the activation of transcription factors like IRF3 and NF-κB, resulting in the production of type I interferons (e.g., IFN-α, IFN-β), pro-inflammatory cytokines, and chemokines[4][5]. This mimics the natural antiviral response of the innate immune system.
Q2: Which cell lines are suitable for studying the effects of this compound?
A2: The choice of cell line is critical and depends on the research question. Here are some examples:
-
HEK-Blue™ hTLR3 Cells: These are human embryonic kidney (HEK293) cells engineered to stably express human TLR3 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene linked to an NF-κB promoter. They provide a robust and quantifiable system for screening TLR3 agonists and antagonists[6][7].
-
Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines: The responsiveness of these cells to this compound correlates with their TLR3 expression levels. CFPAC-1 (high TLR3 expression), MIAPaCa-2 (moderate TLR3 expression), and PANC-1 (undetectable TLR3 expression) are well-characterized models to study the direct anti-tumoral effects of this compound[8][9].
-
Peripheral Blood Mononuclear Cells (PBMCs): As a mixed population of immune cells including monocytes, lymphocytes (T cells, B cells, NK cells), and dendritic cells, PBMCs provide a physiologically relevant system to study the immunomodulatory effects of this compound, such as cytokine production and NK cell activation[10][11].
Q3: What is a typical in vitro concentration range for this compound?
A3: The optimal concentration of this compound varies depending on the cell type, cell density, and the specific assay. Based on available literature, a starting concentration range of 50 µg/mL to 400 µg/mL has been used in studies with pancreatic cancer cell lines[8][9]. However, for other applications and cell types, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound for in vitro use?
A4: this compound is typically supplied as a sterile solution. It is important to follow the manufacturer's instructions for storage, which is usually at 2-8°C[12]. Avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the stock solution in sterile, serum-free medium or phosphate-buffered saline (PBS) to the desired working concentration immediately before use.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no cellular response to this compound (e.g., low cytokine production, no NF-κB activation) | 1. Low or absent TLR3 expression in the chosen cell line. 2. Suboptimal concentration of this compound. 3. Insufficient incubation time. 4. Degradation of this compound. 5. Incorrect assay setup. | 1. Verify TLR3 expression in your cell line via qPCR, Western blot, or flow cytometry. Consider using a positive control cell line with known high TLR3 expression (e.g., HEK-Blue™ hTLR3, CFPAC-1)[6][8][9]. 2. Perform a dose-response experiment with a broad range of this compound concentrations to determine the optimal dose for your specific cell line and assay. 3. Conduct a time-course experiment to identify the optimal stimulation period for your endpoint of interest. 4. Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment. 5. Review your assay protocol for any potential errors in reagent preparation or procedure. |
| High background signal in untreated control cells | 1. Contamination of cell culture with other TLR ligands (e.g., Mycoplasma, endotoxin). 2. Cellular stress leading to non-specific activation of inflammatory pathways. 3. High cell seeding density causing spontaneous activation. | 1. Regularly test your cell lines for Mycoplasma contamination. Use endotoxin-free reagents and sterile techniques. 2. Ensure optimal cell culture conditions (e.g., proper media, CO2 levels, humidity) and handle cells gently to minimize stress[13]. 3. Optimize cell seeding density to avoid overcrowding[14]. |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. "Edge effects" in the microplate. 3. Pipetting errors. | 1. Ensure a homogenous cell suspension before and during plating. 2. Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS to maintain humidity. 3. Use calibrated pipettes and proper pipetting techniques. |
| Unexpected cytotoxicity at effective concentrations | 1. The cell line may be particularly sensitive to TLR3-mediated apoptosis. 2. Prolonged incubation with this compound. | 1. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assay to determine the cytotoxic concentration (CC50). Use concentrations of this compound that are well below the CC50. 2. Shorten the incubation time to a point where a functional response is observed without significant cell death. |
Quantitative Data Summary
Table 1: Effect of this compound on Pancreatic Cancer Cell Proliferation
| Cell Line | TLR3 mRNA Expression | This compound Concentration (mg/mL) | Incubation Time | Effect on Proliferation | Reference |
| CFPAC-1 | High | 0.05 - 0.4 | 3 days | Significantly reduced | [8][9] |
| MIAPaCa-2 | Moderate | 0.05 - 0.4 | 3 days | No significant effect | [8][9] |
| PANC-1 | Undetectable | 0.05 - 0.4 | 3 days | No significant effect | [8][9] |
Table 2: Upregulation of Key Immune-Related Genes in CFPAC-1 Cells by this compound
| Gene | Fold Upregulation (approx.) | Function | Reference |
| TLR3 | 7x | This compound receptor | [4] |
| CXCL10 | >200x | Chemoattractant for immune cells | [15] |
| HLA-B | >20x | Antigen presentation (MHC Class I) | [4] |
| STAT1 | 10x | Signal transducer in interferon pathway | [15] |
Experimental Protocols
Protocol 1: Measuring Cytokine Induction in PBMCs by ELISA
Objective: To quantify the production of cytokines (e.g., IFN-α, TNF-α, IL-6) by human PBMCs following stimulation with this compound.
Materials:
-
Human PBMCs, isolated by density gradient centrifugation (e.g., using Ficoll-Paque)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
This compound
-
96-well flat-bottom cell culture plates
-
ELISA kits for the cytokines of interest
-
Microplate reader
Procedure:
-
Cell Seeding: Resuspend freshly isolated PBMCs in complete RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
This compound Stimulation: Prepare serial dilutions of this compound in complete RPMI-1640 medium at 2x the final desired concentrations. Add 100 µL of the diluted this compound to the appropriate wells. For the untreated control, add 100 µL of medium only.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours. The optimal incubation time may vary depending on the cytokine being measured[16].
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the culture supernatants without disturbing the cell pellet.
-
Cytokine Quantification: Store the supernatants at -80°C until analysis. Quantify the cytokine concentrations in the supernatants using the appropriate ELISA kits according to the manufacturer's instructions[16].
Protocol 2: Natural Killer (NK) Cell Cytotoxicity Assay
Objective: To assess the ability of this compound to enhance the cytotoxic activity of NK cells against a target cancer cell line (K562).
Materials:
-
Human PBMCs (as the source of NK cells) or isolated NK cells
-
K562 target cells (a human erythroleukemic cell line sensitive to NK cell-mediated lysis)
-
Complete RPMI-1640 medium
-
This compound
-
Fluorescent dye for labeling target cells (e.g., Calcein-AM or CFSE)
-
Viability stain for dead target cells (e.g., Propidium Iodide or 7-AAD)
-
Flow cytometer
Procedure:
-
Effector Cell Preparation: Incubate PBMCs (or isolated NK cells) with a predetermined optimal concentration of this compound for 24 hours to stimulate NK cell activity.
-
Target Cell Labeling: Label K562 cells with a fluorescent dye like CFSE according to the manufacturer's protocol. This allows for the discrimination of target cells from effector cells[17].
-
Co-incubation: Co-culture the this compound-stimulated effector cells with the CFSE-labeled K562 target cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1) in a 96-well U-bottom plate[18]. Incubate for 4 hours at 37°C.
-
Viability Staining: After incubation, add a viability stain such as 7-AAD to each well to label the dead target cells.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the CFSE-positive K562 cells and then determine the percentage of 7-AAD-positive (dead) cells within that population.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)] x 100
-
Experimental Lysis refers to the percentage of dead target cells in the presence of effector cells.
-
Spontaneous Lysis refers to the percentage of dead target cells in the absence of effector cells.
-
Protocol 3: Gene Expression Analysis by Quantitative PCR (qPCR)
Objective: To measure the change in expression of TLR3 signaling pathway genes in response to this compound.
Materials:
-
Cells of interest (e.g., CFPAC-1)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target genes (e.g., TLR3, IRF3, NFKB1, CXCL10) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Seed cells and treat with the desired concentration of this compound for a specific duration (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit[19].
-
qPCR: Set up the qPCR reactions using the cDNA template, primers for your target and housekeeping genes, and a qPCR master mix. Run the reactions on a real-time PCR instrument[20].
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression in this compound-treated samples relative to untreated controls, after normalization to the housekeeping gene[20].
Visualizations
Caption: this compound-induced TLR3 signaling pathway.
Caption: Workflow for cytokine induction assay in PBMCs.
Caption: Troubleshooting logic for low this compound efficacy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Efficacy of this compound in the treatment of chronic fatigue syndrome/myalgic encephalomyelitis (CFS/ME) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of disease duration in a randomized Phase III trial of this compound, an immune modulator for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome | PLOS One [journals.plos.org]
- 4. This compound Induces Antiviral Activities in Human Pancreatic Cancer Cells: Opening for an Anti-COVID-19 Opportunity in Cancer Patients? [mdpi.com]
- 5. Toll-like receptor 3 (TLR3) regulation mechanisms and roles in antiviral innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. invivogen.com [invivogen.com]
- 8. This compound: a potential treatment in patients with pancreatic cancer expressing Toll-like receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. biocompare.com [biocompare.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound Induces Antiviral Activities in Human Pancreatic Cancer Cells: Opening for an Anti-COVID-19 Opportunity in Cancer Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dysfunctional interferon-α production by peripheral plasmacytoid dendritic cells upon Toll-like receptor-9 stimulation in patients with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | A Flow Cytometry-Based Whole Blood Natural Killer Cell Cytotoxicity Assay Using Overnight Cytokine Activation [frontiersin.org]
- 19. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oaepublish.com [oaepublish.com]
Rintatolimod Experimental Results: A Technical Support Center for Addressing Batch-to-Batch Variability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and address potential batch-to-batch variability in experimental results involving Rintatolimod (Ampligen®). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, commercially known as Ampligen®, is an experimental immunomodulatory drug.[1][2] It is a synthetic, mismatched double-stranded RNA (dsRNA) molecule, specifically poly I:poly C12U.[3] this compound's primary mechanism of action is to stimulate the innate immune system by acting as a selective agonist for Toll-like receptor 3 (TLR3).[4] TLR3 is a pattern recognition receptor that recognizes dsRNA, a molecular pattern associated with viral infections.[4] Upon binding to TLR3, this compound triggers a signaling cascade that leads to the production of interferons and other cytokines, enhancing the activity of natural killer (NK) cells and cytotoxic T-lymphocytes.[4]
Q2: What are the known applications of this compound in research?
This compound has been the subject of research for several decades, primarily for its potential therapeutic effects in Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS).[1][4] It is also being investigated for its potential in treating certain cancers and viral diseases.[5] In a research setting, this compound is used to study the activation of the TLR3 signaling pathway, induce cytokine production (e.g., interferons), and stimulate NK cell activity.
Q3: What are the potential sources of batch-to-batch variability when using this compound?
Batch-to-batch variability in this compound experiments can arise from several factors related to the manufacturing, handling, and experimental setup. Key potential sources include:
-
dsRNA Length and Integrity: The length of the dsRNA molecule is critical for potent TLR3 activation. Variations in the average length or the presence of shorter fragments in a particular batch can lead to differences in biological activity.
-
Purity: The presence of contaminants, such as residual single-stranded RNA (ssRNA), proteins, or endotoxins, can significantly impact experimental outcomes.
-
Concentration Accuracy: Inaccurate quantification of the this compound concentration in a given batch can lead to dosing errors and variability in results.
-
Storage and Handling: Improper storage conditions or repeated freeze-thaw cycles can lead to the degradation of the dsRNA, reducing its efficacy.
-
Experimental System: The specific cell lines or animal models used, as well as variations in assay conditions, can contribute to variability in the observed response to this compound.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected cellular activation (e.g., cytokine production, NK cell activation).
This is a common issue that can often be traced back to the quality and handling of the this compound batch or the experimental setup.
Troubleshooting Steps:
-
Verify this compound Quality:
-
Review the Certificate of Analysis (CofA): Carefully examine the CofA for the specific batch of this compound you are using. Pay close attention to the parameters outlined in the table below. Compare the values for your batch to the typical specifications.
-
Assess dsRNA Integrity: If you have the capability, consider running a sample of your this compound batch on an agarose gel to visually inspect its integrity. A smear or the presence of low molecular weight bands may indicate degradation.
-
-
Optimize Experimental Protocol:
-
Confirm Concentration: Re-quantify the concentration of your this compound stock solution using a reliable method such as UV spectrophotometry (A260).
-
Check for Endotoxin Contamination: Endotoxin (LPS) is a potent immune stimulator and can lead to confounding results.[6][7][8][9][10] Use a Limulus Amebocyte Lysate (LAL) assay to test for endotoxin contamination in your this compound stock and final experimental solutions.
-
Review Handling Procedures: Ensure that the this compound stock solution is being stored correctly (typically at -20°C or -80°C) and that the number of freeze-thaw cycles is minimized. Aliquoting the stock solution upon receipt is highly recommended.
-
-
Validate Assay Performance:
-
Include Positive and Negative Controls: Always include a known positive control for your assay (e.g., a different TLR3 agonist like poly(I:C) or a previously validated batch of this compound) and a negative control (vehicle).
-
Optimize Cell Conditions: Ensure that the cells used in your assay are healthy, within a low passage number, and are plated at the optimal density.
-
Issue 2: High background or non-specific cellular activation.
High background can be caused by contamination or issues with the experimental reagents.
Troubleshooting Steps:
-
Test for Endotoxin Contamination: As mentioned previously, endotoxin is a common cause of non-specific immune cell activation.[6][7][8][9][10] Test all reagents, including cell culture media and this compound, for endotoxin levels.
-
Evaluate Reagent Quality:
-
Use Fresh Media and Supplements: Ensure that the cell culture media and supplements (e.g., FBS) are fresh and have been stored correctly.
-
Check for Mycoplasma Contamination: Mycoplasma contamination can affect cellular responses and should be routinely monitored in cell cultures.
-
-
Review Experimental Workflow:
-
Proper Washing Steps: Ensure that all washing steps in your protocol are performed thoroughly to remove any residual stimulants or contaminants.
-
Optimize Antibody Concentrations: If using antibodies for detection (e.g., in an ELISA or flow cytometry), ensure that they are used at the optimal concentration to minimize non-specific binding.
-
Data Presentation
Table 1: Representative Quality Control Specifications for this compound
This table summarizes typical quality control parameters that should be considered when evaluating a batch of this compound. While a specific Certificate of Analysis was not available, these parameters are based on common specifications for synthetic dsRNA used in research and clinical settings.
| Parameter | Typical Specification | Analytical Method | Potential Impact of Deviation |
| Identity | Conforms to the characteristic profile of poly I:poly C12U | Reverse-Phase HPLC, Circular Dichroism | Incorrect material will lead to a complete lack of specific biological activity. |
| Purity | ≥ 95% dsRNA | Anion-Exchange HPLC, Capillary Gel Electrophoresis | Lower purity may indicate the presence of ssRNA or other impurities that could reduce TLR3 activation or cause off-target effects. |
| Concentration | 2.25 – 2.70 mg/mL | UV Spectrophotometry (A260) | Inaccurate concentration leads to incorrect dosing and unreliable experimental results. |
| Average dsRNA Length | 400 - 1500 base pairs | Agarose Gel Electrophoresis, Size Exclusion Chromatography | Shorter dsRNA fragments (<90 bp) are less effective at activating TLR3, leading to reduced biological response. |
| Endotoxin | < 1 EU/mL | Limulus Amebocyte Lysate (LAL) Assay | High endotoxin levels can cause non-specific, TLR4-mediated immune activation, confounding experimental results.[6][7][8][9][10] |
| pH | 7.0 - 7.5 | pH meter | pH outside the physiological range can affect the stability and biological activity of the dsRNA. |
| Sterility | No microbial growth | Sterility Testing (USP) | Microbial contamination can introduce confounding factors and compromise the integrity of the experiment. |
Experimental Protocols
Protocol 1: In Vitro Cytokine Induction Assay
This protocol describes a general method for measuring cytokine production from peripheral blood mononuclear cells (PBMCs) in response to this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Poly(I:C) (as a positive control)
-
Vehicle control (the same buffer this compound is dissolved in)
-
96-well cell culture plates
-
Cytokine ELISA kit (e.g., for IFN-α or TNF-α)
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend the isolated PBMCs in complete RPMI-1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL. Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Stimulation:
-
Prepare serial dilutions of this compound, poly(I:C), and the vehicle control in complete RPMI-1640 medium.
-
Add 100 µL of the diluted stimulants or controls to the appropriate wells. The final volume in each well should be 200 µL.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well.
-
Cytokine Quantification: Measure the concentration of the cytokine of interest in the supernatants using an ELISA kit according to the manufacturer's instructions.
Protocol 2: Natural Killer (NK) Cell Activation Assay
This protocol outlines a method to assess the activation of NK cells by this compound using flow cytometry.[11]
Materials:
-
Isolated Human NK cells or PBMCs
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Positive control (e.g., IL-2/IL-12)
-
Vehicle control
-
Flow cytometry antibodies (e.g., anti-CD3, anti-CD56, anti-CD69, anti-IFN-γ)
-
Brefeldin A (Golgi inhibitor)
-
Fixation and permeabilization buffers
-
Flow cytometer
Methodology:
-
Cell Preparation: Isolate NK cells or use PBMCs. Resuspend the cells in complete RPMI-1640 medium.
-
Stimulation:
-
Plate the cells in a 96-well plate.
-
Add this compound, positive controls, or vehicle control to the respective wells.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator. For intracellular cytokine staining, add Brefeldin A for the last 4 hours of incubation.
-
Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Perform surface staining with antibodies against CD3, CD56, and CD69 for 30 minutes at 4°C.
-
For intracellular cytokine staining, fix and permeabilize the cells according to the manufacturer's protocol. Then, stain with an anti-IFN-γ antibody.
-
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Analyze the expression of the activation marker CD69 and intracellular IFN-γ on the NK cell population (CD3-CD56+).
Mandatory Visualization
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Polyinosinic:polycytidylic acid - Wikipedia [en.wikipedia.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound - AIM ImmunoTech - AdisInsight [adisinsight.springer.com]
- 6. Endotoxin Contamination in Nanomaterials Leads to the Misinterpretation of Immunosafety Results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Dirty little secrets"--endotoxin contamination of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Biologics Revolution and Endotoxin Test Concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wakopyrostar.com [wakopyrostar.com]
- 10. researchgate.net [researchgate.net]
- 11. Flow Cytometry-based Assay for the Monitoring of NK Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Research with Rintatolimod: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing research-grade Rintatolimod in their experiments. Below you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the quality and integrity of your research data.
Quality Control Parameters for Research-Grade this compound
Ensuring the quality of this compound is paramount for obtaining reliable and reproducible experimental results. The following table summarizes the key quality control (QC) parameters that should be assessed for research-grade this compound.
| Parameter | Specification | Method |
| Appearance | White to off-white lyophilized powder or colorless solution | Visual Inspection |
| Concentration | Varies by preparation; for solutions, typically 2.25–2.70 mg/ml | UV Spectroscopy (A260) |
| Identity | Conforms to the characteristic UV absorption spectrum of dsRNA | UV Spectroscopy |
| Purity (dsRNA) | ≥ 95% | Agarose Gel Electrophoresis or HPLC |
| Molecular Formula | Poly I: Poly C12U is designated by the molecular formula, [rI(13):rC(12)rU(1)]n where: n = 46–138[1] | Not routinely verified by end-user |
| Biological Activity | Demonstration of TLR3 agonist activity | Cell-based reporter assay (e.g., using HEK-Blue™ hTLR3 cells) |
| Endotoxin | < 1 EU/mg | Limulus Amebocyte Lysate (LAL) Assay[2] |
| pH (for solutions) | 7.0 - 8.0 | pH meter |
| Sterility (for solutions) | No bacterial or fungal growth | Sterility Test (e.g., USP <71>) |
Experimental Protocols
Detailed methodologies for key quality control experiments are provided below.
1. Determination of Concentration by UV Spectroscopy
-
Principle: The concentration of nucleic acids can be determined by measuring the absorbance of ultraviolet light at a wavelength of 260 nm.
-
Procedure:
-
Prepare a dilution of the this compound solution in a suitable buffer (e.g., sterile, nuclease-free water or PBS).
-
Use the same buffer as a blank to zero the spectrophotometer.
-
Measure the absorbance of the diluted sample at 260 nm (A260).
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where ε is the extinction coefficient. For dsRNA, a general extinction coefficient of 20 (µg/mL)⁻¹cm⁻¹ can be used, or a more precise one if provided by the manufacturer.
-
Concentration (µg/mL) = A260 reading × dilution factor × 50 µg/mL (assuming an A260 of 1.0 corresponds to 50 µg/mL of dsRNA).
-
-
2. Assessment of Purity by Agarose Gel Electrophoresis
-
Principle: This technique separates nucleic acid fragments based on their size. A high-purity preparation of this compound should appear as a distinct band of the expected size with minimal smearing or presence of smaller fragments.
-
Procedure:
-
Prepare a 1% agarose gel in a suitable buffer (e.g., TBE or TAE).
-
Load a known amount of this compound (e.g., 100-200 ng) mixed with a loading dye into a well of the gel.
-
Include a double-stranded RNA or DNA ladder in an adjacent well to estimate the size.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Stain the gel with an appropriate nucleic acid stain (e.g., ethidium bromide or SYBR Green) and visualize under UV light.
-
Assess the integrity of the this compound band. A sharp, well-defined band indicates high purity.
-
3. Confirmation of Biological Activity using a TLR3 Reporter Assay
-
Principle: This assay determines the ability of this compound to activate the Toll-like receptor 3 (TLR3) pathway. HEK-Blue™ hTLR3 cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of TLR3 by this compound leads to the production of SEAP, which can be quantified.
-
Procedure:
-
Culture HEK-Blue™ hTLR3 cells according to the manufacturer's instructions.
-
Plate the cells in a 96-well plate.
-
Prepare serial dilutions of this compound and a known TLR3 agonist (e.g., Poly(I:C)) as a positive control.
-
Add the diluted this compound and controls to the cells. Include a well with untreated cells as a negative control.
-
Incubate the plate for the recommended time (e.g., 16-24 hours).
-
Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the cell culture supernatant.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm).
-
An increase in absorbance compared to the negative control indicates TLR3 activation.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for assessing its effects.
Caption: this compound signaling pathway via TLR3 activation.
Caption: General experimental workflow for studying this compound.
Troubleshooting Guide & FAQs
Q1: I am not observing the expected biological effect with this compound. What could be the issue?
A1: There are several potential reasons for a lack of biological activity. Consider the following troubleshooting steps:
-
Verify this compound Quality:
-
Integrity: Run an aliquot of your this compound stock on an agarose gel to check for degradation. The presence of a smear or bands of lower molecular weight indicates degradation. Store this compound in small aliquots at -20°C or below and avoid repeated freeze-thaw cycles.
-
Concentration: Re-verify the concentration of your stock solution using UV spectroscopy. Inaccurate concentration can lead to incorrect dosing.
-
Biological Activity: If possible, test the activity of your this compound lot in a validated TLR3 reporter assay.
-
-
Review Experimental Protocol:
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells may not respond optimally.
-
Dose and Incubation Time: The optimal concentration and incubation time can vary between cell types. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.
-
Reagent Quality: Check the quality and expiration dates of all other reagents used in your experiment.
-
-
Consider the Target Cells:
-
TLR3 Expression: Confirm that your target cells express TLR3. TLR3 is primarily expressed in the endosomes of certain immune cells (e.g., dendritic cells, macrophages) and some epithelial cells.
-
Q2: I am observing high variability between my experimental replicates. What can I do to improve reproducibility?
A2: High variability can be caused by several factors. Here are some tips to improve reproducibility:
-
Consistent this compound Preparation: Prepare a single, large stock solution of this compound and aliquot it for single use. This will minimize variability from repeated dilutions and handling.
-
Standardized Cell Culture: Use cells of a similar passage number for all experiments. Ensure consistent cell seeding density and culture conditions.
-
Precise Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound and other reagents.
-
Automated Liquid Handling: If available, consider using automated liquid handling systems for high-throughput experiments to reduce human error.
-
Include Proper Controls: Always include positive and negative controls in your experiments to monitor for assay performance and variability.
Q3: How should I properly store and handle research-grade this compound?
A3: Proper storage and handling are critical to maintain the integrity of this compound.
-
Storage: Lyophilized this compound should be stored at -20°C. Once reconstituted, it should be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
Reconstitution: Reconstitute lyophilized this compound in sterile, nuclease-free water or a buffer recommended by the supplier. Gently mix to dissolve; do not vortex, as this can shear the dsRNA.
-
Handling: Use nuclease-free labware (e.g., pipette tips, tubes) to prevent degradation by RNases. Wear gloves to avoid introducing RNases from your skin.
Q4: Can I use this compound in animal studies?
A4: Yes, this compound has been used in animal studies. However, the appropriate dose, route of administration, and vehicle will depend on the specific animal model and research question. It is crucial to consult the relevant literature and institutional animal care and use committee (IACUC) guidelines before initiating any in vivo experiments.
Disclaimer: This technical support guide is intended for research purposes only and should not be used for clinical or diagnostic applications. Researchers should always refer to the manufacturer's product information sheet for specific details and recommendations.
References
Rintatolimod Preclinical Dosing & Administration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for adjusting Rintatolimod (Ampligen®) dosing regimens across different research animal species. The following question-and-answer style guides address specific issues related to experimental design, administration protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, mismatched double-stranded RNA (dsRNA) molecule (Poly I: Poly C12U) that functions as an immunomodulator.[1][2] Its primary mechanism of action is through the selective activation of Toll-like Receptor 3 (TLR3), a pattern recognition receptor of the innate immune system that recognizes dsRNA, often associated with viral infections.[1][2][3] Upon binding to TLR3, this compound triggers a signaling cascade that is primarily mediated by the TRIF (TIR-domain-containing adapter-inducing interferon-β) pathway, leading to the production of interferons and other cytokines that help modulate the immune response.[3] Unlike other dsRNA molecules like Poly I:C, this compound's activity is largely restricted to TLR3, with no significant activation of cytosolic helicases such as RIG-I or MDA5.[3] This selectivity is thought to contribute to its comparatively lower induction of pro-inflammatory cytokines and a more favorable safety profile.[3]
Q2: What are the key differences in this compound's effects between primates and other animal species?
A2: A critical consideration for preclinical studies is the significant difference in toxicity profiles between primates and other species, particularly rodents. Primates, including cynomolgus monkeys and humans, have demonstrated a markedly higher tolerance to this compound compared to species like rats, dogs, and rabbits.[3][4] This discordant response is attributed to a relative downregulation of the NF-κB inflammatory cytokine induction pathway in primates following TLR3 activation.[5] Consequently, rodents may exhibit significant inflammatory responses and associated toxicities at doses that are well-tolerated by primates. This highlights the importance of careful dose selection and species consideration when designing preclinical studies and translating findings to human applications.
Q3: How can I convert a human dose of this compound to an equivalent dose for my animal model?
A3: Dose conversion between species should be based on body surface area (BSA) rather than body weight alone to ensure more accurate allometric scaling. The Human Equivalent Dose (HED) can be calculated from the animal dose using the following formula:
HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km)
The Km factor is calculated by dividing the average body weight (kg) by the body surface area (m²) for a given species. Standard Km values for various species are available in FDA guidance documents.
Table 1: Body Surface Area to Body Weight Ratios (Km) for Dose Conversion
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
| Human | 60 | 1.62 | 37 |
| Cynomolgus Monkey | 3 | 0.24 | 12 |
| Dog | 10 | 0.50 | 20 |
| Rabbit | 1.8 | 0.15 | 12 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.0066 | 3 |
Source: FDA Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.
Dosing Regimens in Animal Models
While specific dosing regimens for this compound in preclinical research are not extensively published, data from studies on this compound's maximum tolerated dose (MTD) and from research on the similar TLR3 agonist Poly I:C (or its stabilized form Poly-ICLC) can provide valuable guidance.
Table 2: Maximum Tolerated Doses (MTD) of this compound in Various Species
| Species | Maximum Tolerated Dose (mg/kg/dose) | Route of Administration |
| Cynomolgus Monkey | 100 | Intravenous |
| Dog | 10 | Intravenous |
| Rat | 12.5 | Intravenous |
| Rabbit | 1.25 | Intravenous |
Source: Efficacy of this compound in the treatment of chronic fatigue syndrome/myalgic encephalomyelitis (CFS/ME)[3]
Table 3: Exemplary Dosing Regimens of Poly I:C/Poly-ICLC in Murine Models
| Mouse Strain | Dose | Route of Administration | Frequency | Research Context |
| C57BL/6 | 50 µ g/mouse | Intravenous, Intramuscular, or Intratumoral | Every 5 days for 3 doses | Cancer Immunotherapy |
| C57BL/6 | 2, 20, or 200 µ g/mouse | Intraperitoneal | Single dose 3 days prior to infection | Infection Model |
| C57BL/6 | 2.5 mg/kg | Intratumoral | Twice a week for 3 weeks | Cancer Immunotherapy |
| BALB/c | 1 mg/kg | Intramuscular | On vaccination days and subsequent days | Cancer Vaccine Adjuvant |
Note: These doses are for the related compound Poly I:C/Poly-ICLC and should be used as a starting point for dose-finding studies with this compound.
Experimental Protocols & Troubleshooting
Intravenous Administration Protocol for Mice
Objective: To provide a standardized protocol for the intravenous administration of this compound in mice.
Materials:
-
This compound solution (sterile, physiological saline)
-
Mouse restrainer
-
Heat lamp or warming pad
-
27-30 gauge needles with syringes (e.g., insulin syringes)
-
70% ethanol
-
Sterile gauze
Procedure:
-
Preparation: Dilute this compound to the desired concentration in sterile, physiological saline. The final injection volume should not exceed 5 ml/kg for a bolus injection.
-
Animal Warming: Warm the mouse using a heat lamp or warming pad for 5-10 minutes to induce vasodilation of the tail veins, making them more visible and accessible.
-
Restraint: Place the mouse in a suitable restrainer, ensuring the tail is accessible.
-
Vein Identification: Gently wipe the tail with 70% ethanol to clean the injection site and improve visualization of the lateral tail veins.
-
Injection: With the bevel of the needle facing up, carefully insert the needle into one of the lateral tail veins at a shallow angle. A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Infusion: Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein. In this case, withdraw the needle and attempt the injection in a more proximal location on the same or opposite vein.
-
Post-Injection Care: After successful injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Monitoring: Monitor the mouse for any immediate adverse reactions as described in the troubleshooting guide below.
Troubleshooting Guide
Q: My animals are showing signs of acute toxicity (e.g., lethargy, ruffled fur, hunched posture) shortly after injection. What should I do?
A: This could be due to an excessive dose, especially in non-primate species that are more sensitive to the inflammatory effects of TLR3 agonists.[3][4]
-
Immediate Action: Monitor the animal closely. Provide supportive care as needed, such as maintaining body temperature and ensuring access to food and water.
-
Troubleshooting Steps:
-
Review the Dose: Re-calculate the dose based on the animal's most recent body weight. Ensure that the dose conversion from other species was done correctly using body surface area.
-
Reduce the Dose: In subsequent experiments, start with a lower dose and perform a dose-escalation study to determine the maximum tolerated dose in your specific animal model and experimental conditions.
-
Consider the Species: Be mindful of the significant species-specific differences in toxicity. Doses well-tolerated in primates may be toxic to rodents.
-
Q: I am observing inconsistent results between animals in the same treatment group. What could be the cause?
A: Inconsistent results can stem from several factors related to drug formulation and administration.
-
Troubleshooting Steps:
-
Formulation and Handling: this compound is a dsRNA molecule. Ensure it is handled under sterile conditions to prevent degradation by RNases. Use RNase-free reagents and labware for preparation. The clinical formulation is a sterile liquid that is stable for over 7 years at 2-8°C.[3]
-
Injection Technique: Inconsistent intravenous injections can lead to variable amounts of the drug entering circulation. Ensure that all personnel performing injections are proficient in the technique. A failed injection where some of the dose is administered subcutaneously will lead to different pharmacokinetics.
-
Animal Health Status: Underlying health issues in individual animals can affect their response to immunomodulatory agents. Ensure all animals are healthy and properly acclimatized before starting the experiment.
-
Q: The therapeutic effect of this compound in my cancer model is not as pronounced as expected from the literature on TLR3 agonists.
A: The efficacy of TLR3 agonists can be highly dependent on the tumor microenvironment and the experimental setup.
-
Troubleshooting Steps:
-
Route of Administration: While intravenous administration is common, some studies with TLR3 agonists have shown that intratumoral or intramuscular injections can be more effective in certain cancer models by concentrating the immune-stimulating effect locally.
-
Dosing Schedule: The frequency and timing of administration can significantly impact the outcome. A single dose may not be sufficient to induce a sustained anti-tumor immune response. Consider multiple doses over a period of time.
-
Combination Therapy: TLR3 agonists often show synergistic effects when combined with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1).
-
Visualizing Key Processes
To aid in understanding the experimental and biological processes involved in this compound research, the following diagrams have been generated using Graphviz.
This compound's Mechanism of Action
Caption: this compound's TLR3 signaling pathway.
Experimental Workflow for a Murine Cancer Model
Caption: A typical experimental workflow for evaluating this compound in a mouse cancer model.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent experimental outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Intranasal Treatment with Poly(I·C) Protects Aged Mice from Lethal Respiratory Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound in the treatment of chronic fatigue syndrome/myalgic encephalomyelitis (CFS/ME) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of disease duration in a randomized Phase III trial of this compound, an immune modulator for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In situ vaccination followed by intramuscular poly-ICLC injections for the treatment of hepatocellular carcinoma in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Immunostimulatory Effects of Rintatolimod and Poly I:C
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunostimulatory properties of Rintatolimod and Poly I:C, two potent activators of the innate immune system. By examining their mechanisms of action, impact on immune cells, and resulting cytokine profiles, this document aims to equip researchers with the necessary information to select the appropriate tool for their specific experimental needs.
Executive Summary
This compound (Poly I:C12U) and Poly I:C are both synthetic double-stranded RNA (dsRNA) analogues that mimic viral infections, thereby triggering innate immune responses. However, their immunostimulatory effects differ significantly due to their distinct receptor activation profiles. This compound is a selective Toll-like receptor 3 (TLR3) agonist, whereas Poly I:C activates a broader range of pattern recognition receptors (PRRs), including TLR3 and the cytosolic helicases melanoma differentiation-associated protein 5 (MDA5) and retinoic acid-inducible gene I (RIG-I).[1][2][3][4][5] This fundamental difference results in a more targeted and potentially less inflammatory response from this compound compared to the robust and broad-spectrum immunostimulation induced by Poly I:C.
Mechanism of Action: A Tale of Two Pathways
The differential engagement of intracellular signaling pathways underpins the distinct biological activities of this compound and Poly I:C.
This compound: As a selective TLR3 agonist, this compound's activity is confined to the endosomal compartment where TLR3 is expressed.[2][3] Upon binding, TLR3 dimerizes and recruits the adaptor protein Toll-interleukin 1 receptor (TIR) domain-containing adapter-inducing interferon-β (TRIF).[6] This initiates a signaling cascade that leads to the activation of transcription factors like interferon regulatory factor 3 (IRF3) and nuclear factor-kappa B (NF-κB), culminating in the production of type I interferons (IFN-α/β) and other inflammatory cytokines.[6][7] Crucially, this compound does not engage the cytosolic sensors MDA5 and RIG-I, thereby avoiding the activation of the mitochondrial antiviral-signaling protein (MAVS)-dependent pathway.[3][4][6] This selective activation of the TRIF pathway is thought to contribute to its more favorable safety profile.[8]
Poly I:C: In contrast, Poly I:C activates both the endosomal TLR3-TRIF pathway and the cytosolic MDA5/RIG-I-MAVS pathway.[1][9] This dual activation leads to a more potent and widespread inflammatory response. The activation of MDA5 and RIG-I by cytosolic Poly I:C triggers a signaling cascade through the MAVS protein, leading to the robust production of type I interferons and a broader array of pro-inflammatory cytokines.[1][9]
Figure 1: Signaling pathways of this compound and Poly I:C.
Comparative Immunostimulatory Effects
The differential receptor engagement by this compound and Poly I:C translates into distinct effects on immune cell activation and cytokine production.
Cytokine Induction
While direct comparative studies quantifying a broad panel of cytokines are limited, the available evidence suggests that Poly I:C induces a more robust and diverse pro-inflammatory cytokine response than this compound.
This compound is reported to induce a more restricted cytokine profile, with a notable reduction in systemic inflammatory cytokines.[2][4][10] Its primary effect is the induction of type I interferons.[7] In studies on human pancreatic cancer cells, this compound treatment led to a significant upregulation of CXCL10, a chemokine important for recruiting immune cells, without a corresponding increase in IFN-α, IFN-β, or IFN-γ protein levels.[11]
Poly I:C is a potent inducer of a wide range of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, IL-8, IL-12, and type I interferons.[7][12] This broad cytokine induction is a direct consequence of its ability to activate both TLR3 and cytosolic helicases.
| Cytokine/Chemokine | This compound-Induced Expression | Poly I:C-Induced Expression |
| Type I IFNs (α, β) | Induced[7] | Strongly Induced[1][7] |
| TNF-α | Reduced systemic induction[4][10] | Strongly Induced[12] |
| IL-6 | Lower induction expected | Strongly Induced[12] |
| IL-12 | Promotes IL-12 production in DCs[13] | Induced[14] |
| CXCL10 (IP-10) | Strongly Induced[11] | Induced[15] |
| IL-10 | Lower induction compared to Poly I:C[13] | Induced[12] |
Table 1: Comparative Cytokine and Chemokine Induction Profile. This table is a qualitative summary based on available literature. Direct quantitative comparisons may vary depending on the experimental system.
Activation of Immune Cells
Both this compound and Poly I:C are effective activators of key innate immune cells, including dendritic cells (DCs) and natural killer (NK) cells.
Dendritic Cells (DCs): Both molecules promote the maturation of DCs, leading to the upregulation of co-stimulatory molecules such as CD80, CD86, and CD40, and MHC class I and II molecules, which are crucial for antigen presentation and the initiation of adaptive immune responses.[5][13][16][17] However, the quality of DC maturation may differ. One study reported that this compound (Ampligen) promotes optimal DC maturation with high IL-12 and low IL-10 production, favoring a Th1-type T cell response.[13]
Natural Killer (NK) Cells: Both this compound and Poly I:C can activate NK cells, enhancing their cytotoxic activity against target cells.[18][19] The activation of NK cells by Poly I:C is mediated by both TLR3 and MDA5, with MDA5 playing a predominant role.[1] This activation is often indirect, occurring through the cytokines produced by other immune cells like DCs.[1]
Experimental Protocols
Detailed experimental protocols are essential for reproducible and comparable results. Below are generalized protocols for the in vitro stimulation of human peripheral blood mononuclear cells (PBMCs) and the generation and stimulation of monocyte-derived dendritic cells (mo-DCs) and macrophages.
In Vitro Stimulation of Human PBMCs
This protocol outlines a general procedure for comparing the cytokine production of human PBMCs in response to this compound and Poly I:C.
Figure 2: Workflow for in vitro stimulation of PBMCs.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Human peripheral blood
-
This compound
-
Poly I:C (HMW)
-
96-well cell culture plates
-
Cytokine detection assays (ELISA, CBA, or Luminex)
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in complete RPMI 1640 medium.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
Seed 200 µL of the cell suspension per well in a 96-well plate.
-
Prepare stock solutions of this compound and Poly I:C in sterile PBS or culture medium. Perform serial dilutions to obtain the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL).
-
Add the stimulants to the respective wells. Include an untreated control (medium only).
-
Incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 24 hours).
-
After incubation, centrifuge the plate and collect the supernatants.
-
Analyze the supernatants for cytokine concentrations using your chosen assay.
Generation and Stimulation of Human Monocyte-Derived Macrophages
This protocol describes the differentiation of human monocytes into macrophages and their subsequent stimulation.
Materials:
-
CD14+ MicroBeads for monocyte isolation
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Recombinant human M-CSF or GM-CSF
-
This compound
-
Poly I:C (HMW)
-
6-well cell culture plates
Procedure:
-
Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).
-
Culture the monocytes in complete RPMI 1640 medium supplemented with either M-CSF (for M2-like macrophages) or GM-CSF (for M1-like macrophages) for 6-7 days to allow differentiation into macrophages.[20]
-
After differentiation, replace the medium with fresh complete medium.
-
Stimulate the macrophages with this compound or Poly I:C at desired concentrations for a specified time (e.g., 8, 24, or 48 hours).[2]
-
Collect supernatants for cytokine analysis and/or lyse the cells for gene expression analysis (qRT-PCR) or protein analysis (Western blot).
Conclusion
This compound and Poly I:C are valuable tools for studying innate immunity, with distinct immunostimulatory profiles. This compound's selective activation of TLR3 offers a more targeted approach with a potentially reduced inflammatory cytokine signature, making it a candidate for therapeutic applications where a controlled immune response is desired. In contrast, Poly I:C's broad activation of TLR3, MDA5, and RIG-I results in a potent, widespread inflammatory response, making it a robust adjuvant and a tool for mimicking severe viral infections in experimental models. The choice between these two molecules will ultimately depend on the specific research question and the desired immunological outcome. This guide provides a framework for understanding their differences and for designing experiments to further elucidate their comparative effects.
References
- 1. Poly(I:C) stimulation is superior than Imiquimod to induce the antitumoral functional profile of tumor‐conditioned macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of this compound in the treatment of chronic fatigue syndrome/myalgic encephalomyelitis (CFS/ME) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Effect of disease duration in a randomized Phase III trial of this compound, an immune modulator for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome | PLOS One [journals.plos.org]
- 6. Effect of disease duration in a randomized Phase III trial of this compound, an immune modulator for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. poly(I:C) and LPS induce distinct IRF3 and NF-kappaB signaling during type-I IFN and TNF responses in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An in vitro test system for compounds that modulate human inflammatory macrophage polarization | Semantic Scholar [semanticscholar.org]
- 9. Poly-ICLC, a TLR3 Agonist, Induces Transient Innate Immune Responses in Patients With Treated HIV-Infection: A Randomized Double-Blinded Placebo Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Arginine-Based Poly(I:C)-Loaded Nanocomplexes for the Polarization of Macrophages Toward M1-Antitumoral Effectors [frontiersin.org]
- 11. This compound Induces Antiviral Activities in Human Pancreatic Cancer Cells: Opening for an Anti-COVID-19 Opportunity in Cancer Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immune complex-driven generation of human macrophages with anti-inflammatory and growth-promoting activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A clinical grade poly I:C-analogue (Ampligen) promotes optimal DC maturation and Th1-type T cell responses of healthy donors and cancer patients in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PolyI:C plus IL-2 or IL-12 induce IFN-gamma production by human NK cells via autocrine IFN-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Poly(I:C) drives type I IFN- and TGFβ-mediated inflammation and dermal fibrosis simulating altered gene expression in systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dendritic cell maturation with poly(I:C)-based versus PGE2-based cytokine combinations results in differential functional characteristics relevant to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative study of dendritic cells matured by using IL-1β, IL-6, TNF-α and prostaglandins E2 for different time span - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound (Ampligen®) Enhances Numbers of Peripheral B Cells and Is Associated with Longer Survival in Patients with Locally Advanced and Metastasized Pancreatic Cancer Pre-Treated with FOLFIRINOX: A Single-Center Named Patient Program - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunomodulatory effects of poly(I,C)-LC in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Classic and new mediators for in vitro modelling of human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Rintatolimod: A Comparative Guide to its Specific Agonist Activity on TLR3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rintatolimod's performance as a specific Toll-like receptor 3 (TLR3) agonist against other alternatives, primarily the widely-used synthetic double-stranded RNA (dsRNA) analog, polyinosinic:polycytidylic acid (poly(I:C)). The information presented is supported by a summary of its mechanism and available data, alongside detailed experimental protocols for validation.
Introduction to this compound
This compound (trade name Ampligen®) is a mismatched dsRNA molecule designed as a selective TLR3 agonist.[1][2] Its unique structure, which incorporates regularly spaced uridine mismatches in the polycytidine strand of a poly(I):poly(C) duplex, confers a high degree of specificity for TLR3.[3] This specificity is a key differentiator from other dsRNA molecules like poly(I:C), which are known to activate other pattern recognition receptors.
Mechanism of Action: Specificity for TLR3
This compound's primary mechanism of action is the activation of the innate immune system through TLR3.[1] TLR3 is a pattern recognition receptor that recognizes dsRNA, a molecular pattern associated with viral infections.[1] Upon binding to TLR3, this compound induces a signaling cascade that leads to the production of interferons and other cytokines, enhancing the activity of natural killer (NK) cells and cytotoxic T-lymphocytes.[1]
A critical distinction of this compound is its restricted activity to TLR3, avoiding the activation of cytosolic helicases such as RIG-I (retinoic acid-inducible gene I) and MDA5 (melanoma differentiation-associated protein 5).[1] In contrast, poly(I:C) is known to activate not only TLR3 but also RIG-I and MDA5.[4] This broader activation by poly(I:C) can lead to a more intense and potentially toxic pro-inflammatory response. This compound's selectivity for TLR3 is believed to contribute to its more favorable safety profile observed in clinical trials by minimizing the induction of certain pro-inflammatory cytokines.[1][3][4]
Comparative Data: this compound vs. Other TLR3 Agonists
While direct head-to-head quantitative data for cytokine induction and receptor binding affinity between this compound and other TLR3 agonists in the same experimental settings are not extensively available in publicly accessible literature, the qualitative differences are well-documented. The following tables summarize the key distinctions based on the available information.
Table 1: Comparison of Receptor Activation and Signaling Pathways
| Feature | This compound | Poly(I:C) | Other Synthetic dsRNA Analogs (e.g., Hiltonol, ARNAX) |
| Primary Receptor(s) | TLR3 | TLR3, RIG-I, MDA5 | Primarily TLR3, with varying degrees of off-target effects |
| Signaling Adaptor(s) | TRIF | TRIF, MAVS | Primarily TRIF |
| Downstream Signaling | MyD88-independent | MyD88-independent (TLR3) and MAVS-dependent (RIG-I/MDA5) | Primarily MyD88-independent |
Table 2: Comparison of Biological Responses
| Feature | This compound | Poly(I:C) | Other Synthetic dsRNA Analogs |
| Interferon Induction | Induces Type I Interferons (e.g., IFN-β) | Potent inducer of Type I Interferons | Varying potency of Interferon induction |
| Pro-inflammatory Cytokine Profile | Reduced induction of certain pro-inflammatory cytokines (e.g., TNF-α, IL-6) | Broad and potent induction of pro-inflammatory cytokines | Varies depending on the specific analog |
| Safety Profile | Generally well-tolerated in clinical trials | Associated with higher systemic toxicity | Varies; some designed for improved safety |
| Clinical Applications | Investigated for Chronic Fatigue Syndrome/Myalgic Encephalomyelitis (CFS/ME), cancer, and viral infections | Widely used as a research tool and in pre-clinical studies; limited clinical use due to toxicity | Explored as vaccine adjuvants and in cancer immunotherapy |
Experimental Protocols
The following are detailed methodologies for key experiments to validate and compare the specific agonist activity of this compound on TLR3.
Cell-Based TLR3 Activation Assay (Luciferase Reporter Assay)
This assay quantitatively measures the activation of the TLR3 signaling pathway in response to an agonist.
-
Cell Line: Human embryonic kidney (HEK) 293 cells stably co-transfected with human TLR3 and a reporter plasmid containing an NF-κB-inducible luciferase gene.
-
Methodology:
-
Seed the HEK293-TLR3 reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the comparator agonist (e.g., poly(I:C)) in complete culture medium.
-
Remove the culture medium from the cells and add 100 µL of the agonist dilutions to the respective wells. Include a vehicle control (medium only).
-
Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.
-
After incubation, lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysate to a white-walled 96-well luminometer plate.
-
Add a luciferase substrate solution to each well.
-
Immediately measure the luminescence using a plate luminometer.
-
Data Analysis: Express the results as fold induction of luciferase activity relative to the vehicle control.
-
Quantification of Cytokine Induction by ELISA
This protocol measures the secretion of specific cytokines (e.g., IFN-β, TNF-α, IL-6) from immune cells following agonist stimulation.
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or monocyte-derived dendritic cells (mo-DCs).
-
Methodology:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. To generate mo-DCs, culture isolated monocytes with GM-CSF and IL-4 for 5-7 days.
-
Plate the cells (e.g., 1 x 10^6 cells/well in a 24-well plate) and allow them to adhere for 2 hours.
-
Stimulate the cells with various concentrations of this compound or poly(I:C) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the concentration of IFN-β, TNF-α, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Generate dose-response curves for each agonist and cytokine.
-
Analysis of IRF3 Phosphorylation by Western Blot
This method assesses the activation of a key downstream transcription factor in the TLR3 signaling pathway.
-
Cell Line: A human cell line expressing TLR3, such as THP-1 (monocytic cell line) or mo-DCs.
-
Methodology:
-
Plate the cells and stimulate with this compound or poly(I:C) for a time course (e.g., 0, 30, 60, 120 minutes).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated IRF3 (p-IRF3) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total IRF3 and a loading control (e.g., β-actin or GAPDH).
-
Data Analysis: Quantify the band intensities and express the results as the ratio of p-IRF3 to total IRF3.
-
Assessment of RIG-I/MDA5 Activation
To confirm the specificity of this compound, its inability to activate RIG-I and MDA5 can be demonstrated using reporter assays in cells specifically expressing these receptors or by measuring the expression of genes known to be downstream of RIG-I/MDA5 signaling.
-
Cell Line: HEK293 cells stably expressing RIG-I or MDA5 and an IFN-β promoter-luciferase reporter construct.
-
Methodology:
-
Follow a similar protocol to the TLR3 activation assay described above, using the specific RIG-I or MDA5 expressing cell lines.
-
Stimulate the cells with this compound and a known RIG-I/MDA5 agonist (e.g., high molecular weight poly(I:C) or 5'ppp-dsRNA) as a positive control.
-
Measure luciferase activity as an indicator of receptor activation.
-
Alternatively, stimulate immune cells (e.g., PBMCs) and measure the mRNA expression of RIG-I and MDA5 target genes (e.g., IFIT1) by qRT-PCR.
-
Data Analysis: Compare the level of reporter gene expression or target gene induction between this compound and the positive control.
-
Visualizations
Signaling Pathways
Caption: this compound-specific TLR3 signaling pathway.
Caption: Comparative signaling of this compound and Poly(I:C).
Experimental Workflow
Caption: Workflow for comparing TLR3 agonist activity.
References
- 1. Efficacy of this compound in the treatment of chronic fatigue syndrome/myalgic encephalomyelitis (CFS/ME) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A double-blind, placebo-controlled, randomized, clinical trial of the TLR-3 agonist this compound in severe cases of chronic fatigue syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Rintatolimod and Other Synthetic dsRNA Analogs in Immunological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rintatolimod (Ampligen®) against other synthetic double-stranded RNA (dsRNA) analogs, such as Poly-ICLC (Hiltonol®) and Poly(I:C), focusing on their immunological effects. The information presented is supported by experimental data to aid in the selection of appropriate tools for immunological studies.
Introduction to Synthetic dsRNA Analogs
Synthetic dsRNA molecules are potent immunomodulators that mimic viral dsRNA, a key pathogen-associated molecular pattern (PAMP). This mimicry allows them to activate the innate immune system through various pattern recognition receptors (PRRs), leading to the induction of interferons, pro-inflammatory cytokines, and the activation of a cascade of immune responses. These properties make them valuable tools in immunology research and as potential therapeutic agents, particularly in oncology and virology.
Mechanism of Action: A Tale of Two Pathways
The primary distinction between this compound and other synthetic dsRNA analogs lies in their receptor activation profiles. While all are recognized by the immune system as viral mimics, their interaction with specific PRRs differs significantly, leading to distinct downstream signaling and immunological outcomes.
This compound (Poly I:Poly C12U): The Selective TLR3 Agonist
This compound is a mismatched dsRNA molecule specifically designed to be a selective agonist for Toll-like Receptor 3 (TLR3).[1][2][3] TLR3 is located in the endosomal compartment of immune cells like dendritic cells and macrophages. Upon binding to this compound, TLR3 signals exclusively through the TRIF (TIR-domain-containing adapter-inducing interferon-β) pathway.[3] This pathway is known to minimize the expression of systemic pro-inflammatory cytokines that are typically associated with the MyD88-dependent pathway, which is activated by many other TLRs.[1][3] A key feature of this compound is its inability to activate cytosolic helicases such as RIG-I and MDA5.[1][3] This selective activation of the TRIF pathway is believed to contribute to this compound's improved safety profile compared to other dsRNA analogs.[1][2]
Poly-ICLC and Poly(I:C): Broad-Spectrum PRR Agonists
In contrast to this compound, Poly(I:C) and its stabilized derivative, Poly-ICLC, are known to activate a broader array of PRRs. In addition to the endosomal TLR3, they also activate the cytosolic RNA helicases, Melanoma Differentiation-Associated protein 5 (MDA5) and Retinoic acid-Inducible Gene-I (RIG-I).[4][5] This multi-receptor engagement leads to the activation of both the TRIF and MAVS (Mitochondrial Antiviral-Signaling protein) signaling pathways. The activation of MDA5 and RIG-I can lead to a more robust and widespread inflammatory response, which, while potentially beneficial in some therapeutic contexts, has also been associated with increased toxicity and the risk of a "cytokine storm".[6]
The following diagram illustrates the distinct signaling pathways activated by this compound versus Poly-ICLC and Poly(I:C).
Comparative Immunological Effects
The differential receptor activation by these dsRNA analogs translates into distinct profiles of cytokine induction and immune cell activation.
Cytokine Induction
While direct comparative studies providing quantitative data on cytokine induction by this compound versus other dsRNA analogs are limited in the public domain, the known mechanisms of action suggest a significant difference in the resulting cytokine profiles.
Table 1: Qualitative Comparison of Cytokine Induction
| Feature | This compound (Poly I:Poly C12U) | Poly-ICLC / Poly(I:C) |
| Primary Receptors | TLR3[1][2][3] | TLR3, MDA5, RIG-I[4][5] |
| Signaling Pathways | TRIF-dependent[3] | TRIF and MAVS-dependent |
| Type I Interferon (IFN-α, IFN-β) Induction | Moderate to Strong | Strong |
| Pro-inflammatory Cytokine (TNF-α, IL-6) Induction | Minimized[1][2] | Strong[6] |
| Associated Toxicity | Generally well-tolerated[1] | Potential for "cytokine storm"[6] |
Studies on Poly(I:C) have shown that it can induce a wide range of cytokines, including TNF-α, IL-1β, IL-6, and IL-15.[4] The stabilized form, Poly-ICLC, is also a potent inducer of Type I and Type II interferons.[7] In contrast, this compound's selective activation of the TRIF pathway is reported to result in a reduction of systemic inflammatory cytokines, which is a key factor in its improved safety profile observed in clinical trials.[1][2]
Immune Cell Activation
Synthetic dsRNA analogs are potent activators of various immune cells, most notably natural killer (NK) cells and dendritic cells (DCs).
Natural Killer (NK) Cell Activation:
Dendritic Cell (DC) Maturation:
Poly(I:C) is a well-established agent for inducing the maturation of DCs, leading to the upregulation of co-stimulatory molecules (CD80, CD86), production of IL-12, and enhanced antigen presentation capabilities.[4] This makes it a common component in protocols for generating mature DCs for cancer vaccines. This compound, through its activation of TLR3 on DCs, is also expected to promote DC maturation and a Th1-type T cell response.[9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of immunological studies. Below are outlines of common experimental protocols used to assess the effects of synthetic dsRNA analogs.
In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is a standard method to assess the cytokine response to immunomodulatory compounds.
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[10]
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. Plate the cells at a density of 1 x 10^6 cells/well in a 96-well plate.[10]
-
Stimulation: Add the synthetic dsRNA analogs (this compound, Poly-ICLC, or Poly(I:C)) at desired final concentrations (e.g., 1, 10, 100 µg/mL). Include a media-only control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 6, 12, 24 hours) to measure cytokine production.[11]
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant for cytokine analysis.
The following diagram outlines the general workflow for in vitro PBMC stimulation and analysis.
Quantification of Cytokines by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying specific cytokines in biological fluids.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-α) and incubate overnight.[12]
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.[12]
-
Sample Incubation: Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells and incubate.
-
Detection: Add a biotinylated detection antibody specific for the cytokine, followed by an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and stop the reaction.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.[13]
NK Cell Activation and Cytotoxicity Assay by Flow Cytometry
This protocol allows for the assessment of NK cell activation and their ability to kill target cells.
-
Effector and Target Cell Preparation: Isolate PBMCs (effector cells) and prepare a target cell line (e.g., K562, a cell line sensitive to NK cell-mediated lysis).[14]
-
Co-culture: Co-culture the PBMCs with the target cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1) in the presence of the dsRNA analog.
-
Staining: After an appropriate incubation period (e.g., 4-6 hours), stain the cells with fluorescently labeled antibodies against NK cell markers (e.g., CD3-, CD56+), activation markers (e.g., CD69, CD107a), and a viability dye to identify dead target cells.[15]
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Analyze the data to determine the percentage of activated NK cells (e.g., CD69+ NK cells) and the percentage of target cell lysis.[15]
Conclusion
This compound distinguishes itself from other synthetic dsRNA analogs like Poly-ICLC and Poly(I:C) through its selective activation of TLR3. This targeted approach is associated with a more favorable safety profile due to the minimized induction of a broad pro-inflammatory cytokine response. While all these molecules are potent activators of innate immunity, the choice of a specific dsRNA analog should be guided by the specific research question and the desired immunological outcome. For applications where a broad and potent inflammatory response is desired, such as in certain vaccine adjuvant or oncology settings, Poly-ICLC or Poly(I:C) may be suitable. However, for studies requiring a more controlled and targeted activation of the innate immune system with a potentially better safety margin, this compound presents a compelling alternative. Further head-to-head comparative studies are warranted to provide a more detailed quantitative understanding of the differences in their immunological effects.
References
- 1. Functional Analysis of Human NK cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of disease duration in a randomized Phase III trial of this compound, an immune modulator for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome | PLOS One [journals.plos.org]
- 3. Efficacy of this compound in the treatment of chronic fatigue syndrome/myalgic encephalomyelitis (CFS/ME) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A systematic review on poly(I:C) and poly-ICLC in glioblastoma: adjuvants coordinating the unlocking of immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. communities.springernature.com [communities.springernature.com]
- 7. IT-33: USE OF IFN-ALPHA AND POLY-ICLC AS CHEMOKINE MODULATORS FOR IMMUNOTHERAPY IN GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Divergence in activation by poly I:C of human natural killer and killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytokine Inductions and Intracellular Signal Profiles by Stimulation of dsRNA and SEB in the Macrophages and Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. Flow Cytometry-based Assay for the Monitoring of NK Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Cross-validation of Rintatolimod's antiviral efficacy in multiple cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the antiviral efficacy of Rintatolimod, a selective Toll-like receptor 3 (TLR3) agonist, in various cell lines. By objectively comparing its performance with established antiviral alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers and professionals in the field of virology and drug development.
Mechanism of Action: TLR3-Mediated Innate Immunity
This compound, a synthetic double-stranded RNA (dsRNA), exerts its antiviral effects by activating the innate immune system. It specifically binds to and activates Toll-like receptor 3 (TLR3), a pattern recognition receptor that recognizes dsRNA, a common molecular signature of viral replication. This interaction triggers a downstream signaling cascade, primarily through the TRIF-dependent pathway, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines. These signaling molecules, in turn, induce an antiviral state in target cells and stimulate adaptive immune responses, ultimately inhibiting viral replication and spread.[1][2][3] One of the key enzymes induced is RNase L, which can degrade both viral and cellular RNA, thereby halting viral replication.[1][3]
Quantitative Comparison of Antiviral Efficacy
Table 1: Antiviral Efficacy against SARS-CoV-2 (Vero E6 Cells)
| Compound | Mechanism of Action | EC50 (µM) | Reference |
| This compound | TLR3 Agonist | Data not available | - |
| Poly I:C | TLR3 Agonist | Data not available | - |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) inhibitor | 0.77 - 6.6 | [4] |
Note: One study reported that this compound was highly effective against human coronavirus OC43 at achievable human doses, but a specific EC50 value was not provided.[3] Another study on human pancreatic cancer cells showed this compound induces an antiviral state, but did not directly measure efficacy against SARS-CoV-2.[1][5][6]
Table 2: Antiviral Efficacy against Influenza A Virus (MDCK Cells)
| Compound | Mechanism of Action | EC50 (µM) | Reference |
| This compound | TLR3 Agonist | Data not available | - |
| Poly I:C | TLR3 Agonist | Data not available | - |
| Oseltamivir | Neuraminidase inhibitor | ~0.02 - 0.8 (nM) | [7] |
| ATR-002 | MEK-inhibitor | Data not available | [8] |
Note: Studies have shown that Poly I:C treatment can induce an antiviral interferon response in airway epithelial cells, suggesting a protective effect against influenza virus.[8]
Table 3: Antiviral Efficacy against Coxsackievirus B3 (HeLa Cells)
| Compound | Mechanism of Action | EC50 (µM) | Reference |
| This compound | TLR3 Agonist | Data not available | - |
| Poly I:C | TLR3 Agonist | Data not available | - |
| Ribavirin | IMP dehydrogenase inhibitor | Data not available in HeLa, effective in human myocardial fibroblasts | [9][10] |
| Ethyl 3-hydroxyhexanoate | Viral RNA replication inhibitor | 1.2 | [9] |
Table 4: Antiviral Efficacy against Ebola Virus (Vero Cells)
| Compound | Mechanism of Action | EC50 (µM) | Reference |
| This compound | TLR3 Agonist | Data not available (100% protection in mice) | [12][13][14] |
| Poly I:C | TLR3 Agonist | Data not available | - |
| Favipiravir | RNA-dependent RNA polymerase (RdRp) inhibitor | ~21 (µg/mL) | [15] |
| GS-5734 (Remdesivir precursor) | RNA-dependent RNA polymerase (RdRp) inhibitor | 0.086 - 0.14 | [15] |
Note: In a mouse model of Ebola virus infection, this compound demonstrated 100% protection at a well-tolerated human clinical dose.[12][13][14] In vitro studies with various small molecules have shown a range of EC50 values against Ebola virus.[15]
Experimental Protocols
Plaque Reduction Assay
This assay is a standard method to quantify the number of infectious virus particles and to determine the antiviral activity of a compound.
Materials:
-
6-well plates
-
Confluent monolayer of susceptible host cells (e.g., Vero E6, MDCK, HeLa)
-
Virus stock of known titer
-
Test compound (this compound or comparator)
-
Cell culture medium (e.g., DMEM) with and without serum
-
Phosphate-buffered saline (PBS)
-
Overlay medium (e.g., 1% methylcellulose or agarose in culture medium)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed the appropriate host cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compound in serum-free medium.
-
Infection: Remove the growth medium from the cell monolayers and wash with PBS. Infect the cells with a known amount of virus (multiplicity of infection, MOI) for 1 hour at 37°C. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Compound Treatment: After the incubation period, remove the virus inoculum and add the different concentrations of the test compound to the respective wells.
-
Overlay: Add the overlay medium to each well. This semi-solid medium restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Fixation and Staining: After incubation, remove the overlay medium, fix the cells with the fixative solution, and then stain with the crystal violet solution.
-
Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus control. The 50% effective concentration (EC50) is determined by plotting the percentage of plaque reduction against the compound concentration.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is used to assess the cytotoxicity of the antiviral compounds and can also be adapted to measure the protective effect of a compound against virus-induced cell death.
Materials:
-
96-well plates
-
Host cells
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include a cell-only control.
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%. For antiviral efficacy, the protective effect can be measured by the increase in cell viability in virus-infected, compound-treated wells compared to infected, untreated wells.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate this compound's signaling pathway and a typical experimental workflow for assessing antiviral efficacy.
References
- 1. This compound Induces Antiviral Activities in Human Pancreatic Cancer Cells: Opening for an Anti-COVID-19 Opportunity in Cancer Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound in the treatment of chronic fatigue syndrome/myalgic encephalomyelitis (CFS/ME) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.eur.nl [pure.eur.nl]
- 6. RePub, Erasmus University Repository: this compound induces antiviral activities in human pancreatic cancer cells [repub.eur.nl]
- 7. researchgate.net [researchgate.net]
- 8. Antiviral efficacy against influenza virus and pharmacokinetic analysis of a novel MEK-inhibitor, ATR-002, in cell culture and in the mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Antiviral Activity of Ethyl 3-Hydroxyhexanoate Against Coxsackievirus B Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Miltefosine reduces coxsackievirus B3 lethality of mice with enhanced STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HeLa cell heterogeneity and coxsackievirus B3 cytopathic effect: implications for inter-laboratory reproducibility of results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ebola virus disease: In vivo protection provided by the PAMP restricted TLR3 agonist this compound and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iris.unica.it [iris.unica.it]
- 14. This compound protects mice from Ebola virus infection through double mechanism of action | BioWorld [bioworld.com]
- 15. Antiviral Agents Against Ebola Virus Infection: Repositioning Old Drugs and Finding Novel Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Rintatolimod and Other Novel Immunomodulatory Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunomodulatory therapeutics, a growing number of novel agents are emerging, offering diverse mechanisms to tackle a range of diseases from chronic fatigue syndrome (CFS) to cancer and autoimmune disorders. This guide provides a comparative analysis of Rintatolimod (Ampligen®), a Toll-like receptor 3 (TLR3) agonist, with other notable immunomodulatory agents, Poly-ICLC and Vidofludimus (IMU-838). The comparison is based on their mechanisms of action, clinical trial data, and safety profiles, with a focus on providing researchers with the necessary information to evaluate their potential applications.
Mechanism of Action: A Tale of Different Pathways
The immunomodulatory effects of this compound, Poly-ICLC, and Vidofludimus stem from their distinct interactions with the immune system.
This compound is a synthetic double-stranded RNA (dsRNA) that selectively activates Toll-like receptor 3 (TLR3).[1][2][3] This activation mimics a viral infection, triggering a cascade of innate immune responses.[2] A key feature of this compound is its restricted agonistic activity to TLR3, which minimizes the induction of inflammatory cytokines often associated with other dsRNA molecules that activate cytosolic helicases.[1] The downstream signaling is primarily mediated through the TRIF-dependent pathway, leading to the production of interferons and activation of natural killer (NK) cells and cytotoxic T-lymphocytes.[2][4]
Poly-ICLC is another synthetic dsRNA viral mimic, but with a broader mechanism of action. It acts as a ligand for both TLR3 and the cytosolic helicase melanoma differentiation-associated gene 5 (MDA5).[5][6] This dual activation leads to a more comprehensive immune response, including the activation of dendritic cells and the generation of a T helper 1 (Th1) polarized cytotoxic T-lymphocyte response.[6]
Vidofludimus (IMU-838) , in contrast, is an orally administered small-molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[7][8] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for the proliferation of activated lymphocytes.[7] By inhibiting DHODH, Vidofludimus curtails the expansion of pathogenic T and B cells.[7] Furthermore, Vidofludimus has a dual mechanism of action, as it also activates the nuclear receptor-related 1 (Nurr1), a transcription factor with neuroprotective and anti-inflammatory properties.[7]
Quantitative Data Summary
The following tables summarize the available quantitative data from clinical trials for this compound, Poly-ICLC, and Vidofludimus.
Table 1: Efficacy Data from Clinical Trials
| Agent | Indication | Trial Phase | Key Efficacy Endpoint(s) | Results | p-value |
| This compound | Chronic Fatigue Syndrome/Myalgic Encephalomyelitis (CFS/ME) | Phase III (AMP-516) | Change in exercise tolerance (ET) at Week 40 | 21.3% placebo-adjusted improvement in the intention-to-treat analysis.[1][9] | 0.047[1][9] |
| Reduction in concomitant medication usage | Statistically significant reduction compared to placebo.[9] | 0.048[9] | |||
| Poly-ICLC | Solid Cancers (Head and Neck Squamous Cell Cancer, Melanoma) | Pilot | Clinical Benefit | 1 patient achieved stable disease with a progression-free survival of 6 months.[6] | N/A |
| HIV (cART-treated) | Randomized, Placebo-Controlled | Change in CD4+ T cell count | No statistically significant change from baseline.[5] | N/A | |
| Vidofludimus (IMU-838) | Relapsing Multiple Sclerosis (RMS) | Phase 2 (EMPhASIS) | Cumulative number of combined unique active (CUA) MRI lesions at 24 weeks | 70% reduction with 30 mg dose and 62% reduction with 45 mg dose compared to placebo.[10][11] | 30mg: <0.0001, 45mg: 0.0002[11] |
| Progressive Multiple Sclerosis (PMS) | Phase 2 (CALLIPER) | 24-week confirmed disability worsening (24wCDW) | 20% relative risk reduction in the overall PMS population and 30% in the primary progressive MS (PPMS) subpopulation compared to placebo.[12] | N/A |
Table 2: Safety and Tolerability Data
| Agent | Indication(s) | Common Adverse Events (Grade 1/2) | Serious Adverse Events (Grade 3 or higher) |
| This compound | CFS/ME | Generally well-tolerated with a low incidence of clinical toxicity.[13] 99% of patients reported at least one adverse event (vs. 97% in placebo).[9][14] | No serious safety issues reported after approximately 75,000 doses.[13] |
| Poly-ICLC | HIV, Solid Cancers | Injection site reactions (pain, erythema), low-grade fever, fatigue.[5][6] | One case of transient Grade 3 neutropenia was reported in the HIV trial.[5] |
| Vidofludimus (IMU-838) | Relapsing and Progressive Multiple Sclerosis | Headache, nasopharyngitis.[10] | Three serious treatment-emergent adverse events were reported in the 30 mg and placebo groups in the EMPhASIS trial (none in the 45 mg group).[10] In the CALLIPER trial, serious adverse events were rare and occurred at similar frequencies in the treatment and placebo arms (8.1% vs. 6.5%).[12] |
Experimental Protocols
Detailed methodologies for key experiments cited are crucial for the replication and validation of findings.
This compound: Phase III Trial in CFS/ME (AMP-516)
-
Objective: To evaluate the efficacy and safety of this compound in patients with severe CFS/ME.
-
Study Design: A prospective, double-blind, randomized, placebo-controlled trial.
-
Participants: 234 subjects with long-standing, debilitating CFS/ME were randomized to receive either this compound (400 mg) or a placebo intravenously twice weekly for 40 weeks.[9]
-
Primary Endpoint Measurement (Exercise Tolerance):
-
Patients performed a symptom-limited, incremental exercise test on a treadmill using a modified Bruce protocol.
-
The test was terminated upon the patient's request due to fatigue or other symptoms, or by the supervising physician for safety reasons.
-
Exercise tolerance was quantified as the total duration of exercise in seconds.
-
Measurements were taken at baseline and at week 40.
-
-
Data Analysis: The primary efficacy analysis was the intra-patient change from baseline in exercise tolerance at week 40, comparing the this compound and placebo groups using an analysis of covariance.
Poly-ICLC: Pilot Trial in Solid Cancers
-
Objective: To evaluate the safety and immunomodulatory effects of intratumoral and intramuscular Poly-ICLC in patients with recurrent metastatic solid tumors.
-
Study Design: An open-label, single-arm pilot study.
-
Treatment Regimen:
-
Immune Response Evaluation:
-
Tumor biopsies were collected before and after treatment.
-
Immunohistochemistry (IHC) was performed to quantify the infiltration of immune cells (e.g., CD4+, CD8+ T cells) and the expression of immune checkpoint molecules (e.g., PD-1, PD-L1).
-
RNA sequencing (RNA-seq) was conducted on tumor tissue and peripheral blood mononuclear cells (PBMCs) to analyze changes in gene expression related to immune activation.
-
Vidofludimus (IMU-838): Phase 2 Trial in Relapsing MS (EMPhASIS)
-
Objective: To assess the efficacy, safety, and tolerability of two oral doses of Vidofludimus in patients with relapsing-remitting multiple sclerosis (RRMS).
-
Study Design: A multicenter, double-blind, placebo-controlled, randomized, parallel-group trial.[15]
-
Participants: 269 adult patients with RRMS were randomized to receive placebo, 30 mg, or 45 mg of Vidofludimus once daily for 24 weeks.[16]
-
Primary Endpoint Measurement (MRI Lesions):
-
Patients underwent brain magnetic resonance imaging (MRI) scans at baseline and at specified intervals throughout the 24-week treatment period.
-
The primary endpoint was the cumulative number of combined unique active (CUA) MRI lesions, defined as new or enlarging T2 lesions and gadolinium-enhancing T1 lesions.
-
-
Data Analysis: The cumulative number of CUA lesions was compared between each Vidofludimus dose group and the placebo group using a negative binomial regression model.
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways and experimental designs provide a clearer understanding of the agents' mechanisms and the studies conducted.
Caption: this compound's signaling pathway via TLR3 activation.
Caption: Poly-ICLC's dual signaling through TLR3 and MDA5.
Caption: Vidofludimus's dual mechanism of action.
Caption: General workflow for a randomized controlled clinical trial.
Conclusion
This compound, Poly-ICLC, and Vidofludimus represent distinct approaches to immunomodulation. This compound's selective TLR3 agonism offers a targeted way to stimulate the innate immune system, with demonstrated efficacy in improving exercise tolerance in CFS/ME patients. Poly-ICLC provides a broader activation of innate immunity through both TLR3 and MDA5, showing potential in oncology and infectious diseases. Vidofludimus presents a dual-action mechanism, combining immunosuppression via DHODH inhibition with potential neuroprotection through Nurr1 activation, which has shown promise in treating multiple sclerosis.
The choice of an immunomodulatory agent for a specific therapeutic application will depend on the desired immunological outcome, the disease context, and the safety considerations. The data presented in this guide aims to provide a foundation for researchers and drug development professionals to make informed decisions in this rapidly evolving field. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these and other novel immunomodulatory agents.
References
- 1. Efficacy of this compound in the treatment of chronic fatigue syndrome/myalgic encephalomyelitis (CFS/ME) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Ampligen - MEpedia [me-pedia.org]
- 4. This compound Induces Antiviral Activities in Human Pancreatic Cancer Cells: Opening for an Anti-COVID-19 Opportunity in Cancer Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly-ICLC, a TLR3 Agonist, Induces Transient Innate Immune Responses in Patients With Treated HIV-Infection: A Randomized Double-Blinded Placebo Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Vidofludimus - Wikipedia [en.wikipedia.org]
- 8. imux.com [imux.com]
- 9. A Double-Blind, Placebo-Controlled, Randomized, Clinical Trial of the TLR-3 Agonist this compound in Severe Cases of Chronic Fatigue Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. A double‐blind, randomized, placebo‐controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor vidofludimus calcium in relapsing‐remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunic Announces Vidofludimus Calcium Reduced Risk of Disability Worsening by 30% in Primary Progressive Multiple Sclerosis Patients from Phase 2 CALLIPER Trial [prnewswire.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. A Double-Blind, Placebo-Controlled, Randomized, Clinical Trial of the TLR-3 Agonist this compound in Severe Cases of Chronic Fatigue Syndrome | PLOS One [journals.plos.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Safety and Dose-Response of Vidofludimus Calcium in Relapsing Multiple Sclerosis: Extended Results of a Placebo-Controlled Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head In Vitro Comparison of Rintatolimod and Other TLR Agonist Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Rintatolimod (a selective Toll-like Receptor 3 agonist) with other prominent TLR agonists. The data herein is synthesized from multiple studies to offer a comparative overview of their performance in activating immune responses. Direct comparisons should be interpreted with caution due to variations in experimental conditions across different studies.
Introduction to TLR Agonists
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system. They recognize pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), initiating signaling cascades that lead to the production of inflammatory cytokines and the activation of adaptive immunity. TLR agonists are molecules that bind to and activate these receptors, making them attractive candidates for development as vaccine adjuvants, immunotherapies for cancer, and treatments for viral diseases.
This guide focuses on the in vitro activity of this compound and compares it to other well-characterized TLR agonists, including:
-
Poly(I:C): A synthetic analog of double-stranded RNA (dsRNA) that, like this compound, primarily activates TLR3. However, Poly(I:C) can also activate other intracellular sensors like MDA5 and RIG-I.[1][2]
-
Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria and a potent activator of TLR4.
-
Imiquimod and R848 (Resiquimod): Synthetic imidazoquinoline compounds that activate TLR7 and TLR7/8, respectively, recognizing single-stranded RNA (ssRNA).
-
CpG ODN: Synthetic oligodeoxynucleotides containing unmethylated CpG motifs that mimic bacterial DNA and activate TLR9.
Comparative Performance: Cytokine Induction
The induction of cytokines is a key measure of TLR agonist activity. The tables below summarize quantitative data on the in vitro induction of key cytokines by this compound and other TLR agonists in human peripheral blood mononuclear cells (PBMCs) and dendritic cells (DCs).
Note: The data presented is compiled from various sources. Experimental conditions such as cell type, agonist concentration, and incubation time may vary between studies, affecting direct comparability.
This compound (TLR3 Agonist)
This compound is a selective TLR3 agonist that induces a distinct cytokine profile. Unlike Poly(I:C), this compound's activity is restricted to TLR3, leading to a reduction in systemic inflammatory cytokines by avoiding the activation of cytosolic helicases MDA5 and RIG-I.[1][3] This selective activation of the TRIF-dependent pathway is believed to contribute to its favorable safety profile.[1][4] In vitro studies have shown that this compound treatment of human pancreatic cancer cells leads to a significant upregulation of various cytokines and chemokines, most notably a more than 200-fold increase in CXCL10.[5]
| Cytokine | Cell Type | This compound Concentration | Fold Increase (vs. control) | Reference |
| CXCL10 | Human Pancreatic Cancer Cells | Not Specified | >200 | [5] |
| HLA-B | Human Pancreatic Cancer Cells | Not Specified | >20 | [5] |
Poly(I:C) (TLR3 Agonist)
Poly(I:C) is a well-known TLR3 agonist that also activates other dsRNA sensors. This broader activity can lead to a more robust, but potentially less targeted, inflammatory response compared to this compound.
Quantitative data for direct comparison with other TLR agonists in a standardized in vitro assay was not available in the provided search results.
Lipopolysaccharide (LPS) (TLR4 Agonist)
LPS is a potent inducer of a wide range of pro-inflammatory cytokines from various immune cells.
| Cytokine | Cell Type | LPS Concentration | Incubation Time | Fold Increase / Concentration | Reference |
| IL-6 | Human PBMCs | 10 µg/ml | Not Specified | 15.01 ± 1.15 ng/ml | [6] |
| TNF-α | Human PBMCs | 10 µg/ml | Not Specified | 1.16 ± 0.10 ng/ml | [6] |
| IL-1β | Human PBMCs | Not Specified | Not Specified | Not Specified | [7] |
Imiquimod (TLR7) and R848 (TLR7/8) Agonists
These small molecule agonists are potent inducers of Type I interferons and other pro-inflammatory cytokines.
| Cytokine | Agonist | Cell Type | Agonist Concentration | Incubation Time | Concentration / Fold Increase | Reference |
| IFN-α | Imiquimod/R848 | Not Specified | Not Specified | Not Specified | Potent Induction | [8] |
| IL-6 | Imiquimod/R848 | Not Specified | Not Specified | Not Specified | Potent Induction | [8] |
| TNF-α | Imiquimod/R848 | Not Specified | Not Specified | Not Specified | Potent Induction | [8] |
| IL-10 | R848 | Human moDCs | Not Specified | Not Specified | Induced | [9] |
| IL-12 | R848 | Human moDCs | Not Specified | Not Specified | Induced | [9] |
| IL-23 | R848 | Human moDCs | Not Specified | Not Specified | Induced | [9] |
CpG ODN (TLR9 Agonist)
CpG ODNs are known for their ability to induce a Th1-polarizing immune response, characterized by the production of IFN-γ and IL-12.
| Cytokine | Agonist | Cell Type | Agonist Concentration | Incubation Time | Concentration / Fold Increase | Reference |
| IL-6 | CpG | Human PBMCs | Not Specified | 12h | Downregulated | [7] |
| TNF-α | CpG | Human PBMCs | Not Specified | 12h & 18h | No significant change | [7] |
| IFN-γ | CpG | Not Specified | Not Specified | Not Specified | Induced | [10] |
| IL-12 | CpG | Not Specified | Not Specified | Not Specified | Induced | [10] |
Signaling Pathways
The signaling pathways activated by TLR agonists determine the resulting immune response. Below are simplified diagrams of the signaling cascades initiated by this compound (TLR3) and other TLR agonists.
References
- 1. Effect of disease duration in a randomized Phase III trial of this compound, an immune modulator for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome | PLOS One [journals.plos.org]
- 2. Efficacy of this compound in the treatment of chronic fatigue syndrome/myalgic encephalomyelitis (CFS/ME) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of disease duration in a randomized Phase III trial of this compound, an immune modulator for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Double-Blind, Placebo-Controlled, Randomized, Clinical Trial of the TLR-3 Agonist this compound in Severe Cases of Chronic Fatigue Syndrome | PLOS One [journals.plos.org]
- 5. This compound Induces Antiviral Activities in Human Pancreatic Cancer Cells: Opening for an Anti-COVID-19 Opportunity in Cancer Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In vitro Production of IL-6 and IFN-γ is Influenced by Dietary Variables and Predicts Upper Respiratory Tract Infection Incidence and Severity Respectively in Young Adults [frontiersin.org]
- 7. karger.com [karger.com]
- 8. TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld [bioworld.com]
- 9. Human dendritic cells stimulated via TLR7 and/or TLR8 induce the sequential production of Il-10, IFN-gamma, and IL-17A by naive CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Guide to In Vitro Immune System Activation: Rintatolimod vs. Interferon
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of Rintatolimod and Interferon on the activation of the immune system. The information presented is collated from various experimental sources to offer a comprehensive overview for research and drug development purposes.
Introduction
This compound is a synthetic double-stranded RNA (dsRNA) that acts as a selective agonist for Toll-like receptor 3 (TLR3), a key pattern recognition receptor in the innate immune system. Its activation triggers a signaling cascade that leads to the production of interferons and other cytokines, initiating a broad antiviral and immunomodulatory response. Interferons (IFNs) are a family of cytokines that play a central role in the host's defense against viral infections and in modulating the immune response. They are the direct effectors of a major branch of the innate and adaptive immune system. This guide will compare the in vitro immune-activating properties of this compound, which induces interferon production, with those of exogenously applied interferons themselves.
While both agents are potent activators of the immune system, their mechanisms of action and the resulting cellular responses have distinct characteristics. This compound initiates an immune cascade upstream by activating TLR3, leading to the endogenous production of a spectrum of cytokines, including interferons. In contrast, direct treatment with interferons bypasses this initial step, directly activating the JAK-STAT signaling pathway and the expression of interferon-stimulated genes (ISGs).
Mechanism of Action
This compound: TLR3-Mediated Immune Activation
This compound, as a TLR3 agonist, is recognized by TLR3 on the endosomal membrane of immune cells such as dendritic cells (DCs), macrophages, and B cells. This recognition event initiates a signaling cascade through the TRIF (TIR-domain-containing adapter-inducing interferon-β) adaptor protein. This pathway is independent of the MyD88 adaptor protein used by most other TLRs. The TRIF pathway culminates in the activation of transcription factors IRF3 and NF-κB, which in turn drive the expression and secretion of type I interferons (IFN-α and IFN-β) and a range of pro-inflammatory cytokines and chemokines. This compound also activates interferon-induced proteins that require dsRNA for their activity, such as 2'-5' adenylate synthetase and protein kinase R.
Interferon: JAK-STAT Signaling Pathway
Interferons exert their effects by binding to specific cell surface receptors. Type I interferons (IFN-α, IFN-β) bind to the IFNAR receptor complex, while type II interferon (IFN-γ) binds to the IFNGR receptor complex. Ligand binding brings the receptor chains into close proximity, leading to the activation of associated Janus kinases (JAKs), specifically TYK2 and JAK1 for type I IFNs, and JAK1 and JAK2 for type II IFNs. These activated JAKs then phosphorylate the receptor chains, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization (STAT1/STAT2 for type I IFNs, STAT1 homodimers for type II IFNs), translocation to the nucleus, and binding to specific DNA sequences (ISRE for type I IFNs, GAS for type II IFNs) to regulate the transcription of hundreds of interferon-stimulated genes (ISGs). These ISGs are responsible for the antiviral, antiproliferative, and immunomodulatory effects of interferons.
Signaling Pathway Diagrams
Caption: this compound signaling via the TLR3-TRIF pathway.
Caption: Interferon signaling via the JAK-STAT pathway.
Experimental Data Summary
The following tables summarize the reported in vitro effects of this compound (or the similar TLR3 agonist poly(I:C)) and Interferons on various immune cell types.
Table 1: In Vitro Effects of this compound/Poly(I:C) on Immune Cells
| Cell Type | Observed Effects | Cytokine/Chemokine Production | References |
| Dendritic Cells (DCs) | Upregulation of maturation markers (CD83, CD38). | IL-12p70, TNF-α, IL-6. | |
| Natural Killer (NK) Cells | Increased cytotoxicity against target cells. | IFN-γ. | |
| B Cells | Increased numbers in peripheral blood (in vivo study). | Not specified in vitro. | |
| Peripheral Blood Mononuclear Cells (PBMCs) | Activation of γδ T cells (CD69 upregulation). | IFN-α, TNF-α, IL-6, IFN-β, IL-29 (IFN-λ1). |
Table 2: In Vitro Effects of Interferon on Immune Cells
| Cell Type | Observed Effects | Cytokine/Chemokine Production | References |
| Dendritic Cells (DCs) | Enhanced expression of MHC-II, CD80, CD86; maintained antigen processing function. | IL-12p70 (synergy with TLR agonists). | |
| Natural Killer (NK) Cells) | Increased cytotoxicity against tumor cells; upregulation of TRAIL. | IFN-γ. | |
| T Cells | Inhibition of antigen-induced T cell proliferation (by IFN-α/β treated macrophages). | IFN-γ (by Th1 cells). | |
| Monocytes/Macrophages | Inhibition of macrophage-induced T cell proliferation. | Not specified. |
Experimental Protocols
General Experimental Workflow for In Vitro Immune Cell Stimulation
Caption: General workflow for in vitro immune stimulation assays.
Protocol 1: In Vitro Stimulation of Human PBMCs for Cytokine Analysis
1. PBMC Isolation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).
2. Cell Plating:
-
Resuspend the PBMC pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Count the cells and assess viability using trypan blue exclusion.
-
Seed the cells in a 96-well flat-bottom plate at a density of 1 x 10^6 cells/mL in a final volume of 200 µL per well.
3. Cell Stimulation:
-
Prepare stock solutions of this compound and a selected Interferon (e.g., IFN-α2a) in sterile PBS or culture medium.
-
Add the desired final concentrations of this compound or Interferon to the respective wells. A dose-response curve is recommended.
-
Include an unstimulated control (medium only) and a vehicle control.
-
Incubate the plate for 24-
Establishing a Benchmark for Rintatolimod's Bioactivity Against a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Rintatolimod's bioactivity against established reference standards, supported by experimental data from preclinical and clinical studies. This compound (tradenamed Ampligen®) is an immunomodulatory, double-stranded RNA (dsRNA) drug that acts as a selective Toll-like receptor 3 (TLR3) agonist.[1][2][3] It is a synthetic analog of Poly I:C, from which it was derived to reduce toxicity while maintaining immunomodulatory effects.[4] This document outlines the key performance indicators of this compound's bioactivity, with detailed experimental protocols and quantitative data presented for objective comparison.
Quantitative Bioactivity Data
The bioactivity of this compound can be assessed through its clinical efficacy in patients and its molecular activity in vitro. The following tables summarize key quantitative data from a pivotal Phase III clinical trial (AMP-516) in patients with Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) and an in vitro study on pancreatic cancer cells. In the clinical context, a placebo serves as the reference standard. For its molecular mechanism, the parent compound Poly I:C is the conceptual reference, with this compound demonstrating a more favorable, selective activity profile.
Table 1: Clinical Efficacy of this compound vs. Placebo in ME/CFS (AMP-516 Trial)
| Primary Endpoint | This compound Cohort | Placebo Cohort | Placebo-Adjusted Improvement | p-value |
| Exercise Tolerance (ET) - Intra-patient change from baseline at Week 40 | 36.5% mean improvement | 15.2% mean improvement | 21.3% | 0.047 |
| Karnofsky Performance Score (KPS) - Change from baseline at Week 24 | Statistically significant improvement | No significant improvement | 50% more responders in the this compound cohort | <0.001 |
Data sourced from the AMP-516 Phase III clinical trial.[1][2]
Table 2: In Vitro Cytokine and Chemokine Induction by this compound in Human Pancreatic Cancer Cells
| Gene | Fold Increase in Expression vs. Control |
| CXCL10 | >200x |
| HLA-B | >20x |
| IFN-α, IFN-β, IFN-γ | No elevated levels observed |
| TGFβ1 | No upregulation observed |
This data highlights this compound's ability to selectively induce chemokines without a broad inflammatory cytokine response.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioactivity assays. The following sections describe the protocols for key experiments cited in this guide.
Measurement of Exercise Tolerance (ET) in Clinical Trials
The primary endpoint in the AMP-516 trial was the change in exercise tolerance, measured using a modified Bruce treadmill protocol. This protocol is designed for debilitated patients and involves graded increases in treadmill speed and inclination.
Protocol:
-
Baseline Measurement: Each patient undergoes an initial exercise tolerance test on a treadmill to establish a baseline measurement of the duration of exercise they can sustain.
-
Intervention: Patients are randomized to receive intravenous infusions of either this compound (400 mg) or a saline placebo twice weekly for 40 weeks.[2]
-
Follow-up Measurements: Exercise tolerance is re-evaluated at specified intervals throughout the study (e.g., Week 40).
-
Data Analysis: The intra-patient change from baseline in exercise duration is calculated and compared between the this compound and placebo groups. Statistical significance is determined using appropriate statistical tests (e.g., analysis of covariance).[6]
RNase L Activation Assay
A key biomarker of this compound's bioactivity is the activation of the endoribonuclease RNase L. This can be assessed by observing the cleavage of ribosomal RNA (rRNA) in cell culture.
Protocol:
-
Cell Culture: Human cell lines, such as A549 lung carcinoma cells, are cultured under standard conditions.
-
Treatment: Cells are treated with this compound to induce RNase L activation. Poly I:C can be used as a positive control.
-
RNA Extraction: Total RNA is extracted from the cells after a specified incubation period.
-
rRNA Cleavage Analysis: The integrity of the 18S and 28S rRNA subunits is analyzed using a microfluidic electrophoresis system (e.g., Agilent Bioanalyzer).
-
Interpretation: Activation of RNase L results in characteristic cleavage products of the 18S and 28S rRNA, which are visualized as distinct bands or peaks in the electropherogram.[7]
Visualizing this compound's Mechanism and Workflow
To further elucidate the processes described, the following diagrams, generated using Graphviz (DOT language), illustrate this compound's signaling pathway and the experimental workflow for assessing its bioactivity.
Caption: this compound's TLR3-mediated signaling pathway.
Caption: Experimental workflow for bioactivity assessment.
References
- 1. Efficacy of this compound in the treatment of chronic fatigue syndrome/myalgic encephalomyelitis (CFS/ME) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A double-blind, placebo-controlled, randomized, clinical trial of the TLR-3 agonist this compound in severe cases of chronic fatigue syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ampligen - MEpedia [me-pedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound Induces Antiviral Activities in Human Pancreatic Cancer Cells: Opening for an Anti-COVID-19 Opportunity in Cancer Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Double-Blind, Placebo-Controlled, Randomized, Clinical Trial of the TLR-3 Agonist this compound in Severe Cases of Chronic Fatigue Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the reproducibility of Rintatolimod's biological effects across different laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the biological effects of Rintatolimod, a selective Toll-like receptor 3 (TLR3) agonist, with a focus on the reproducibility of its clinical and immunological effects across various studies. It also offers a comparative perspective against other immunomodulatory agents, supported by available experimental data. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development to objectively evaluate this compound's performance and potential therapeutic applications.
Executive Summary
This compound (tradenamed Ampligen®) is a mismatched double-stranded RNA (dsRNA) therapeutic that selectively activates TLR3, a key receptor in the innate immune system. This activation triggers a signaling cascade that leads to the production of interferons and other cytokines, orchestrating an antiviral and immunomodulatory response. Clinical trials, primarily in Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS), have demonstrated this compound's potential to improve key symptoms and functional capacity. While direct inter-laboratory reproducibility studies on specific biological markers are not extensively published, a consistent pattern of clinical efficacy on primary endpoints across multiple, independent clinical trials suggests a reproducible biological effect in defined patient populations.
Compared to other TLR3 agonists like polyinosinic:polycytidylic acid (Poly I:C), this compound exhibits a more selective mechanism of action, which may contribute to its favorable safety profile. This guide will delve into the quantitative data from key clinical trials, outline the experimental methodologies employed, and visualize the underlying biological pathways.
Data Presentation: this compound Clinical Trial Performance
The following tables summarize the quantitative outcomes from key clinical trials of this compound in ME/CFS, providing a basis for assessing the reproducibility of its clinical efficacy.
Table 1: Phase III Clinical Trial (AMP-516) of this compound in Severe ME/CFS [1][2][3][4][5][6]
| Endpoint | This compound Cohort | Placebo Cohort | p-value |
| Primary Endpoint: Exercise Tolerance (ET) | |||
| Mean Change in ET from Baseline (seconds) | +96 seconds | +28 seconds | 0.047 |
| Intra-patient Placebo-adjusted ET Improvement | 21.3% | - | 0.047 |
| % of Patients with ≥25% ET Improvement | 39.0% | 23.1% | 0.013 |
| Secondary Endpoints | |||
| Reduction in Concomitant Medication Usage | Significant Reduction | No Significant Reduction | 0.048 |
Table 2: Phase II Clinical Trial (AMP-502) of this compound in Severe ME/CFS [7][8]
| Endpoint | This compound Cohort | Placebo Cohort | p-value |
| Primary Endpoint: Karnofsky Performance Status (KPS) | |||
| Mean Improvement in KPS Score | Statistically Significant Improvement | No Significant Improvement | <0.001 |
| Secondary Endpoint: Exercise Tolerance (ET) | |||
| Mean Intra-patient ET Improvement | 31% | 16% | 0.01 |
Table 3: Open-Label Extension and Crossover Study Data [7]
| Study Phase | Patient Group | Outcome | p-value |
| AMP-516 Crossover | Placebo to this compound | Significant Improvement in ET at 24 weeks | 0.04 |
| AMP-502 Open-Label Extension | This compound | Major Improvements in KPS | <0.0001 |
Reproducibility Assessment: The consistent, statistically significant improvements in the primary endpoints of Exercise Tolerance and Karnofsky Performance Status across both Phase II and Phase III multicenter clinical trials suggest a reproducible clinical effect of this compound in patients with severe ME/CFS. The positive outcomes in the open-label extension and crossover study further support the durability and specificity of these effects.
Comparison with Alternative Immunomodulators
This compound's biological effects can be benchmarked against other immunomodulators, particularly other TLR3 agonists and interferon-based therapies.
Table 4: this compound vs. Other Immunomodulators
| Agent | Mechanism of Action | Key Clinical/Immunological Effects |
| This compound | Selective TLR3 agonist; activates TRIF-dependent pathway.[5][7] | Induces Type I interferons, activates RNase L. Improves exercise tolerance and performance status in ME/CFS.[4][7] Favorable safety profile with reduced induction of pro-inflammatory cytokines compared to non-selective TLR3 agonists.[1][5] |
| Poly-ICLC (Hiltonol) | Non-selective TLR3 agonist; also activates other dsRNA sensors. | Potent inducer of interferons and pro-inflammatory cytokines.[9] Explored in oncology as a vaccine adjuvant and for intratumoral injection to induce anti-tumor immunity.[10][11][12][13] |
| Interferon-alpha | Cytokine with broad immunomodulatory and antiviral effects. | Used in the treatment of Hepatitis C and some cancers.[14][15][16] Clinical trials in ME/CFS have shown mixed results, with some benefit observed in a subgroup of patients with low Natural Killer (NK) cell function.[17] Can induce significant side effects, including persistent fatigue.[14][15][16][18] |
Experimental Protocols
A detailed, step-by-step protocol for a specific biological assay from the this compound clinical trials is not publicly available. However, based on published literature, a representative methodology for assessing immunomodulatory effects is outlined below.
Representative Experimental Protocol: Multiplex Cytokine Analysis
This protocol describes a general workflow for measuring changes in cytokine levels in patient serum, a common method to quantify the immunological effects of a drug like this compound.
-
Sample Collection: Whole blood is collected from patients at baseline and at specified time points following this compound or placebo administration.
-
Serum Separation: Blood is allowed to clot at room temperature, followed by centrifugation to separate the serum.
-
Sample Storage: Serum samples are aliquoted and stored at -80°C until analysis to ensure stability.
-
Multiplex Bead-Based Immunoassay (e.g., Luminex):
-
A panel of beads, each coated with a capture antibody specific for a different cytokine, is used.
-
Serum samples are incubated with the bead mixture, allowing the cytokines to bind to their respective capture antibodies.
-
A mixture of biotinylated detection antibodies, specific for different epitopes on the target cytokines, is added.
-
Streptavidin-phycoerythrin (PE), which binds to the biotinylated detection antibodies, is added.
-
The beads are analyzed using a dual-laser flow cytometer. One laser identifies the bead (and thus the cytokine), and the other quantifies the PE signal, which is proportional to the amount of bound cytokine.
-
-
Data Analysis: Standard curves are generated using recombinant cytokine standards of known concentrations. The concentration of each cytokine in the patient samples is then interpolated from these standard curves. Statistical analysis is performed to compare cytokine levels between the this compound and placebo groups and between baseline and post-treatment time points.
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. Effect of disease duration in a randomized Phase III trial of this compound, an immune modulator for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome | PLOS One [journals.plos.org]
- 2. Effect of disease duration in a randomized Phase III trial of this compound, an immune modulator for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. meresearch.org.uk [meresearch.org.uk]
- 5. Effect of disease duration in a randomized Phase III trial of this compound, an immune modulator for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Double-Blind, Placebo-Controlled, Randomized, Clinical Trial of the TLR-3 Agonist this compound in Severe Cases of Chronic Fatigue Syndrome | PLOS One [journals.plos.org]
- 7. Efficacy of this compound in the treatment of chronic fatigue syndrome/myalgic encephalomyelitis (CFS/ME) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunomodulatory effects of poly(I,C)-LC in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Poly-ICLC for Low-Grade Glioma · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Persistent fatigue induced by interferon-alpha: a novel, inflammation-based, proxy model of chronic fatigue syndrome - MEpedia [me-pedia.org]
- 15. Persistent fatigue induced by interferon-alpha: a novel, inflammation-based, proxy model of chronic fatigue syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GtR [gtr.ukri.org]
- 17. alpha-Interferon treatment of patients with chronic fatigue syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Trial By Error: The New Interferon "CFS" Study | Virology Blog [virology.ws]
Safety Operating Guide
Proper Disposal of Rintatolimod: A Procedural Guide for Laboratory Professionals
For Immediate Implementation: The proper disposal of Rintatolimod, an investigational dsRNA therapeutic that functions as a Toll-like receptor 3 (TLR3) agonist, is critical for maintaining laboratory safety, environmental protection, and regulatory compliance.[1][2][3][4] As no specific disposal protocol for this compound is publicly available, this guide provides a comprehensive operational plan based on general best practices for the disposal of investigational drugs and hazardous pharmaceutical waste. All procedures must be conducted in accordance with federal, state, and local regulations, as well as institutional and sponsor-specific guidelines.
Core Disposal Principles
Due to its nature as an investigational drug and a biological agent (dsRNA), this compound and all associated waste should be managed as hazardous pharmaceutical waste. The primary method of disposal for such materials is typically high-temperature incineration.[5] This ensures the complete destruction of the active compound, mitigating potential environmental impact and risks to public health.
Personnel handling this compound waste must adhere to strict safety protocols, including the use of appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Immediate Segregation: At the point of generation, all this compound waste must be segregated from non-hazardous trash.
-
Designated Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for hazardous pharmaceutical or biomedical waste.
-
Types of Waste:
-
Solid Waste: Includes unused or expired vials of this compound, contaminated personal protective equipment (gloves, gowns), labware (pipette tips, tubes), and cleaning materials.
-
Liquid Waste: Any solutions containing this compound must be collected in designated, sealed containers. Do not pour liquid this compound waste down the drain.
-
Sharps Waste: Needles, syringes, or any other contaminated sharps must be placed immediately into a designated sharps container.
-
2. Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Pharmaceutical Waste" and identify the contents, including "this compound."
-
Storage: Store waste containers in a secure, designated area away from general lab traffic.
-
Closure: Keep containers sealed when not in use to prevent spills and exposure.
3. Final Disposal:
-
Coordination with Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for the final disposal of hazardous waste. They will have established procedures with licensed hazardous waste management vendors.
-
Waste Pickup: Schedule a pickup with your EHS department for the collected this compound waste.
-
Documentation: Maintain accurate records of all disposed this compound waste, including quantities and dates of disposal, in accordance with institutional and regulatory requirements.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for handling and disposal of investigational pharmaceutical waste.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Pharmaceutical Waste | General guidance for investigational drugs |
| Primary Disposal Method | High-Temperature Incineration | [5] |
| Liquid Waste pH | Neutralize if necessary before collection | Standard laboratory practice |
| Container Type | Leak-proof, puncture-resistant, clearly labeled | General EHS guidelines |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Experimental Protocols Cited
This guidance is based on established best practices for the disposal of investigational and hazardous materials and does not cite specific experimental protocols for this compound disposal. Researchers must consult their institution's Environmental Health and Safety (EHS) department for site-specific procedures.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Ampligen - MEpedia [me-pedia.org]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Logistical Information for Handling Rintatolimod
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of investigational drugs like Rintatolimod is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment and maintain the integrity of the product.
Operational Plan: Personal Protective Equipment (PPE) and Handling Procedures
This compound is a sterile, double-stranded RNA (dsRNA) immunomodulatory agent.[1][2] While specific handling guidelines for this compound in a research setting are not extensively documented, a cautious approach based on its properties and general laboratory best practices for handling RNA and immunomodulatory compounds is essential.
Recommended Personal Protective Equipment (PPE)
Given that this compound is designed to modulate the immune system, minimizing occupational exposure is a primary safety concern.[3] The following PPE is recommended when handling this compound:
-
Gloves: Wear two pairs of powder-free nitrile gloves. Change the outer pair immediately if contaminated.
-
Lab Coat: A dedicated lab coat with long sleeves and elastic cuffs should be worn.
-
Eye Protection: Use safety glasses with side shields or goggles to protect against splashes.
-
Respiratory Protection: While the risk of aerosolization of a liquid formulation is low, a surgical mask is recommended to prevent inhalation of any potential aerosols and to protect the product from contamination.
Step-by-Step Handling Procedures
-
Preparation: Before handling, ensure the work area is clean and decontaminated to minimize RNase contamination, which can degrade the product.[4]
-
Thawing: If this compound is stored frozen, thaw it on ice to maintain its integrity.
-
Aseptic Technique: Use sterile techniques in a clean and controlled environment, such as a laminar flow hood, to handle the solution.
-
Avoiding Contamination: Always use sterile, RNase-free pipette tips and tubes.[4] Change gloves frequently, especially after touching any potentially contaminated surfaces.[4]
-
Spill Management: In case of a spill, immediately alert others in the area.
-
Small Spills: Absorb the spill with absorbent pads. Clean the area with a suitable laboratory disinfectant, followed by an RNase decontamination solution.
-
Large Spills: Evacuate the area and follow your institution's hazardous material spill response procedures.
-
-
Personnel Decontamination: If this compound comes into contact with skin, wash the affected area thoroughly with soap and water. If it comes into contact with eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.
Logistical Information: Storage and Stability
Proper storage is critical to maintain the efficacy and stability of this compound.
| Parameter | Value | Reference |
| Storage Temperature | 2-8°C | [1] |
| Shelf Life | >7 years at 2-8°C | [1] |
| Formulation | Sterile, colorless solution | [1] |
| Solubility | Freely soluble under physiological conditions | [1] |
Disposal Plan
All materials that come into contact with this compound, including used vials, pipette tips, gloves, and absorbent materials, should be considered potentially biohazardous waste.
-
Segregation: Collect all contaminated disposable materials in a designated biohazard waste container.
-
Decontamination/Disposal: Waste from the sample preparation should be considered potentially infectious.[5] Before disposal, the waste must be autoclaved or incinerated to destroy any infectious material.[5] Disposal must adhere to local, state, and federal regulations for biohazardous waste.
Experimental Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Efficacy of this compound in the treatment of chronic fatigue syndrome/myalgic encephalomyelitis (CFS/ME) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ampligen - MEpedia [me-pedia.org]
- 3. uspharmacist.com [uspharmacist.com]
- 4. Working with RNA | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. What is the proper disposal procedure for waste from the sample preparation? [qiagen.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
